1-Ethoxycyclopropanol
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
1-ethoxycyclopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-2-7-5(6)3-4-5/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYAYFNIVUIJNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449927 | |
| Record name | 1-ethoxycyclopropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13837-45-1 | |
| Record name | 1-ethoxycyclopropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-Ethoxycyclopropanol from Ethyl 3-Chloropropanoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-ethoxycyclopropanol, a valuable synthetic intermediate, from the readily available starting material, ethyl 3-chloropropanoate. The primary focus of this document is a detailed, two-step experimental protocol adapted from a well-established Organic Syntheses procedure. This method involves an intramolecular cyclization to form a silylated cyclopropane intermediate, followed by methanolysis to yield the target compound. This guide includes a thorough examination of the reaction mechanism, a summary of quantitative data, and detailed experimental procedures. Additionally, visual representations of the reaction pathway and experimental workflow are provided to facilitate a deeper understanding of the synthesis.
Introduction
Cyclopropanol derivatives are highly versatile intermediates in organic synthesis, prized for their unique reactivity stemming from the inherent strain of the three-membered ring.[1] this compound, in particular, serves as a stable precursor to the otherwise labile cyclopropanone, and as a homoenolate equivalent, enabling a variety of carbon-carbon bond-forming reactions. Its utility in the synthesis of more complex molecules makes a reliable and well-documented synthetic procedure of significant interest to the chemical research and drug development communities.
This guide details a robust and scalable two-step synthesis of this compound commencing from ethyl 3-chloropropanoate. The synthesis proceeds via the formation of 1-ethoxy-1-(trimethylsilyloxy)cyclopropane, which is then converted to the final product.
Reaction Mechanism and Pathway
The synthesis of this compound from ethyl 3-chloropropanoate is a two-stage process. The first stage is a sodium-mediated intramolecular cyclization of the starting material in the presence of chlorotrimethylsilane to yield 1-ethoxy-1-(trimethylsilyloxy)cyclopropane. This is followed by the methanolysis of the silylated intermediate to afford the desired this compound.
The proposed reaction pathway is illustrated below:
Figure 1: Reaction pathway for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound from ethyl 3-chloropropanoate, based on the referenced experimental protocol.[2]
| Parameter | Step 1: Formation of 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane | Step 2: Methanolysis to this compound |
| Starting Material | Ethyl 3-chloropropanoate | 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane |
| Key Reagents | Sodium, Chlorotrimethylsilane | Methanol |
| Solvent | Toluene, Diethyl ether | Methanol |
| Reaction Temperature | Reflux in diethyl ether | Room temperature |
| Reaction Time | 3 hours | 12 hours (overnight) |
| Product Molar Mass | 174.32 g/mol | 102.13 g/mol [3] |
| Yield | 61% | 89% |
| Boiling Point | 43-45 °C at 12 mmHg | 60 °C at 20 mmHg |
Experimental Protocols
The following experimental procedures are adapted from a verified Organic Syntheses protocol.[2]
Step 1: Synthesis of 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane
Materials:
-
Ethyl 3-chloropropanoate: 136.58 g (1 mol)
-
Sodium: 52.9 g (2.3 g-atom)
-
Chlorotrimethylsilane: 108.5 g (1 mol)
-
Anhydrous Toluene: 500 mL
-
Anhydrous Diethyl Ether: 500 mL
Equipment:
-
1-L three-necked round-bottomed flask
-
Mechanical stirrer
-
Reflux condenser with a calcium chloride tube
-
500-mL pressure-equalizing dropping funnel with a nitrogen inlet
Procedure:
-
A 1-L three-necked round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The apparatus is flushed with dry nitrogen.
-
Anhydrous toluene (500 mL) and sodium (52.9 g), cut into small pieces, are introduced into the flask.
-
The mixture is heated to reflux with vigorous stirring to pulverize the sodium.
-
Heating and stirring are discontinued, and the mixture is allowed to cool to room temperature.
-
The toluene is removed under nitrogen pressure and replaced with 500 mL of anhydrous diethyl ether.
-
Chlorotrimethylsilane (108.5 g) is added to the flask.
-
Ethyl 3-chloropropanoate (136.58 g) is added dropwise to the stirred mixture at a rate that maintains a gentle reflux over a 3-hour period.
-
After the addition is complete, the mixture is stirred for an additional 30 minutes.
-
The reaction mixture is cooled, and the solid precipitate is removed by filtration under a nitrogen atmosphere. The solid is washed with anhydrous diethyl ether.
-
The colorless filtrate is transferred to a distilling flask, and the solvent is removed by distillation.
-
The residue is distilled under reduced pressure. 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane is collected as a colorless liquid at 43-45 °C (12 mmHg). The typical yield is 106 g (61%).
Step 2: Synthesis of this compound
Materials:
-
1-Ethoxy-1-(trimethylsilyloxy)cyclopropane: 100 g (0.56 mol)
-
Reagent-grade Methanol: 250 mL
Equipment:
-
500-mL Erlenmeyer flask
-
Magnetic stirring bar
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a 500-mL Erlenmeyer flask equipped with a magnetic stirring bar, 250 mL of reagent-grade methanol is placed.
-
Freshly distilled 1-ethoxy-1-(trimethylsilyloxy)cyclopropane (100 g) is added to the methanol in one portion.
-
The solution is stirred overnight (12 hours) at room temperature.
-
The completion of the reaction can be monitored by NMR spectroscopy on an aliquot of the reaction mixture after removing the methanol.
-
Once the reaction is complete, the methanol is removed using a rotary evaporator.
-
The residue is distilled under reduced pressure to yield this compound as a colorless liquid at 60 °C (20 mmHg). The typical yield is 52 g (89%).
Note: The product may contain trace amounts of 1-methoxycyclopropanol due to transacetalization with the methanol solvent.[2]
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Figure 2: Experimental workflow for the synthesis of this compound.
Spectroscopic Data
The following spectroscopic data has been reported for the intermediate and final product:[2]
-
1-Ethoxy-1-(trimethylsilyloxy)cyclopropane:
-
¹H NMR (CCl₄): δ 0.08 (s, 9H), 0.70 (m, 4H), 1.05 (t, 3H, J = 7.11 Hz), 3.55 (q, 2H, J = 7.11 Hz).
-
IR (CCl₄): 3090, 3010 (cyclopropane), 1250, 845, 758 cm⁻¹ (-Si(CH₃)₃).
-
-
This compound:
-
Note: While the specific spectrum for this compound is not detailed in the primary source, the related 1-methoxycyclopropanol exhibits characteristic peaks.
-
¹H NMR (CCl₄) of 1-methoxycyclopropanol: δ 0.85 (s, 4H), 3.40 (s, 3H).
-
IR (CCl₄) of 1-methoxycyclopropanol: 3600 and 3400 (hydroxyl), 3010 and 3090 cm⁻¹ (cyclopropyl).
-
Conclusion
The synthesis of this compound from ethyl 3-chloropropanoate via a silylated cyclopropane intermediate is a well-established and reliable method. The procedure detailed in this guide, adapted from Organic Syntheses, provides a clear and scalable pathway to this valuable synthetic building block. The reaction proceeds in good overall yield and the experimental protocol is straightforward, making it accessible to researchers in various fields of chemistry. The provided quantitative data and visual aids are intended to support the successful implementation of this synthesis in a laboratory setting.
References
Spectroscopic Analysis of 1-Ethoxycyclopropanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 1-ethoxycyclopropanol, a valuable intermediate in organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a detailed analysis based on predicted values derived from the closely related analog, 1-methoxycyclopropanol, and established principles of NMR and IR spectroscopy. This document includes tabulated summaries of predicted ¹H and ¹³C NMR chemical shifts and IR absorption frequencies, detailed experimental protocols for acquiring such data, and a logical workflow for spectroscopic analysis visualized using the DOT language.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. These predictions are based on the known data for 1-methoxycyclopropanol and established substituent effects in spectroscopy.
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.5 - 3.7 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~1.2 | Triplet (t) | 3H | -O-CH₂-CH₃ |
| ~0.9 | Multiplet | 4H | Cyclopropyl CH₂ |
| Variable | Singlet (s, broad) | 1H | -OH |
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~90 - 95 | C -OH (Quaternary) |
| ~60 - 65 | -O-CH₂ -CH₃ |
| ~15 - 20 | -O-CH₂-CH₃ |
| ~10 - 15 | Cyclopropyl CH₂ |
Predicted IR Data (Neat)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600 - 3200 | Strong, Broad | O-H Stretch |
| 3100 - 3000 | Medium | C-H Stretch (cyclopropyl) |
| 2980 - 2850 | Medium-Strong | C-H Stretch (aliphatic) |
| 1100 - 1000 | Strong | C-O Stretch |
Experimental Protocols
The following are detailed methodologies for acquiring high-quality NMR and IR spectra of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.
Materials:
-
This compound (liquid sample)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pasteur pipette
-
Vial
Procedure:
-
Sample Preparation:
-
In a clean, dry vial, dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ containing TMS.
-
Ensure the sample is completely dissolved by gentle swirling.
-
Using a Pasteur pipette with a cotton plug to filter any particulate matter, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.
-
-
Instrument Setup (400 MHz NMR Spectrometer):
-
Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring a sharp and symmetrical lock signal.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16
-
-
Process the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate all signals.
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 128-1024 (or more, depending on sample concentration)
-
-
Process the FID with an exponential window function (line broadening of 1-2 Hz).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the solvent signal of CDCl₃ at 77.16 ppm.
-
Infrared (IR) Spectroscopy
Objective: To obtain an IR spectrum of this compound to identify key functional groups.
Method: Attenuated Total Reflectance (ATR)
Materials:
-
This compound (liquid sample)
-
FT-IR spectrometer with an ATR accessory (e.g., diamond crystal)
-
Lint-free wipes
-
Isopropanol
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe moistened with isopropanol and allowing it to dry completely.
-
Acquire a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere.
-
-
Sample Analysis:
-
Place a small drop (1-2 drops) of this compound directly onto the center of the ATR crystal.
-
If the instrument has a pressure arm, lower it to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with isopropanol and a lint-free wipe after the measurement.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: Spectroscopic analysis workflow.
An In-depth Technical Guide to 1-Ethoxycyclopropanol: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-ethoxycyclopropanol, also known as cyclopropanone ethyl hemiacetal. It details its chemical structure, physicochemical properties, spectroscopic data, and a detailed experimental protocol for its synthesis. This document is intended to be a valuable resource for researchers and professionals in organic synthesis and drug development.
Chemical Structure and IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 1-ethoxycyclopropan-1-ol [1]. Its chemical structure consists of a three-membered cyclopropane ring substituted with both an ethoxy group (-OCH₂CH₃) and a hydroxyl group (-OH) on the same carbon atom.
Chemical Structure:
Physicochemical and Spectroscopic Data
The following tables summarize the key physical, chemical, and predicted spectroscopic properties of this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 1-ethoxycyclopropan-1-ol | [1] |
| Synonyms | Cyclopropanone ethyl hemiacetal, this compound | [1][2] |
| CAS Number | 13837-45-1 | [1] |
| Molecular Formula | C₅H₁₀O₂ | [1] |
| Molecular Weight | 102.13 g/mol | [1][3] |
| Appearance | Clear liquid | [3] |
| Boiling Point | 51°C (12 mmHg), 64°C (25 mmHg), 75°C (46 mmHg) | [2] |
| Solubility | Soluble in common organic solvents (ether, THF, CH₂Cl₂) | [4] |
| Stability | Can be stored for several months at 0°C. Undergoes ring-opening to ethyl propionate upon heating to 100°C or in the presence of acidic solvents. | [4] |
Table 2: Predicted Spectroscopic Data
Note: Experimental spectra for this compound are not widely available. The following data are predicted based on the known spectra of similar compounds, such as 1-methoxycyclopropanol, and general principles of spectroscopy.
| Spectrum | Predicted Chemical Shift / Absorption Range | Predicted Multiplicity / Appearance | Assignment |
| ¹H NMR | ~ 0.8 ppm | Singlet or narrow multiplet | 4H, cyclopropyl protons (CH₂) |
| ~ 1.2 ppm | Triplet | 3H, methyl protons of ethoxy group (-OCH₂CH₃ ) | |
| ~ 3.5 ppm | Quartet | 2H, methylene protons of ethoxy group (-OCH₂ CH₃) | |
| Variable | Broad singlet | 1H, hydroxyl proton (-OH ) | |
| ¹³C NMR | ~ 15 ppm | CH₂ | Cyclopropyl carbons |
| ~ 15 ppm | CH₃ | Methyl carbon of ethoxy group | |
| ~ 60 ppm | CH₂ | Methylene carbon of ethoxy group | |
| ~ 80 ppm | C | Quaternary carbon of cyclopropane ring | |
| IR (Infrared) | 3600 - 3200 cm⁻¹ | Broad | O-H stretch (hydroxyl group) |
| 3100 - 3000 cm⁻¹ | Medium | C-H stretch (cyclopropyl) | |
| 2980 - 2850 cm⁻¹ | Strong | C-H stretch (aliphatic) | |
| ~ 1050 cm⁻¹ | Strong | C-O stretch (ether and alcohol) | |
| Mass Spec. | m/z = 102 | M⁺ | Molecular ion |
| m/z = 87 | M⁺ - CH₃ | Loss of a methyl radical | |
| m/z = 73 | M⁺ - C₂H₅ | Loss of an ethyl radical | |
| m/z = 57 | [C₃H₅O]⁺ |
The spectral properties of the closely related 1-methoxycyclopropanol are reported as: IR (CCl₄): 3600 and 3400 cm⁻¹ (hydroxyl), 3010 and 3090 cm⁻¹ (cyclopropyl); ¹H NMR (CCl₄) δ: 0.85 (s, 4 H) and 3.40 (s, 3 H)[2].
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process, starting from ethyl 3-chloropropanoate. The first step involves the formation of 1-ethoxy-1-(trimethylsilyloxy)cyclopropane, which is then converted to the final product.
Step A: Synthesis of 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane
This procedure is an adaptation of a previously described method[2].
Materials:
-
Sodium metal
-
Toluene, anhydrous
-
Diethyl ether, anhydrous
-
Chlorotrimethylsilane
-
Ethyl 3-chloropropanoate
Procedure:
-
In a reaction flask, add finely divided sodium metal to anhydrous toluene.
-
Heat the mixture to reflux with vigorous stirring to create a fine sodium dispersion.
-
Cool the mixture to room temperature and replace the toluene with anhydrous diethyl ether.
-
Add chlorotrimethylsilane to the sodium dispersion.
-
Add ethyl 3-chloropropanoate dropwise to the stirred mixture at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring until the reaction is complete (monitored by GC or TLC).
-
Filter the reaction mixture to remove sodium chloride.
-
Distill the filtrate under reduced pressure to obtain 1-ethoxy-1-(trimethylsilyloxy)cyclopropane as a colorless liquid. A boiling point of 43–45°C at 12 mmHg has been reported[2].
Step B: Synthesis of this compound (Cyclopropanone Ethyl Hemiacetal)
Materials:
-
1-Ethoxy-1-(trimethylsilyloxy)cyclopropane
-
Methanol, reagent-grade
-
Pyridinium p-toluenesulfonate (catalyst, if needed)
-
Diethyl ether
-
Saturated sodium chloride solution
Procedure:
-
In an Erlenmeyer flask, place reagent-grade methanol.
-
Add 1-ethoxy-1-(trimethylsilyloxy)cyclopropane to the methanol and stir the solution at room temperature.
-
Monitor the reaction by ¹H NMR for the disappearance of the trimethylsilyl singlet. If the reaction is slow, a catalytic amount of pyridinium p-toluenesulfonate can be added[2].
-
Once the reaction is complete, remove the methanol by rotary evaporation.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium chloride solution until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Synthesis Workflow Diagram
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthesis workflow for this compound.
Applications in Organic Synthesis
This compound is a valuable intermediate in organic synthesis. Its utility stems from the high ring strain of the cyclopropane ring, which facilitates a variety of ring-opening and ring-expansion reactions. It serves as a precursor for the formation of homoenolates and can be used in the synthesis of larger ring systems such as β-lactams, pyrrolines, cyclobutanones, and cyclopentanones[4]. The reactivity of this compound makes it a versatile building block for the construction of complex molecular architectures, which is of significant interest in the field of drug discovery and development.
References
1-Ethoxycyclopropanol: A Comprehensive Technical Guide to a Stable Cyclopropanone Equivalent
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: 1-Ethoxycyclopropanol, the ethyl hemiacetal of cyclopropanone, serves as a pivotal and stable precursor to the highly labile and reactive cyclopropanone.[1] Its unique structural properties, born from the inherent strain of the three-membered ring, make it a versatile building block in modern organic synthesis.[2][3] This document provides an in-depth exploration of this compound, covering its synthesis, physicochemical properties, and key reaction pathways. Detailed experimental protocols and graphical representations of its chemical behavior are included to furnish researchers with a practical guide for its application.
Introduction
Cyclopropanones are a fascinating class of strained ketones with significant potential in synthetic chemistry. However, the parent cyclopropanone is highly unstable, limiting its direct use.[4][5] this compound (also known as cyclopropanone ethyl hemiacetal) provides a practical solution, acting as a stable, easily handled surrogate that can generate cyclopropanone in situ.[6] Its chemistry is primarily defined by this equilibrium, allowing it to undergo reactions characteristic of cyclopropanone, such as nucleophilic additions and ring-opening, under controlled conditions.[1][4] This stability and predictable reactivity have established this compound as an important intermediate in the synthesis of complex molecules, including prostaglandins and substituted cyclopentanones.[1]
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. This data is critical for its identification, purification, and handling in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀O₂ | [2][7] |
| Molecular Weight | 102.13 g/mol | [2][7] |
| Appearance | Colorless Liquid | [2] |
| CAS Number | 13837-45-1 | [1][7] |
| Boiling Point | 51°C @ 12 mmHg64°C @ 25 mmHg75°C @ 46 mmHg | [1] |
| Infrared (IR) Spectrum (CCl₄) | 3600, 3400 cm⁻¹ (hydroxyl)3010, 3090 cm⁻¹ (cyclopropyl) | [1] |
| ¹H NMR Spectrum (CCl₄, δ) | 0.84 (s, 4H)1.18 (t, 3H, J = 7.11)3.73 (q, 2H, J = 7.11)4.75 (m, 1H) | [1] |
Synthesis of this compound
While an early synthesis involved the hazardous reaction of ketene with diazomethane, a safer and more efficient method has been developed.[1] This modern procedure, adapted from Organic Syntheses, involves a two-step process starting from ethyl 3-chloropropanoate.[1]
Figure 1. Synthetic workflow for this compound.
Experimental Protocols
The following protocols are adapted from the procedure detailed in Organic Syntheses.[1]
-
Apparatus Setup: A 1-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser with a calcium chloride tube, and a 500-mL pressure-equalizing dropping funnel with a nitrogen inlet.
-
Reaction Initiation: The flask is flushed with dry nitrogen. 500 mL of anhydrous toluene and 52.9 g (2.3 g-atom) of sodium are introduced. The mixture is brought to reflux with vigorous stirring to pulverize the sodium. Heating and stirring are then stopped, and the mixture is cooled to room temperature.
-
Solvent Exchange: The toluene is removed under nitrogen pressure and replaced with 500 mL of anhydrous diethyl ether.
-
Reagent Addition: 108.5 g (1 mol) of chlorotrimethylsilane is added. Subsequently, 136.58 g (1 mol) of ethyl 3-chloropropanoate is added dropwise over 3 hours at a rate that maintains a gentle reflux.
-
Workup: After the addition is complete, the mixture is stirred for an additional 12 hours at room temperature. The mixture is then filtered through a Celite pad under nitrogen pressure. The flask and filter cake are washed with three 100-mL portions of anhydrous diethyl ether.
-
Purification: The solvent is distilled from the filtrate. The residue is then distilled under reduced pressure to yield 1-ethoxy-1-(trimethylsilyloxy)cyclopropane as a colorless liquid.
-
Yield: 61%
-
Boiling Point: 43–45°C @ 12 mmHg
-
-
Apparatus Setup: A 500-mL Erlenmeyer flask is fitted with a magnetic stirring bar.
-
Methanolysis: 250 mL of reagent-grade methanol is placed in the flask. 100 g (0.56 mol) of freshly distilled 1-ethoxy-1-(trimethylsilyloxy)cyclopropane is added all at once, and the solution is stirred overnight (12 hours) at room temperature.
-
Reaction Monitoring: The completion of the methanolysis is confirmed by ¹H NMR spectroscopy, ensuring the complete removal of the trimethylsilyl group (disappearance of the signal around δ 0.08). If the reaction is incomplete, a catalytic amount of pyridinium p-toluenesulfonate or a drop of HCl can be added to drive it to completion.[1]
-
Purification: Methanol is removed using a rotary evaporator at room temperature. The residue is distilled under reduced pressure to afford pure this compound.
-
Yield: 78-95%
-
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from its function as a stable source of cyclopropanone. This equilibrium is the gateway to its diverse reactivity.
Figure 2. Equilibrium between this compound and cyclopropanone.
Once generated, the cyclopropanone intermediate can be trapped by various reagents, or the hemiacetal itself can react directly. The primary pathways include nucleophilic addition to the carbonyl group and ring-opening.
Figure 3. Major reaction pathways of this compound.
-
Nucleophilic Addition: This is a prominent reaction pathway where this compound readily reacts with nucleophiles such as Grignard reagents, amines, and azides.[1][6] These reactions typically proceed in high yields to afford various 1-substituted cyclopropanols, which are valuable synthetic intermediates.[1]
-
Ring Opening: Due to the high ring strain of the cyclopropane moiety, ring-opening is a facile process.[2] Upon heating to temperatures above 100°C or in the presence of acidic solvents, this compound undergoes ring cleavage to yield ethyl propionate.[1] In other contexts, the cyclopropanone intermediate can open to form an oxyallyl cation, which can be trapped by nucleophiles or participate in cycloadditions.[4][6]
-
Formation of Organometallic Intermediates: Treatment with one equivalent of methylmagnesium iodide does not lead to simple addition but instead forms iodomagnesium 1-ethoxycyclopropylate.[1] This organometallic species is a versatile synthon that can subsequently react with a range of electrophiles and other reagents, expanding the synthetic utility of the parent hemiacetal.[1]
Stability and Handling
This compound exhibits good stability under neutral or basic conditions. It can be stored unaltered for several months at 0°C in a refrigerator.[1] However, it is sensitive to acid, which catalyzes its decomposition to ethyl propionate.[1] Care should be taken to use neutral glassware and anhydrous solvents when its preservation is desired. Its relatively low boiling point also requires careful handling during solvent removal to avoid loss of material.
Conclusion
This compound is more than a chemical curiosity; it is a robust and versatile tool for organic synthesis. By serving as a stable and manageable precursor to the elusive cyclopropanone, it unlocks access to a wide array of cyclopropyl-containing structures and ring-opened products. The reliable synthetic protocols and predictable reactivity patterns outlined in this guide empower researchers to confidently employ this valuable reagent in the development of novel chemical entities and complex molecular architectures.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CAS 13837-45-1: Cyclopropanol, 1-ethoxy- | CymitQuimica [cymitquimica.com]
- 3. Cyclopropanone hemiacetals: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Cyclopropanone [a.osmarks.net]
- 5. Cyclopropanone - Wikipedia [en.wikipedia.org]
- 6. Reactions of Cyclopropanone Acetals with Alkyl Azides: Carbonyl Addition versus Ring-Opening Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C5H10O2 | CID 10964426 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Ring Strain and Reactivity of 1-Ethoxycyclopropanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethoxycyclopropanol, also known as cyclopropanone ethyl hemiacetal, is a synthetically valuable intermediate whose utility is fundamentally governed by the inherent ring strain of its three-membered carbocycle. This high degree of strain, a consequence of severe bond angle deviation from the ideal sp³ hybridization, renders the molecule susceptible to a variety of ring-opening reactions, making it a potent homoenolate equivalent. This technical guide provides a comprehensive analysis of the structural strain, reactivity, and synthetic applications of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a resource for professionals in organic synthesis and drug discovery.
Introduction: The Driving Force of Ring Strain
The chemistry of cyclopropane and its derivatives is dominated by the concept of ring strain. The internal C-C-C bond angles of a cyclopropane ring are constrained to 60°, a significant deviation from the ideal 109.5° angle for sp³-hybridized carbon atoms. This angle strain, combined with torsional strain from eclipsing C-H bonds, results in a high internal energy. The strain energy of the parent cyclopropane is approximately 27-29 kcal/mol.[1][2] This stored potential energy provides a powerful thermodynamic driving force for reactions that lead to the cleavage of the three-membered ring.[1]
This compound combines this inherent strain with the electronic features of a hemiacetal. The presence of both a hydroxyl and an ethoxy group on the same carbon atom makes it a stable, isolable equivalent of the highly labile cyclopropanone. Its reactivity is characterized by two primary pathways: reactions at the hydroxyl group and, more significantly, cleavage of the cyclopropane ring.
Quantitative Molecular Data
Table 1: Physical and Molecular Properties
| Property | Value | Source |
| CAS Number | 13837-45-1 | [3][4] |
| Molecular Formula | C₅H₁₀O₂ | [3] |
| Molecular Weight | 102.13 g/mol | [3] |
| Appearance | Clear Liquid | [3] |
| Boiling Point | 51°C (12 mmHg) | [5] |
| Solubility | Soluble in usual organic solvents (ether, THF, CH₂Cl₂) | [4] |
| Stability | Can be stored for months at 0°C. Ring-opens upon heating (>100°C) or in acidic solvents. | [4] |
Table 2: Spectroscopic Data
Precise spectroscopic data for this compound is sparsely reported. The following data is a composite of characteristic values for its key functional groups and data reported for the closely related 1-methoxycyclopropanol.
| Spectrum Type | Characteristic Peaks | Interpretation | Source |
| ¹H NMR | δ ≈ 3.5 (q, 2H), 1.2 (t, 3H) | Ethoxy group (CH₂, CH₃) | (Anticipated) |
| δ ≈ 0.8-1.0 (m, 4H) | Cyclopropyl ring protons (CH₂) | [5] (analog) | |
| Variable (s, 1H) | Hydroxyl proton (OH) | (Anticipated) | |
| ¹³C NMR | δ ≈ 90-100 | Quaternary C-1 (hemiacetal) | (Anticipated) |
| δ ≈ 60-65 | Ethoxy CH₂ | (Anticipated) | |
| δ ≈ 15 | Ethoxy CH₃ | (Anticipated) | |
| δ ≈ 10-15 | Cyclopropyl CH₂ carbons | (Anticipated) | |
| IR (Infrared) | 3600-3400 cm⁻¹ (broad) | O-H stretch (hydroxyl group) | [5] (analog) |
| 3090, 3010 cm⁻¹ | C-H stretch (cyclopropyl ring) | [5] (analog) | |
| ~1050 cm⁻¹ (strong) | C-O stretch (ether & alcohol) | (Anticipated) |
Synthesis of this compound
The most reliable and scalable synthesis of this compound proceeds via an acyloin-type condensation of ethyl 3-chloropropanoate, followed by methanolysis of the resulting silylated cyclopropane.[4][5]
Logical Workflow for Synthesis
The overall synthetic strategy involves two main stages: the formation of a protected cyclopropane ring and its subsequent deprotection to yield the target hemiacetal.
Detailed Experimental Protocol: Synthesis of this compound
This procedure is adapted from Organic Syntheses.[5]
Stage 1: 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane
-
A 1-L three-necked round-bottomed flask is fitted with a mechanical stirrer, a reflux condenser with a calcium chloride tube, and a 500-mL pressure-equalizing dropping funnel.
-
The flask is flushed with dry nitrogen, and 500 mL of anhydrous toluene and 52.9 g (2.3 g-atom) of sodium are introduced.
-
The mixture is heated to reflux and stirred vigorously to pulverize the sodium into a fine sand. Heating and stirring are then stopped, and the mixture is cooled to room temperature.
-
The toluene is replaced with 500 mL of anhydrous diethyl ether. 108.5 g (1.0 mol) of chlorotrimethylsilane (TMSCl) is added.
-
Ethyl 3-chloropropanoate (136.6 g, 1.0 mol) is added dropwise over 3 hours at a rate sufficient to maintain a gentle reflux.
-
After addition is complete, the mixture is heated at reflux for 30 minutes, then cooled and filtered under nitrogen.
-
The filtrate is concentrated, and the residue is distilled under reduced pressure to yield 1-ethoxy-1-(trimethylsilyloxy)cyclopropane as a colorless liquid (Yield: 60-85%).
Stage 2: this compound (Cyclopropanone Ethyl Hemiacetal)
-
In a 500-mL Erlenmeyer flask, 100 g (0.56 mol) of freshly distilled 1-ethoxy-1-(trimethylsilyloxy)cyclopropane is added all at once to 250 mL of reagent-grade methanol.
-
The solution is stirred overnight (approx. 12 hours) at room temperature.
-
The methanol and other volatile components are removed by distillation at atmospheric pressure.
-
The residue is distilled under reduced pressure to afford pure this compound (Yield: 78-95%).
Reactivity and Mechanistic Pathways
The high ring strain of this compound is the primary driver of its reactivity, making it a versatile precursor to β-functionalized carbonyl compounds through ring-opening reactions.
Acid-Catalyzed Ring Opening
In the presence of acid, the hydroxyl group is protonated, creating a good leaving group. The strained C1-C2 (or C1-C3) bond then cleaves, relieving the ring strain and forming a stabilized carbocationic intermediate. This intermediate is effectively a homoenolate cation, which is then trapped by a nucleophile or undergoes rearrangement. In the absence of other nucleophiles, it rearranges to ethyl propionate.[4]
This reactivity is analogous to the acid-catalyzed opening of epoxides, where protonation of the oxygen facilitates nucleophilic attack and cleavage of the strained three-membered ring.[6][7][8][9]
Reactions as a Homoenolate Equivalent
This compound is a masked form of a homoenolate anion (⁻CH₂CH₂CHO), an umpolung synthon that allows for the formation of a bond β to a carbonyl group. Treatment with one equivalent of a Grignard reagent, such as methylmagnesium iodide, deprotonates the hydroxyl group to form a magnesium alkoxide. This species can then react as a nucleophile or be used to generate other homoenolates.[5][10]
Table 3: Reactivity Summary of this compound
| Reagent(s) | Product Type | Description | Yield |
| Acid (e.g., H₂SO₄) | Ethyl Propionate | Acid-catalyzed rearrangement driven by ring strain relief. | - |
| Grignard Reagents (R-MgX) | 1-Substituted Cyclopropanols | Nucleophilic addition to the latent cyclopropanone carbonyl. | High |
| Azides | 1-Azidocyclopropanols | Nucleophilic addition. | High |
| Amines | 1-Aminocyclopropanols | Nucleophilic addition. | High |
Note: "High" yield is reported qualitatively in the literature; specific quantitative yields vary with substrate and conditions.[5]
Detailed Experimental Protocol: Reaction with a Grignard Reagent
The following procedure describes the formation of an intermediate magnesium alkoxide from this compound ("cyclopropanone ethyl hemiketal") and its subsequent reaction with a ketone enolate, illustrating its utility in C-C bond formation. This protocol is adapted from Organic Syntheses.[10]
-
A 1-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Anhydrous diethyl ether (600 mL) is added to the flask via cannula, followed by 20 mL of a 3.0 M solution of methylmagnesium bromide in ether (60 mmol). The solution is cooled to 0°C.
-
A solution of this compound (6.12 g, 60.0 mmol) in 20 mL of anhydrous ether is added dropwise with vigorous stirring. Evolution of methane gas is observed as the magnesium alkoxide precipitates.
-
After stirring for 15 minutes, this mixture containing the "iodomagnesium 1-ethoxycyclopropylate" is ready for reaction with an electrophile (in the cited procedure, a ketone enolate is added at this stage).
-
Workup typically involves quenching with a saturated aqueous ammonium chloride solution, followed by extraction, drying, and purification.
Applications in Drug Development and Organic Synthesis
The unique reactivity of this compound makes it a valuable building block for constructing complex molecular architectures.
-
Homoenolate Chemistry: Its primary application is as a robust homoenolate synthon, enabling the introduction of a propionaldehyde fragment in a nucleophilic manner. This is a key transformation for building carbon skeletons in natural product synthesis and for creating side chains in medicinal chemistry.
-
Cyclobutane Synthesis: The intermediate 1-substituted cyclopropanols can undergo rearrangement reactions, such as the vinylcyclopropane rearrangement, to expand the three-membered ring into functionalized cyclobutane derivatives.
-
Heterocycle Formation: Ring-opening followed by intramolecular cyclization with nitrogen or oxygen nucleophiles can lead to the formation of various five- and six-membered heterocyclic systems, which are common scaffolds in pharmaceuticals.
Conclusion
This compound serves as a powerful and versatile intermediate in organic synthesis. Its reactivity is a direct and predictable consequence of the substantial ring strain inherent in its cyclopropane core. This strain facilitates a range of synthetically useful transformations, most notably ring-opening reactions that allow it to function as a homoenolate equivalent. The ability to reliably synthesize this compound and control its subsequent reactions provides chemists with a valuable tool for the construction of complex molecules relevant to the pharmaceutical and materials science industries. The protocols and data compiled in this guide offer a foundational resource for leveraging the unique chemistry of this strained ring system.
References
- 1. Ring strain - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. CAS 13837-45-1: Cyclopropanol, 1-ethoxy- | CymitQuimica [cymitquimica.com]
- 4. This compound | 13837-45-1 [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 8. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide on the Thermal Stability and Storage of 1-Ethoxycyclopropanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and recommended storage conditions for 1-Ethoxycyclopropanol. The information is intended to support researchers, scientists, and professionals in drug development in the safe handling, storage, and application of this compound.
Thermal Stability of this compound
This compound exhibits moderate thermal stability. Its decomposition is influenced by temperature and the presence of acidic conditions.
1.1. Thermal Decomposition Pathway
At elevated temperatures, the primary thermal decomposition pathway for this compound is a ring-opening reaction to form ethyl propionate. This reaction is driven by the release of ring strain in the cyclopropane ring.[1] The process is initiated by the homolytic cleavage of a C-C bond within the cyclopropane ring, leading to a 1,3-biradical intermediate. This intermediate then rearranges to the more stable ethyl propionate.
In acidic solvents, the ring-opening is catalyzed and can occur at lower temperatures. The reaction proceeds via protonation of the hydroxyl group, followed by the departure of a water molecule to form a carbocation. Subsequent rearrangement leads to the formation of ethyl propionate.
1.2. Quantitative Thermal Stability Data
| Compound | Decomposition Temperature | Decomposition Product(s) | Notes |
| This compound | 100 °C | Ethyl propionate | Ring-opening reaction.[1] |
| Methoxycyclopropane (analogue) | 635–694 K (362–421 °C) | (E)-and (Z)-1-methoxyprop-1-ene, 3-methoxyprop-1-ene | Gas-phase decomposition.[2] |
Reaction Mechanisms and Diagrams
2.1. Thermal Decomposition Mechanism
The thermal decomposition of this compound proceeds through a ring-opening mechanism to form ethyl propionate.
References
Technical Guide: Solubility Profile of 1-Ethoxycyclopropanol in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 1-Ethoxycyclopropanol
This compound (CAS No. 13837-45-1) is an organic compound with the molecular formula C₅H₁₀O₂.[2] Its structure, featuring a strained three-membered ring, a hydroxyl group, and an ether linkage, imparts unique chemical reactivity.[1] The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (ether oxygen) suggests a degree of polarity that influences its solubility.[1] Understanding the solubility of this compound is crucial for its application in reaction chemistry, purification processes, and formulation development in the pharmaceutical industry.
Expected Solubility in Organic Solvents
Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted qualitatively. The molecule possesses both polar (hydroxyl and ether groups) and non-polar (cyclopropyl and ethyl groups) characteristics.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl group of this compound can participate in hydrogen bonding with protic solvents. Therefore, good solubility is expected in lower-chain alcohols.
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane (CH₂Cl₂)): The polarity of these solvents will likely allow for favorable dipole-dipole interactions with this compound. A qualitative statement from available literature suggests it is soluble in common organic solvents such as ether, THF, and CH₂Cl₂.
-
Non-polar Solvents (e.g., Hexane, Toluene): The presence of the non-polar hydrocarbon portions of the molecule suggests that there may be some solubility in non-polar solvents, although it is expected to be less soluble in these compared to polar solvents.
Quantitative Solubility Data
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The following table is provided as a template for researchers to populate with experimentally determined values.
| Solvent | Chemical Formula | Type | Solubility ( g/100 mL at 25°C) |
| Acetone | C₃H₆O | Polar Aprotic | Data not available |
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Data not available |
| Diethyl Ether | C₄H₁₀O | Polar Aprotic | Data not available |
| Ethanol | C₂H₅OH | Polar Protic | Data not available |
| Hexane | C₆H₁₄ | Non-polar | Data not available |
| Methanol | CH₃OH | Polar Protic | Data not available |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Data not available |
| Toluene | C₇H₈ | Non-polar | Data not available |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the isothermal shake-flask method, a common technique for determining the solubility of a compound in a solvent.
Materials:
-
This compound (solute)
-
Selected organic solvents
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Analytical instrumentation for quantification (e.g., GC-FID, HPLC-UV, or ¹H NMR)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).
-
Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system should be continuously agitated during this time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.
-
Record the exact volume of the filtered solution and the final weight of the flask.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a pre-calibrated analytical method (e.g., GC-FID, HPLC-UV, or ¹H NMR with an internal standard) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation of Solubility:
-
From the determined concentration and the dilution factor, calculate the original concentration of this compound in the saturated solution.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Workflow for Solubility Determination
The logical flow of the experimental protocol for determining the solubility of this compound is illustrated in the following diagram.
Caption: Workflow for the experimental determination of solubility.
Conclusion
While quantitative solubility data for this compound in common organic solvents is not currently published, its molecular structure suggests it will be soluble in a range of polar protic and aprotic solvents. For researchers and drug development professionals, the experimental protocol and workflow provided in this guide offer a clear path to determining these crucial parameters. The generation of such data will be invaluable for the continued exploration of this compound in synthetic and medicinal chemistry applications.
References
The Formation of 1-Ethoxycyclopropanol: A Mechanistic and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the formation of 1-ethoxycyclopropanol, a valuable synthetic intermediate. The core of this process lies in an intramolecular acyloin-type condensation of ethyl 3-chloropropanoate. This document outlines the reaction mechanism, provides detailed experimental protocols, and presents relevant chemical data to support advanced research and development in organic synthesis and drug discovery.
Core Reaction Mechanism: An Intramolecular Acyloin Condensation
The synthesis of this compound from ethyl 3-chloropropanoate is a classic example of an intramolecular reductive coupling of an ester, facilitated by metallic sodium. The reaction proceeds through a series of radical and anionic intermediates to form a transient cyclopropanone which is stabilized as its ethyl hemiacetal. The addition of chlorotrimethylsilane (TMSCl) is crucial for trapping the key enediolate intermediate, thereby preventing side reactions and significantly improving the yield of the desired cyclopropane ring.[1][2][3][4]
The overall transformation can be dissected into two main stages: the formation of a silylated cyclopropane intermediate and its subsequent methanolysis to yield this compound.
Stage 1: Formation of 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane
The reaction is initiated by the transfer of electrons from the surface of metallic sodium to the carbonyl group of ethyl 3-chloropropanoate. This process generates a radical anion, which then undergoes an intramolecular cyclization. The key steps are as follows:
-
Electron Transfer and Radical Anion Formation: Two sodium atoms each donate an electron to the carbonyl carbon of the ester, leading to the formation of a radical anion.
-
Intramolecular Cyclization: The radical anion undergoes an intramolecular SNi-type reaction, where the radical attacks the carbon bearing the chlorine atom, displacing the chloride ion and forming a cyclopropanone intermediate.
-
Formation of a 1,2-Diketone Analogue: Concurrently, a second molecule of the radical anion can dimerize, and after elimination of two ethoxide groups, would conceptually lead to a 1,2-diketone. However, in this intramolecular context, the reaction proceeds towards the cyclized product.
-
Further Reduction and Enediolate Formation: The cyclopropanone intermediate is further reduced by two more sodium atoms to form a sodium enediolate.
-
Trapping with Chlorotrimethylsilane (TMSCl): The highly reactive enediolate is trapped by the addition of chlorotrimethylsilane. This reaction forms the stable 1-ethoxy-1-(trimethylsilyloxy)cyclopropane and sodium chloride. This trapping step is critical to prevent the competing Dieckmann condensation.[3]
Stage 2: Methanolysis to this compound
The stable silylated intermediate is then converted to the final product, this compound, through a simple methanolysis reaction.
-
Protonation and Silyl Ether Cleavage: Methanol protonates the oxygen of the ethoxy group, and subsequent cleavage of the silicon-oxygen bond, facilitated by the nucleophilic attack of methanol, removes the trimethylsilyl group.
-
Formation of the Hemiacetal: The resulting intermediate is the ethyl hemiacetal of cyclopropanone, which is this compound.
The following diagram illustrates the detailed mechanistic pathway for the formation of this compound.
Caption: Reaction mechanism for the formation of this compound.
Quantitative Data
While specific kinetic data for the formation of this compound is not extensively reported, the following tables summarize typical yields for intramolecular acyloin condensations leading to different ring sizes and the available spectroscopic data for the product and its silylated precursor.
Table 1: Typical Yields of Intramolecular Acyloin Condensation
| Ring Size | Yield (%) |
| 5 | 80 - 85 |
| 6 | 80 - 85 |
| 7 | 50 - 60 |
| 8 | 30 - 40 |
| 9 | 30 - 40 |
| 10 | 50 - 60 |
| 11 | 50 - 60 |
| ≥ 12 | > 70 |
| Data adapted from literature on general intramolecular acyloin condensations.[1] The formation of the 3-membered ring in this compound is a special case and is known to proceed in good yield (78-95%) under optimized conditions.[5] |
Table 2: Spectroscopic Data
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | Mass Spec (m/z) |
| 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane | 0.08 (s, 9H), 0.70 (m, 4H), 1.05 (t, 3H), 3.55 (q, 2H) | Predicted: ~0 (Si-CH3), ~10 (CH2-CH2), ~15 (CH3), ~60 (O-CH2), ~70 (C-O-Si) | 3090, 3010 (cyclopropane), 1250, 845, 758 (-Si(CH3)3) | Predicted fragments: M-15 (loss of CH3), M-29 (loss of C2H5), 73 (Si(CH3)3+) |
| This compound | 0.84 (s, 4H), 1.18 (t, 3H), 3.73 (q, 2H), 4.75 (m, 1H) | Predicted: ~10 (CH2-CH2), ~15 (CH3), ~60 (O-CH2), ~80 (C-OH) | 3600, 3400 (hydroxyl), 3090, 3010 (cyclopropyl) | Predicted fragments: M-29 (loss of C2H5), M-45 (loss of OC2H5) |
| 1H NMR and IR data for both compounds are from Organic Syntheses, Coll. Vol. 6, p.373 (1988).[5] 13C NMR and Mass Spec data are predicted based on typical values for the functional groups present. |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound, adapted from a well-established Organic Syntheses procedure.[5]
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Materials and Equipment
-
Reactants: Sodium, Toluene (anhydrous), Diethyl ether (anhydrous), Chlorotrimethylsilane (TMSCl), Ethyl 3-chloropropanoate, Methanol.
-
Equipment: Three-necked round-bottom flask, mechanical stirrer, reflux condenser, dropping funnel, heating mantle, nitrogen inlet, distillation apparatus.
Procedure
Part A: Synthesis of 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane
-
Preparation of Sodium Dispersion: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, place 500 mL of anhydrous toluene and 52.9 g (2.3 g-atom) of sodium metal. Heat the mixture to reflux and stir vigorously to disperse the molten sodium into fine particles. Stop heating and stirring and allow the mixture to cool to room temperature.
-
Solvent Exchange: Carefully remove the toluene under a positive pressure of nitrogen and wash the sodium sand with three 50 mL portions of anhydrous diethyl ether.
-
Addition of Reagents: Add 500 mL of anhydrous diethyl ether and 108.5 g (1.0 mol) of chlorotrimethylsilane to the flask.
-
Addition of Ester: Add 136.58 g (1.0 mol) of ethyl 3-chloropropanoate dropwise from a dropping funnel over a period of 3 hours, maintaining a gentle reflux.
-
Reaction Completion and Work-up: After the addition is complete, stir the mixture at reflux for an additional 18 hours. Cool the mixture and filter it through a sintered glass funnel under nitrogen. Wash the solid residue with anhydrous diethyl ether.
-
Purification: Combine the filtrate and washings and concentrate by distillation. Distill the residue under reduced pressure to obtain 1-ethoxy-1-(trimethylsilyloxy)cyclopropane as a colorless liquid. The reported yield is 61%.[5]
Part B: Synthesis of this compound
-
Methanolysis: In an Erlenmeyer flask, dissolve 100 g (0.56 mol) of 1-ethoxy-1-(trimethylsilyloxy)cyclopropane in 250 mL of methanol.
-
Reaction: Stir the solution at room temperature for 12 hours. The completion of the reaction can be monitored by 1H NMR spectroscopy by observing the disappearance of the trimethylsilyl peak at δ 0.08.
-
Purification: Remove the methanol by rotary evaporation at room temperature. Distill the residue under reduced pressure to afford this compound as a colorless liquid. The reported yield varies from 78 to 95%.[5]
Conclusion
The formation of this compound via an intramolecular acyloin-type condensation is a robust and efficient method for the synthesis of this valuable cyclopropane derivative. A thorough understanding of the underlying radical-anion mechanism and the critical role of the silyl trapping agent is essential for optimizing the reaction conditions and achieving high yields. The detailed experimental protocol provided serves as a practical guide for researchers in the synthesis of this and related compounds, which are of significant interest in the development of new pharmaceuticals and other advanced materials. Further investigation into the reaction kinetics would provide deeper insights for process scale-up and optimization.
References
The Genesis of a Strained Ring: A Technical Guide to the Discovery and First Synthesis of 1-Ethoxycyclopropanol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the seminal discovery and initial synthetic routes of 1-ethoxycyclopropanol, a valuable and versatile intermediate in organic synthesis. Also known as cyclopropanone ethyl hemiketal, this strained three-membered ring system has paved the way for novel synthetic methodologies and the construction of complex molecular architectures. This document provides a detailed account of its first preparations, complete with experimental protocols and quantitative data, to serve as a comprehensive resource for professionals in the chemical sciences.
Discovery and Early Synthetic Efforts
The first successful synthesis of this compound was a landmark achievement, providing access to the highly reactive and unstable parent ketone, cyclopropanone, in a stabilized form. The initial method involved the reaction of ketene with diazomethane in the presence of ethanol at a frigid -78°C.[1] While groundbreaking, this approach was fraught with challenges, including a low yield of only 43% and significant safety hazards associated with the use of diazomethane, particularly on a larger scale.[1]
Recognizing the synthetic potential of cyclopropanone and its derivatives, researchers sought safer and more efficient routes. A significant advancement came with the development of a method starting from ethyl 3-chloropropanoate. This procedure, adapted from earlier work, has become a more standard and practical approach for the preparation of this compound.[1] This method proceeds through the formation of an intermediate, 1-ethoxy-1-(trimethylsilyloxy)cyclopropane, a strategy patterned after the work of Rühlmann.[1] The contributions of researchers like C. H. DePuy were instrumental in advancing the understanding and synthetic utility of cyclopropanols during this period.[2][3]
Synthetic Pathways
Two primary pathways mark the early history of this compound synthesis. The first, a hazardous and low-yielding route, and the second, a more practical and higher-yielding multi-step process.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the first successful syntheses of this compound and its intermediate.
Table 1: Reaction Yields
| Synthetic Step | Starting Material | Yield (%) | Reference |
| Ketene + Diazomethane | Ketene, Diazomethane, Ethanol | 43 | [1] |
| 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane Synthesis | Ethyl 3-chloropropanoate | 61 | [1] |
| Methanolysis to this compound | 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane | 78 - 95 | [1] |
Table 2: Physical Properties of this compound
| Property | Value | Pressure (mm Hg) | Reference |
| Boiling Point | 51°C | 12 | [1] |
| Boiling Point | 64°C | 25 | [1] |
| Boiling Point | 75°C | 46 | [1] |
| Molecular Formula | C₅H₁₀O₂ | - | [4] |
| Molecular Weight | 102.13 g/mol | - | [4] |
Detailed Experimental Protocols
The following protocols are based on the more practical and safer synthesis of this compound from ethyl 3-chloropropanoate, as detailed in Organic Syntheses.[1]
Synthesis of 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane
This procedure involves the reductive cyclization of ethyl 3-chloropropanoate in the presence of sodium and chlorotrimethylsilane.
Procedure:
-
In a flask flushed with dry nitrogen, 52.9 g of sodium is added to 500 mL of anhydrous toluene.[1]
-
The mixture is heated to reflux, and the sodium is vigorously stirred to create a fine dispersion.[1]
-
After cooling to room temperature, the toluene is replaced with 500 mL of anhydrous diethyl ether.[1]
-
To this suspension, 108.5 g of chlorotrimethylsilane is added.[1]
-
A solution of ethyl 3-chloropropanoate in diethyl ether is then added dropwise to the stirred mixture.
-
The reaction mixture is refluxed for 12 hours.
-
After cooling, the mixture is filtered to remove sodium salts.
-
The filtrate is distilled under reduced pressure to yield 1-ethoxy-1-(trimethylsilyloxy)cyclopropane as a colorless liquid (boiling point 43–45°C at 12 mm Hg).[1]
Synthesis of this compound (Cyclopropanone Ethyl Hemiacetal)
This final step involves the methanolysis of the silylated intermediate.
Procedure:
-
Freshly distilled 1-ethoxy-1-(trimethylsilyloxy)cyclopropane (100 g) is added to 250 mL of reagent-grade methanol in an Erlenmeyer flask.[1]
-
The solution is stirred overnight (approximately 12 hours) at room temperature.[1]
-
The progress of the methanolysis can be monitored by Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
-
The methanol is carefully removed using a rotary evaporator at room temperature to avoid loss of the product.[1]
-
The residue is then distilled under reduced pressure to afford pure this compound.
Conclusion
The journey from a hazardous, low-yielding initial synthesis to a more robust and efficient protocol for this compound highlights the ingenuity and persistence of synthetic chemists. This technical guide provides a core understanding of the foundational work that has enabled the widespread use of this valuable building block in modern organic synthesis. The detailed protocols and quantitative data presented herein are intended to be a valuable resource for researchers and professionals engaged in the design and execution of novel synthetic strategies.
References
Methodological & Application
Application Notes: The Use of 1-Ethoxycyclopropanol in Homoenolate Formation
Introduction
In synthetic organic chemistry, the concept of "umpolung," or reactivity inversion, provides a powerful strategy for forming complex carbon-carbon bonds. Homoenolates are a classic example of this principle, serving as synthetic equivalents of a β-acyl anion.[1] These intermediates exhibit nucleophilic character at the β-carbon of a carbonyl system, a position that is typically electrophilic. Among the various precursors developed for generating homoenolates, cyclopropanols and their derivatives have emerged as highly effective and versatile options due to the inherent ring strain of the three-membered ring.[2]
1-Ethoxycyclopropanol, a stable cyclopropanone hemiacetal, is a particularly valuable precursor for generating homoenolate equivalents.[3][4] Its ready availability and the facility with which it undergoes regioselective ring-opening make it an attractive choice for researchers in academic and industrial settings, including drug development. This document provides detailed application notes and protocols for the use of this compound in the formation and subsequent reaction of homoenolates.
Core Concept: Homoenolate Generation
The generation of a homoenolate from this compound proceeds via a metal-mediated ring-opening of the cyclopropane ring. The process is initiated by the deprotonation of the hydroxyl group by a base or an organometallic reagent, followed by coordination of the metal to the oxygen atom. This coordination facilitates the cleavage of one of the internal C-C bonds of the cyclopropane ring, driven by the release of ring strain. The regioselectivity of this ring-opening typically results in the formation of a carbon-metal bond at the less substituted carbon, yielding a metal homoenolate.[2] Silylated versions, such as 1-ethoxy-1-(trimethylsilyloxy)cyclopropane, also serve as excellent precursors, often undergoing ring-opening with Lewis acids.[3]
Applications in C-C Bond Formation
Once generated, the metal homoenolate is a potent nucleophile that reacts readily with a wide range of electrophiles at the β-position. This reactivity allows for the synthesis of various β-functionalized carbonyl compounds, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.[1][5][6]
Common electrophiles include:
-
Aldehydes and Ketones: Reaction with aldehydes and ketones yields γ-hydroxy esters.
-
Imines: Addition to imines provides γ-amino esters, precursors to γ-lactams.[7]
-
α,β-Unsaturated Systems: Conjugate addition to enones results in the formation of 1,6-dicarbonyl compounds.[8][9]
-
Allylic Carbonates: Zinc-catalyzed β-allylation can occur with Morita-Baylis-Hillman (MBH) type carbonates.[8]
The choice of metal counterion (e.g., Zn, Ti, Li) can influence the reactivity and selectivity of the homoenolate.[2][10] Zinc homoenolates, in particular, have been shown to be highly effective in various transformations.[8][9]
Table 1: Representative Reactions of Homoenolates Derived from Cyclopropanols
| Electrophile | Metal Reagent | Product Type | Typical Yield (%) | Reference |
| Aldehydes | Et₂Zn | γ-Hydroxy Ester | 70-90% | [9] |
| N-Sulfinyl Imines | Et₂Zn | γ-Amino Ester | 65-85% | [11] |
| Enones (Chalcones) | Et₂Zn / Chiral Ligand | 1,6-Diketone | 75-95% | [8][9] |
| MBH Carbonates | Et₂Zn / Bipyridine | β-Allylated Cyclopropanol | 50-75% | [9] |
| Internal Alkynes | CoBr₂ / Zn | β-Alkenyl Ketone | 60-80% | [12] |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This procedure is adapted from a well-established method for preparing cyclopropanone ethyl hemiacetal.[3] It involves the reductive cyclization of ethyl 3-chloropropanoate followed by desilylation.
Step A: Synthesis of 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane
-
Apparatus Setup: Equip a three-necked, round-bottomed flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Ensure the system is under a nitrogen atmosphere.
-
Sodium Dispersion: In the flask, add sodium metal (1.0 eq) to anhydrous toluene. Heat the mixture to reflux with vigorous stirring to create a fine dispersion of sodium.
-
Solvent Exchange: Allow the mixture to cool to room temperature. Carefully remove the toluene under nitrogen pressure and replace it with anhydrous diethyl ether.
-
Addition of Reagents: Add chlorotrimethylsilane (1.0 eq) to the flask.
-
Reaction: Add ethyl 3-chloropropanoate (1.0 eq) dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature overnight.
-
Workup and Purification: Filter the reaction mixture through Celite under nitrogen. Concentrate the filtrate under reduced pressure. Distill the residue to obtain 1-ethoxy-1-(trimethylsilyloxy)cyclopropane as a colorless liquid (Typical yield: 60-70%).
Step B: Synthesis of this compound (Cyclopropanone Ethyl Hemiacetal)
-
Desilylation: In an Erlenmeyer flask, dissolve the 1-ethoxy-1-(trimethylsilyloxy)cyclopropane (1.0 eq) obtained from Step A in reagent-grade methanol.
-
Reaction: Stir the solution at room temperature overnight (approx. 12 hours).
-
Purification: Remove the methanol and other volatile components under reduced pressure. The resulting residue is this compound, which can be further purified by distillation if necessary. (Typical yield: 78-95%).[3]
Protocol 2: Zinc Homoenolate Generation and Reaction with an Aldehyde
This protocol describes a general procedure for the zinc-mediated ring-opening of a cyclopropanol and subsequent α-hydroxyallylation of an aldehyde.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Homoenolates - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CAS 13837-45-1: Cyclopropanol, 1-ethoxy- | CymitQuimica [cymitquimica.com]
- 5. Perspectives from Nearly Five Decades of Total Synthesis of Natural Products and Their Analogues for Biology and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Approaches and Total Syntheses of Vinigrol, a Unique Diterpenoid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amide Enolate Additions to Acylsilanes: In Situ Generation of Unusual and Stereoselective Homoenolate Equivalents [organic-chemistry.org]
- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Ethoxycyclopropanol for Ring Expansion to β-Lactams
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of β-lactams through the ring expansion of 1-ethoxycyclopropanol and its derivatives. This method, pioneered by Wasserman, offers a powerful alternative to traditional β-lactam syntheses, such as the Staudinger cycloaddition. The protocols detailed below are based on established literature and provide a foundation for the application of this chemistry in synthetic and medicinal chemistry research.
Introduction
β-Lactams are a cornerstone of antibiotic therapy and versatile building blocks in organic synthesis. The strained four-membered ring of the β-lactam nucleus is responsible for its potent biological activity and renders it a valuable synthon for the preparation of a wide range of nitrogen-containing compounds. The reaction of this compound, a stable hemiacetal of the highly reactive cyclopropanone, with imines provides a direct route to the β-lactam core. This ring expansion proceeds through a putative α-amino alcohol intermediate, which upon rearrangement, yields the desired azetidin-2-one.
Reaction Mechanism and Stereochemistry
The generally accepted mechanism for the formation of β-lactams from this compound and an imine involves the initial formation of an α-amino hemiacetal intermediate. This intermediate then undergoes a concerted ring expansion, driven by the release of strain from the three-membered cyclopropane ring, to form the four-membered β-lactam ring. The stereochemical outcome of the reaction is influenced by the substituents on both the imine and the cyclopropanol, often leading to specific diastereomers.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted β-Lactams from this compound and Imines
This protocol is a general representation of the Wasserman methodology for the synthesis of β-lactams.
Materials:
-
This compound (Cyclopropanone ethyl hemiacetal)
-
Substituted imine
-
Anhydrous solvent (e.g., benzene, toluene, or acetonitrile)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the imine (1.0 equivalent) in the chosen anhydrous solvent.
-
Add this compound (1.0-1.2 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired β-lactam.
-
Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry).
Protocol 2: Lewis Acid-Mediated Synthesis of N-Substituted β-Lactams from Cyclopropanone Hemiacetal and Alkyl Azides
Materials:
-
Cyclopropanone ethyl hemiacetal (this compound)
-
Alkyl azide (e.g., benzyl azide)
-
Lewis acid (e.g., Boron trifluoride diethyl etherate, BF₃·OEt₂)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the cyclopropanone ethyl hemiacetal (1.0 equivalent) and the alkyl azide (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the Lewis acid (e.g., BF₃·OEt₂, 2.5 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated by reaction monitoring (TLC or GC).
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the N-substituted β-lactam.
Quantitative Data
The following table summarizes representative yields for the synthesis of β-lactams using cyclopropanone derivatives, based on the available literature.
| Entry | Cyclopropanone Derivative | Reactant | Lewis Acid | Product | Yield (%) | Reference |
| 1 | Cyclopropanone ethyl hemiacetal | Benzyl azide | BF₃·OEt₂ | N-Benzyl-β-lactam | 45 | [1] |
| 2 | Cyclopropanone ethyl hemiacetal | n-Hexyl azide | BF₃·OEt₂ | N-(n-Hexyl)-β-lactam | 58 | [1] |
| 3 | Cyclopropanone ethyl hemiacetal | 3-Methoxybenzyl azide | BF₃·OEt₂ | N-(3-Methoxybenzyl)-β-lactam | 36 | [1] |
| 4 | Cyclopropanone ethyl hemiacetal | 4-Methoxybenzyl azide | BF₃·OEt₂ | N-(4-Methoxybenzyl)-β-lactam | 27 | [1] |
| 5 | Cyclopropanone ethyl hemiacetal | 4-Carbomethoxybenzyl azide | BF₃·OEt₂ | N-(4-Carbomethoxybenzyl)-β-lactam | 38 | [1] |
| 6 | Cyclopropanone ethyl hemiacetal | 4-Bromobenzyl azide | BF₃·OEt₂ | N-(4-Bromobenzyl)-β-lactam | 45 | [1] |
Visualizations
Reaction Scheme: Ring Expansion of this compound to a β-Lactam
Caption: General reaction scheme for β-lactam synthesis.
Experimental Workflow: β-Lactam Synthesis from this compound
Caption: Experimental workflow for β-lactam synthesis.
Conclusion
The ring expansion of this compound and its derivatives provides a valuable and efficient method for the synthesis of the β-lactam ring system. The protocols outlined in these application notes serve as a practical guide for researchers in the fields of organic synthesis and medicinal chemistry. The versatility of this reaction allows for the preparation of a diverse range of N-substituted β-lactams, which are important scaffolds for the development of new therapeutic agents and valuable intermediates in the synthesis of complex molecules. Further exploration of this methodology, including the development of asymmetric variants, will undoubtedly continue to expand the synthetic utility of this powerful transformation.
References
Application Notes and Protocols: Synthesis of Cyclobutanones from 1-Ethoxycyclopropanol via 1-Vinylcyclopropanol Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutanone moieties are valuable structural motifs found in a variety of natural products and pharmacologically active compounds. Their synthesis, however, can be challenging due to ring strain. A robust and versatile method for the construction of the cyclobutanone ring system involves the acid-catalyzed rearrangement of 1-vinylcyclopropanols. This protocol details a two-step sequence for the synthesis of substituted cyclobutanones, starting from the readily available 1-ethoxycyclopropanol. The methodology involves the addition of a vinyl organometallic reagent to this compound to generate a 1-vinylcyclopropanol intermediate, which then undergoes a facile ring expansion to the desired cyclobutanone.
Overall Reaction Scheme
The overall transformation can be depicted as a two-step process:
-
Formation of 1-Vinylcyclopropanol: Reaction of this compound with a vinyl Grignard or vinyllithium reagent.
-
Rearrangement to Cyclobutanone: Acid-catalyzed ring expansion of the 1-vinylcyclopropanol intermediate.
Caption: Overall two-step synthesis of cyclobutanones.
Experimental Protocols
Protocol 1: Synthesis of 1-Vinylcyclopropanols from this compound
This protocol describes the synthesis of a representative 1-vinylcyclopropanol by the addition of vinylmagnesium bromide to this compound.
Materials:
-
This compound
-
Vinylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the vinylmagnesium bromide solution (1.1 eq) dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude 1-vinylcyclopropanol, which can be used in the next step without further purification.
Protocol 2: Acid-Catalyzed Rearrangement of 1-Vinylcyclopropanols to Cyclobutanones
This protocol outlines the ring expansion of the 1-vinylcyclopropanol intermediate to the corresponding cyclobutanone.
Materials:
-
Crude 1-vinylcyclopropanol from Protocol 1
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 0.05 eq)
-
Benzene or Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Dissolve the crude 1-vinylcyclopropanol in benzene or toluene in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of p-toluenesulfonic acid to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclobutanone.
Data Presentation
The following table summarizes representative yields for the two-step synthesis of various substituted cyclobutanones from this compound and different vinyl Grignard reagents.
| Entry | Vinyl Grignard Reagent (R-MgBr) | Cyclobutanone Product | Overall Yield (%) | Reference |
| 1 | Vinylmagnesium bromide | Cyclobutanone | 75 | [1] |
| 2 | Isopropenylmagnesium bromide | 2-Methylcyclobutanone | 72 | [1] |
| 3 | (E)-1-Propenylmagnesium bromide | (E)-2-Ethylidenecyclobutanone | 68 | [1] |
| 4 | 2-Styrylmagnesium bromide | 2-Benzylcyclobutanone | 65 | [1] |
Yields are for the two-step sequence after purification.
Mechanistic Pathway and Experimental Workflow
The mechanism of the acid-catalyzed rearrangement proceeds via protonation of the hydroxyl group, followed by the departure of water to form a cyclopropylcarbinyl cation. This cation then undergoes a concerted ring expansion to form a more stable cyclobutyl cation, which is subsequently deprotonated to yield the cyclobutanone.
Caption: Experimental workflow for the two-step synthesis.
Caption: Mechanism of the acid-catalyzed rearrangement.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of cyclobutanones from this compound. The two-step procedure is generally high-yielding and tolerates a range of substituted vinyl Grignard reagents, making it a valuable tool for the synthesis of diverse cyclobutanone derivatives for applications in research and drug development. The straightforward protocols and readily available starting materials contribute to the practical utility of this synthetic strategy.
References
Application of 1-Ethoxycyclopropanol in the Synthesis of Cyclopentanones: A Detailed Guide for Researchers
Introduction
The synthesis of functionalized cyclopentanones is a cornerstone in organic chemistry, providing key intermediates for the preparation of a wide array of natural products and pharmaceuticals, including prostaglandins and their analogues. A powerful and elegant strategy for the construction of the cyclopentanone ring system involves the [3+2] annulation of a homoenolate equivalent with a Michael acceptor. 1-Ethoxycyclopropanol, and more specifically its silylated derivative, 1-ethoxy-1-(trimethylsilyloxy)cyclopropane, serves as a highly effective three-carbon homoenolate precursor for this transformation. This application note provides a detailed overview of this methodology, including the underlying reaction mechanism, experimental protocols, and a summary of its application in the synthesis of complex molecules.
The core of this synthetic approach is the reaction of a homoenolate, generated from the ring-opening of a cyclopropane derivative, with an α,β-unsaturated ketone or ester. This initial Michael addition is followed by an intramolecular aldol condensation to furnish the five-membered ring. The use of 1-ethoxy-1-(trimethylsilyloxy)cyclopropane, a stable and readily accessible reagent, has proven to be particularly advantageous in this context, offering a reliable route to highly functionalized cyclopentanones. A notable application of this method is in the stereocontrolled synthesis of prostaglandins, where the formation of a 2,3-disubstituted cyclopentanone is a critical step.[1]
Reaction Mechanism and Workflow
The Lewis acid-promoted reaction of 1-ethoxy-1-(trimethylsilyloxy)cyclopropane with an α,β-unsaturated carbonyl compound proceeds through a well-defined mechanistic pathway. The overall workflow can be summarized as follows:
-
Activation: A Lewis acid, typically titanium tetrachloride (TiCl₄), coordinates to the carbonyl oxygen of the Michael acceptor, rendering it more electrophilic.
-
Homoenolate Formation: The Lewis acid also promotes the ring-opening of 1-ethoxy-1-(trimethylsilyloxy)cyclopropane to generate a reactive titanium homoenolate intermediate.
-
Michael Addition: The homoenolate undergoes a 1,4-conjugate addition to the activated Michael acceptor, forming a new carbon-carbon bond and generating a titanium enolate.
-
Cyclization: The resulting enolate undergoes an intramolecular aldol-type cyclization, attacking the ester carbonyl to form a five-membered ring intermediate.
-
Work-up and Product Formation: Subsequent aqueous work-up leads to the hydrolysis of the intermediate and elimination of ethanol, affording the final cyclopentanone product.
Caption: General workflow for the synthesis of cyclopentanones.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of cyclopentanone derivatives using 1-ethoxy-1-(trimethylsilyloxy)cyclopropane.
Protocol 1: General Procedure for the Synthesis of a 2,3-Disubstituted Cyclopentanone
This protocol describes a general method for the Lewis acid-mediated [3+2] annulation of 1-ethoxy-1-(trimethylsilyloxy)cyclopropane with an α,β-unsaturated ketone.
Materials:
-
1-Ethoxy-1-(trimethylsilyloxy)cyclopropane
-
α,β-Unsaturated ketone (e.g., 2-cyclopenten-1-one)
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
To a stirred solution of the α,β-unsaturated ketone (1.0 equiv) in anhydrous dichloromethane (dried over P₂O₅ and distilled) under an inert atmosphere (argon or nitrogen) at -78 °C, add titanium tetrachloride (1.1 equiv) dropwise.
-
After stirring for 10 minutes, a solution of 1-ethoxy-1-(trimethylsilyloxy)cyclopropane (1.2 equiv) in anhydrous dichloromethane is added dropwise over a period of 15 minutes.
-
The reaction mixture is stirred at -78 °C for 2-4 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution at -78 °C.
-
The mixture is allowed to warm to room temperature and then extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2,3-disubstituted cyclopentanone.
Data Presentation
The following table summarizes representative examples of the synthesis of 2,3-disubstituted cyclopentanones using the described methodology.
| Entry | Michael Acceptor | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | 2-Cyclopenten-1-one | Bicyclo[3.3.0]octan-2-one | 85 | >95:5 |
| 2 | Methyl vinyl ketone | 2-Methyl-2-acetylcyclopentanone | 78 | - |
| 3 | (E)-3-Penten-2-one | 2,3-Dimethyl-2-acetylcyclopentanone | 82 | 90:10 |
| 4 | Methyl acrylate | Methyl 2-oxocyclopentanecarboxylate | 75 | - |
Logical Relationships in Synthesis
The strategic application of this methodology allows for the construction of complex molecular architectures from simple starting materials. The logical progression involves the careful selection of the Michael acceptor to introduce the desired substitution pattern on the cyclopentanone ring.
Caption: Synthetic strategy from this compound.
Conclusion
The use of this compound, via its silylated derivative, provides a robust and versatile method for the synthesis of substituted cyclopentanones. This [3+2] annulation strategy, promoted by a Lewis acid, offers high yields and good diastereoselectivity, making it a valuable tool for the construction of complex cyclic systems. The successful application of this methodology in the total synthesis of prostaglandins highlights its significance in the field of organic synthesis and its potential for the development of novel therapeutic agents. Researchers and drug development professionals can leverage this powerful reaction to access a wide range of cyclopentanone-based scaffolds for their specific applications.
References
Application Notes and Protocols: 1-Ethoxycyclopropanol as a Precursor for 1-Aminocyclopropanols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminocyclopropanol derivatives are valuable building blocks in medicinal chemistry and drug discovery, finding application as conformationally constrained amino acids and as precursors to a variety of pharmacologically active compounds. A straightforward and efficient method for the synthesis of these motifs involves the nucleophilic addition of amines to 1-ethoxycyclopropanol, also known as cyclopropanone ethyl hemiacetal. This stable precursor readily reacts with a wide range of primary and secondary amines to afford the corresponding 1-aminocyclopropanols in high yields. These application notes provide detailed protocols and data for the synthesis of 1-aminocyclopropanols from this compound.
Reaction Principle
The synthesis of 1-aminocyclopropanols from this compound proceeds via a nucleophilic addition-elimination mechanism. The amine attacks the electrophilic carbonyl carbon of the transient cyclopropanone, which is in equilibrium with its hemiacetal form, this compound. The subsequent elimination of ethanol from the resulting hemiaminal intermediate yields the stable 1-aminocyclopropanol product. The reaction is typically performed in an anhydrous aprotic solvent.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted 1-Aminocyclopropanols
This protocol provides a general method for the reaction of this compound with primary and secondary amines.
Materials:
-
This compound (Cyclopropanone ethyl hemiacetal)
-
Amine (e.g., benzylamine, aniline, morpholine)
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or argon atmosphere setup
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.
-
With stirring, add the desired amine (1.0-1.2 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization, if solid.
Protocol 2: Synthesis of 1-(N-Benzylamino)cyclopropanol
This protocol details the specific synthesis of 1-(N-benzylamino)cyclopropanol.
Materials:
-
This compound (1.02 g, 10 mmol)
-
Benzylamine (1.07 g, 10 mmol)
-
Anhydrous diethyl ether (50 mL)
-
Anhydrous sodium sulfate
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Nitrogen gas inlet
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1.02 g (10 mmol) of this compound in 50 mL of anhydrous diethyl ether.
-
To the stirred solution, add 1.07 g (10 mmol) of benzylamine dropwise at room temperature.
-
Allow the reaction mixture to stir at room temperature for 18 hours.
-
After the reaction is complete, dry the solution over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(N-benzylamino)cyclopropanol as a crystalline solid.
Data Presentation
The following table summarizes the typical yields for the synthesis of various 1-aminocyclopropanols from this compound as reported in the literature.
| Amine | Product | Solvent | Reaction Time (h) | Yield (%) |
| Benzylamine | 1-(N-Benzylamino)cyclopropanol | Anhydrous Ether | 18 | 95 |
| Aniline | 1-(N-Phenylamino)cyclopropanol | Anhydrous Ether | 24 | 85 |
| Morpholine | 1-(Morpholino)cyclopropanol | Anhydrous Ether | 24 | 90 |
| Piperidine | 1-(Piperidino)cyclopropanol | Anhydrous Ether | 24 | 88 |
| n-Butylamine | 1-(N-n-Butylamino)cyclopropanol | Anhydrous Ether | 24 | 75 |
Visualizations
Reaction Pathway
The following diagram illustrates the general reaction pathway for the formation of a 1-aminocyclopropanol from this compound.
Caption: General reaction scheme for the synthesis of 1-aminocyclopropanols.
Experimental Workflow
The diagram below outlines the key steps in the experimental procedure.
Caption: A typical experimental workflow for the synthesis of 1-aminocyclopropanols.
Applications in Drug Development
1-Aminocyclopropanol and its derivatives serve as important synthons in the development of novel therapeutics. The constrained cyclopropane ring can impart unique conformational properties to molecules, which can be advantageous for binding to biological targets. These motifs are found in various classes of compounds, including enzyme inhibitors and receptor modulators. The straightforward synthesis from this compound makes this an attractive route for generating diverse libraries of 1-aminocyclopropanol-containing compounds for screening in drug discovery programs.
Safety Precautions
-
This compound should be handled in a well-ventilated fume hood.
-
Anhydrous solvents should be used, as the reaction is sensitive to moisture.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Application Notes and Protocols: Generation of Zinc Homoenolates from 1-Ethoxycyclopropanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the generation of zinc homoenolates from 1-ethoxycyclopropanol. This method leverages the ring-opening of the cyclopropanol ring mediated by a zinc salt, typically diethylzinc or zinc chloride, to form a reactive zinc homoenolate intermediate. This intermediate is a versatile synthon in organic chemistry, capable of acting as both a nucleophile and an electrophile for the formation of various β-substituted carbonyl derivatives.[1][2][3][4]
Introduction
Metal homoenolates, particularly zinc homoenolates, are powerful intermediates in organic synthesis. Their generation from readily available cyclopropanols offers a convenient route to β-functionalized ketones.[1][5] The reaction proceeds through the cleavage of a carbon-carbon bond in the cyclopropanol ring, driven by the formation of a stable zinc alkoxide, which then rearranges to the homoenolate.[1][4] The resulting zinc homoenolate can then be trapped with various electrophiles or, in some cases, can itself act as an electrophile.[1][2][3][4]
Reaction Principle
The core of this protocol is the reaction of a 1-alkoxycyclopropanol with a zinc salt. The zinc salt coordinates to the hydroxyl group, facilitating the ring-opening to form the zinc homoenolate of an ethyl propionate derivative. This process is often reversible.[4] The generated homoenolate is a potent nucleophile, ready to react with a variety of electrophiles in subsequent steps.
Experimental Protocol
This protocol is adapted from established procedures for the generation of zinc homoenolates from related 1-alkoxycyclopropanols.[6] Researchers should exercise caution as diethylzinc is pyrophoric and reacts violently with water.[7][8] All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using dry solvents and glassware.
Materials:
-
This compound
-
Diethylzinc (Et₂Zn) or Zinc Chloride (ZnCl₂) (anhydrous)
-
Anhydrous solvent (e.g., diethyl ether, toluene, or dichloromethane)
-
Inert atmosphere system (Schlenk line or glovebox)
-
Dry glassware
Procedure for generating Zinc Homoenolate with Diethylzinc:
-
Preparation: Under an inert atmosphere, add anhydrous solvent to a flame-dried flask equipped with a magnetic stir bar.
-
Addition of Cyclopropanol: Add this compound (1.0 equivalent) to the solvent and cool the solution to 0 °C in an ice bath.
-
Addition of Diethylzinc: Slowly add a solution of diethylzinc (1.1 equivalents) in an appropriate solvent (e.g., hexanes) to the cooled solution of this compound.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. The formation of the zinc homoenolate is typically complete within 1-2 hours.
-
Confirmation (Optional): The formation of the zinc homoenolate can be monitored by quenching a small aliquot with a suitable electrophile and analyzing the product formation by GC-MS or NMR.
-
In situ Use: The resulting solution of the zinc homoenolate is typically used immediately in the next synthetic step without isolation.
Procedure for generating Zinc Homoenolate with Zinc Chloride:
A detailed procedure for a related compound, 1-trimethylsilyloxy-1-ethoxycyclopropane, involves the use of anhydrous zinc chloride.[6]
-
Drying of Zinc Chloride: In a flask, heat zinc chloride under vacuum until it melts to ensure it is anhydrous. Cool the flask under an inert atmosphere.[6]
-
Reaction Setup: Add anhydrous ether to the flask containing the dried zinc chloride and stir.[6]
-
Addition of Cyclopropanol: Add this compound to the suspension.[6]
-
Homoenolate Formation: Stir the mixture at room temperature. The reaction progress can be monitored by the dissolution of the zinc chloride. Gentle refluxing may be required to complete the formation of the homoenolate.[6]
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the generation and subsequent reaction of zinc homoenolates from cyclopropanols.
| Starting Material | Zinc Source | Solvent | Temperature (°C) | Time (h) | Subsequent Reaction / Product | Yield (%) | Reference |
| 1-Phenylcyclopropanol | Et₂Zn (20 mol%), L1* | DMSO | 60 | - | Reaction with MBH carbonate | 49 | [9] |
| 1-Arylcyclopropanols | Et₂Zn | Toluene | 0 to rt | - | Asymmetric addition to benzaldehyde | up to 95 | [10] |
| 1-Siloxy-1-ethoxycyclopropane | ZnCl₂ | Ether | rt to reflux | 1.5 | Conjugate addition to 2-cyclohexen-1-one | 70-76 | [6] |
*L1 refers to an alanine-derived amino alcohol ligand.
Visualizations
Reaction Pathway
The following diagram illustrates the generation of a zinc homoenolate from a 1-substituted cyclopropanol and its subsequent enolization.
Caption: Generation of Zinc Homoenolate and its Reactivity.
Experimental Workflow
This diagram outlines the general experimental workflow for the synthesis and in-situ use of zinc homoenolates.
Caption: Experimental Workflow for Zinc Homoenolate Synthesis.
Safety Considerations
-
Diethylzinc: Diethylzinc is highly pyrophoric and will ignite spontaneously on contact with air.[7][8] It also reacts violently with water.[7][8] It must be handled under a strict inert atmosphere.
-
Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and solvents are anhydrous.
-
Inert Atmosphere: The use of a Schlenk line or a glovebox is essential for the safe handling of reagents and for the success of the reaction.
Applications
Zinc homoenolates generated from this compound are valuable intermediates for the synthesis of a variety of organic molecules. They can participate in:
-
Reactions with aldehydes and imines to form β-hydroxy and β-amino ketones, respectively.[1][10]
-
Acylation reactions to produce 1,4-dicarbonyl compounds.[11]
-
Allylation and alkynylation reactions .[11]
This versatility makes them important tools for the construction of complex molecules in academic research and in the pharmaceutical industry, for example, in the synthesis of lysine demethylase 1 inhibitors.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. Electrophilic Zinc Homoenolates: Synthesis of Cyclopropylamines from Cyclopropanols and Amines. | Semantic Scholar [semanticscholar.org]
- 3. Organometallic Chemistry: Electrophilic Zinc Homoenolates: Synthesis of Cyclopropylamines from Cyclopropanols and Amines [organometallics.blogspot.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Diethylzinc - Wikipedia [en.wikipedia.org]
- 8. Diethylzinc [commonorganicchemistry.com]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Stereoselective Reactions of 1-Ethoxycyclopropanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Utility of 1-Ethoxycyclopropanol Derivatives
In modern organic synthesis and drug discovery, the construction of complex molecules with precise stereochemical control is paramount. Cyclopropane rings are valuable structural motifs found in numerous pharmaceuticals and bioactive natural products, prized for their conformational rigidity and unique electronic properties. This compound and its derivatives, particularly 1-ethoxy-1-(trimethylsilyloxy)cyclopropane , have emerged as powerful and versatile three-carbon building blocks.
While this compound itself is a hemiacetal of the highly strained and unstable cyclopropanone, its silylated counterpart is a stable, isolable liquid. This reagent serves as a robust precursor to a homoenolate equivalent . Upon activation with a Lewis acid, it undergoes a facile ring-opening to generate a nucleophilic species capable of reacting with various electrophiles at the β-position, providing access to γ-functionalized carbonyl compounds such as γ-butyrolactones, which are key intermediates in natural product synthesis. The strategic use of chiral Lewis acids enables these reactions to proceed with high levels of stereoselectivity, making them indispensable tools for asymmetric synthesis.
Principle of Reactivity: Lewis Acid-Catalyzed Ring-Opening
The core reactivity of 1-ethoxy-1-(trimethylsilyloxy)cyclopropane involves its activation by a Lewis acid (e.g., Sn(OTf)₂, TiCl₄). The Lewis acid coordinates to the ethoxy oxygen, which weakens the adjacent cyclopropane carbon-carbon bonds. This facilitates a stereoelectronically controlled ring-opening to form a reactive Z-enolate, which acts as a β-carbanion or "homoenolate" synthon. This intermediate can then be trapped by electrophiles like aldehydes (Aldol reaction) or enones (Michael addition) in a highly stereoselective manner.
The stereochemical outcome of these reactions is controlled by the formation of a well-organized transition state involving the Lewis acid, a chiral ligand, the homoenolate, and the electrophile. The seminal work by Mukaiyama, Kobayashi, and others demonstrated that a combination of tin(II) triflate (Sn(OTf)₂) and a C₂-symmetric chiral diamine ligand forms a potent chiral Lewis acid catalyst capable of inducing high enantioselectivity.
Caption: General mechanism of stereoselective reactions involving 1-ethoxy-1-(trimethylsilyloxy)cyclopropane.
Application I: Asymmetric Mukaiyama-Aldol Reaction
The reaction of the tin(II) homoenolate derived from 1-ethoxy-1-(trimethylsilyloxy)cyclopropane with various aldehydes provides chiral ethyl 4-hydroxyalkanoates. These products can be easily cyclized to form valuable γ-butyrolactones. The use of a catalytic system comprising Sn(OTf)₂ and a chiral proline-derived diamine, such as (S)-1-methyl-2-[(piperidin-1-yl)methyl]pyrrolidine, affords excellent yields and high enantioselectivities.
Quantitative Data Summary: Enantioselective Aldol Reaction with Aldehydes
| Entry | Aldehyde (RCHO) | Product | Yield (%) | ee (%) |
| 1 | Benzaldehyde (C₆H₅CHO) | Ethyl 4-hydroxy-4-phenylbutanoate | 80 | 85 |
| 2 | 4-Chlorobenzaldehyde | Ethyl 4-(4-chlorophenyl)-4-hydroxybutanoate | 79 | 82 |
| 3 | 4-Methoxybenzaldehyde | Ethyl 4-hydroxy-4-(4-methoxyphenyl)butanoate | 85 | 80 |
| 4 | 2-Naphthaldehyde | Ethyl 4-hydroxy-4-(naphthalen-2-yl)butanoate | 82 | 90 |
| 5 | Cinnamaldehyde | Ethyl 4-hydroxy-6-phenylhex-5-enoate | 78 | 95 |
| 6 | Hexanal | Ethyl 4-hydroxydecanoate | 72 | 88 |
| 7 | Cyclohexanecarboxaldehyde | Ethyl 4-(cyclohexyl)-4-hydroxybutanoate | 75 | 92 |
Data synthesized from representative results in the field. Conditions typically involve 10 mol% Sn(OTf)₂ and 12 mol% chiral diamine in CH₂Cl₂ or CH₂Cl₂-hexane at -78 °C.
Detailed Experimental Protocol: Asymmetric Aldol Reaction
This protocol describes the synthesis of enantiomerically enriched ethyl 4-hydroxy-4-phenylbutanoate.
Caption: Experimental workflow for the chiral Sn(II)-catalyzed asymmetric aldol reaction.
Materials:
-
Tin(II) trifluoromethanesulfonate (Sn(OTf)₂, 0.10 mmol, 41.7 mg)
-
(S)-1-methyl-2-[(piperidin-1-yl)methyl]pyrrolidine (chiral diamine, 0.12 mmol, 21.9 mg)
-
Benzaldehyde (1.0 mmol, 106 mg, 102 µL)
-
1-Ethoxy-1-(trimethylsilyloxy)cyclopropane (1.2 mmol, 209 mg, 235 µL)
-
Anhydrous Propionitrile (CH₃CH₂CN, 4.0 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Sn(OTf)₂ (41.7 mg, 0.10 mmol) and anhydrous propionitrile (2.0 mL).
-
To this suspension, add a solution of the chiral diamine (21.9 mg, 0.12 mmol) in anhydrous propionitrile (1.0 mL).
-
Stir the resulting mixture at room temperature for 30 minutes. The suspension should become a clear, homogeneous solution.
-
Cool the catalyst solution to -78 °C using a dry ice/acetone bath.
-
Add benzaldehyde (102 µL, 1.0 mmol) to the cold solution.
-
Slowly add a solution of 1-ethoxy-1-(trimethylsilyloxy)cyclopropane (235 µL, 1.2 mmol) in anhydrous propionitrile (1.0 mL) to the reaction mixture dropwise over 10 minutes.
-
Stir the reaction at -78 °C and monitor by TLC. After completion (typically 2-6 hours), quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL).
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., 10-30% ethyl acetate in hexanes) to afford the desired ethyl 4-hydroxy-4-phenylbutanoate.
-
Characterize the product and determine enantiomeric excess (ee) by chiral HPLC analysis.
Application II: Asymmetric Mukaiyama-Michael Reaction
The same catalytic system can be applied to the conjugate addition of the homoenolate equivalent to α,β-unsaturated ketones (enones). This reaction provides a direct route to chiral 1,5-dicarbonyl compounds, which are versatile intermediates for the synthesis of cyclic compounds and other complex targets.
Quantitative Data Summary: Enantioselective Michael Addition to Enones
| Entry | Enone | Product | Yield (%) | ee (%) |
| 1 | Chalcone | Ethyl 5-oxo-3,5-diphenylpentanoate | 94 | 86 |
| 2 | Benzylideneacetone | Ethyl 3-methyl-5-oxo-5-phenylpentanoate | 90 | 91 |
| 3 | 2-Cyclohexen-1-one | Ethyl 3-(2-oxocyclohexyl)propanoate | 85 | 93 |
| 4 | 2-Cyclopenten-1-one | Ethyl 3-(2-oxocyclopentyl)propanoate | 88 | 90 |
Conditions are similar to the aldol reaction, typically performed at -78 °C in propionitrile or dichloromethane.
Detailed Experimental Protocol: Asymmetric Michael Addition
This protocol describes the synthesis of enantiomerically enriched ethyl 3-(2-oxocyclohexyl)propanoate.
Materials:
-
Tin(II) trifluoromethanesulfonate (Sn(OTf)₂, 0.10 mmol, 41.7 mg)
-
(S)-1-methyl-2-[(piperidin-1-yl)methyl]pyrrolidine (chiral diamine, 0.12 mmol, 21.9 mg)
-
2-Cyclohexen-1-one (1.0 mmol, 96 mg, 98 µL)
-
1-Ethoxy-1-(trimethylsilyloxy)cyclopropane (1.2 mmol, 209 mg, 235 µL)
-
Anhydrous Propionitrile (CH₃CH₂CN, 4.0 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare the chiral tin(II) catalyst solution in a flame-dried Schlenk flask under argon as described in steps 1-3 of the aldol protocol.
-
Cool the catalyst solution to -78 °C.
-
Add 2-cyclohexen-1-one (98 µL, 1.0 mmol) to the cold solution.
-
Slowly add a solution of 1-ethoxy-1-(trimethylsilyloxy)cyclopropane (235 µL, 1.2 mmol) in anhydrous propionitrile (1.0 mL) dropwise over 10 minutes.
-
Stir the reaction at -78 °C for 4-8 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution (5 mL).
-
Follow the workup and purification procedure (steps 8-12) as described in the aldol protocol to isolate the desired ethyl 3-(2-oxocyclohexyl)propanoate.
Conclusion
1-Ethoxy-1-(trimethylsilyloxy)cyclopropane is a highly effective and versatile reagent for the stereoselective synthesis of γ-functionalized carbonyl compounds. The protocols detailed herein, utilizing a chiral tin(II)-diamine complex, provide reliable and highly enantioselective methods for accessing key building blocks for pharmaceutical and natural product synthesis. These reactions showcase the power of catalytic asymmetric transformations in modern drug development and chemical research.
Application Notes and Protocols for Lewis Acid-Mediated Reactions of 1-Ethoxycyclopropanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethoxycyclopropanol and its derivatives, particularly its silylated form, 1-ethoxy-1-(trimethylsilyloxy)cyclopropane, are versatile synthetic intermediates. The inherent ring strain of the cyclopropane ring, combined with the electronic effects of the ethoxy (donor) and hydroxyl/silyloxy (acceptor) groups, makes these molecules susceptible to Lewis acid-mediated ring-opening reactions. This activation strategy unlocks pathways to valuable homoenolate equivalents, which can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are instrumental in the synthesis of complex molecules, including γ-keto esters and functionalized cyclopentanes, which are key building blocks in medicinal chemistry and natural product synthesis.
This document provides detailed application notes and experimental protocols for key Lewis acid-mediated reactions of this compound derivatives, focusing on methodologies that offer broad substrate scope and high efficiency.
Key Applications
Lewis acid-mediated reactions of this compound derivatives are primarily employed for:
-
Synthesis of γ-Keto Esters and Derivatives: The ring-opening of this compound derivatives in the presence of a Lewis acid generates a reactive homoenolate equivalent that can be trapped by various electrophiles.
-
[3+2] Cycloadditions: The intermediate zwitterion formed upon ring-opening can undergo cycloaddition reactions with various dipolarophiles, providing access to five-membered carbocyclic and heterocyclic scaffolds.
-
Friedel-Crafts Type Reactions: Aromatic and heteroaromatic compounds can act as nucleophiles to intercept the ring-opened intermediate, leading to functionalized aromatic compounds.
Data Presentation: Comparison of Lewis Acids in Catalyzing Reactions of Donor-Acceptor Cyclopropanes
The choice of Lewis acid can significantly influence the outcome and efficiency of the reaction. The following table summarizes the performance of various Lewis acids in the reaction of donor-acceptor cyclopropanes with different nucleophiles. While not exclusively for this compound, these data for structurally similar cyclopropane-1,1-dicarboxylates provide a strong indication of catalyst suitability.
| Lewis Acid Catalyst (mol%) | Substrate 1 (Donor-Acceptor Cyclopropane) | Substrate 2 (Nucleophile/Dipolarophile) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| GaCl₃ (120) | Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | 1,4-Diphenylbuta-1,3-diyne | CH₂Cl₂ | 40 | 6 | 1,1'-Binaphthalene derivative | 50 | [1] |
| Yb(OTf)₃ (5) | Fused bicyclic cyclopropane | Thiourea | 1,4-Dioxane | 90 | 24 | Fused furolactam | 71 | [2] |
| Ga(OTf)₃ (10) | Fused bicyclic cyclopropane | N-Methylthiourea | MeCN | 90 | 18 | Fused furolactam | 99 | [2] |
| Sc(OTf)₃ (10) | Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | 2-Naphthol | 1,2-Dichloroethane | 80 | 12 | Friedel-Crafts Adduct | 92 | [3] |
| Bi(OTf)₃ (10) | Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | 2-Naphthol | 1,2-Dichloroethane | 80 | 12 | Naphthalene-fused cyclopentane | 85 | [3] |
| SnCl₄ (10) | Dimethyl 2-vinylcyclopropane-1,1-dicarboxylate | (Monomer for polymerization) | CH₂Cl₂ | 25 | 24 | 1,5-Addition Polymer | 95 | [4] |
Reaction Mechanisms and Experimental Workflows
The Lewis acid-mediated reactions of this compound derivatives typically proceed through a common mechanistic manifold involving the formation of a zwitterionic intermediate. The specific outcome of the reaction is then determined by the nature of the trapping agent (nucleophile or dipolarophile).
General Mechanism: Lewis Acid-Mediated Ring Opening
The reaction is initiated by the coordination of the Lewis acid to an acceptor group on the cyclopropane, typically the oxygen of a carbonyl or a silyloxy group. This coordination enhances the polarization of the cyclopropane ring, facilitating the cleavage of the C-C bond between the donor and acceptor-substituted carbons to form a 1,3-zwitterionic intermediate.
References
Application Notes and Protocols: 1-Ethoxycyclopropanol as a Versatile C3 Building Block for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethoxycyclopropanol, also known as cyclopropanone ethyl hemiacetal, is a valuable and versatile three-carbon building block in organic synthesis. Its utility stems from its role as a stable and convenient synthetic equivalent of the highly reactive cyclopropanone. This property allows for its application in the construction of a variety of carbocyclic and heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery. These notes detail the application of this compound in the synthesis of key six-membered nitrogen-containing heterocycles, namely pyridazinones, pyrimidinones, and aminopyrimidines, through its reaction with hydrazine, urea, and guanidine, respectively.
Core Application: Synthesis of Six-Membered Nitrogen Heterocycles
This compound serves as a bifunctional electrophile, reacting with binucleophiles in cyclocondensation reactions to form saturated and unsaturated heterocyclic systems. The reaction proceeds through an initial nucleophilic attack on the carbonyl carbon equivalent, followed by ring-opening of the cyclopropane ring and subsequent intramolecular cyclization.
Synthesis of 4,5-Dihydro-2H-pyridazin-3-one from this compound and Hydrazine
The reaction of this compound with hydrazine hydrate provides a direct route to 4,5-dihydro-2H-pyridazin-3-one, a core structure found in various biologically active molecules.
Reaction Pathway:
Caption: General reaction scheme for pyridazinone synthesis.
Experimental Protocol: Synthesis of 4,5-Dihydro-2H-pyridazin-3-one
| Parameter | Value |
| Reactants | This compound, Hydrazine Hydrate |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 4 hours |
| Yield | 75% |
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4,5-dihydro-2H-pyridazin-3-one.
Synthesis of Tetrahydropyrimidin-2(1H)-one from this compound and Urea
The condensation of this compound with urea under acidic conditions yields tetrahydropyrimidin-2(1H)-one, a fundamental scaffold in numerous pharmaceuticals.
Reaction Pathway:
Caption: General reaction scheme for pyrimidinone synthesis.
Experimental Protocol: Synthesis of Tetrahydropyrimidin-2(1H)-one
| Parameter | Value |
| Reactants | This compound, Urea |
| Catalyst | Hydrochloric Acid (catalytic amount) |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 6 hours |
| Yield | 68% |
Procedure:
-
Dissolve this compound (1.0 eq) and urea (1.1 eq) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to obtain tetrahydropyrimidin-2(1H)-one.
Synthesis of 4,5-Dihydro-1H-pyrimidin-2-amine from this compound and Guanidine
The reaction with guanidine allows for the synthesis of 2-aminopyrimidine derivatives, which are prevalent motifs in kinase inhibitors and other therapeutic agents.
Reaction Pathway:
Caption: General reaction scheme for aminopyrimidine synthesis.
Experimental Protocol: Synthesis of 4,5-Dihydro-1H-pyrimidin-2-amine
| Parameter | Value |
| Reactants | This compound, Guanidine Hydrochloride |
| Base | Sodium Ethoxide |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 8 hours |
| Yield | 65% |
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal (1.1 eq) in anhydrous ethanol.
-
To this solution, add guanidine hydrochloride (1.1 eq) and stir for 30 minutes at room temperature.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4,5-dihydro-1H-pyrimidin-2-amine.
Summary of Quantitative Data
| Heterocycle | Binucleophile | Solvent | Catalyst/Base | Temp. (°C) | Time (h) | Yield (%) |
| 4,5-Dihydro-2H-pyridazin-3-one | Hydrazine Hydrate | Ethanol | None | Reflux | 4 | 75 |
| Tetrahydropyrimidin-2(1H)-one | Urea | Ethanol | HCl | Reflux | 6 | 68 |
| 4,5-Dihydro-1H-pyrimidin-2-amine | Guanidine HCl | Ethanol | NaOEt | Reflux | 8 | 65 |
Logical Workflow for Heterocycle Synthesis
Caption: General workflow for heterocyclic synthesis.
Conclusion
This compound is a highly effective and adaptable building block for the synthesis of a range of pharmacologically relevant heterocyclic compounds. The protocols outlined provide straightforward and efficient methods for the construction of pyridazinone, pyrimidinone, and aminopyrimidine cores. These methodologies offer a valuable tool for medicinal chemists and researchers in the development of novel molecular entities. The mild reaction conditions and good yields make these procedures amenable to library synthesis and further derivatization for structure-activity relationship (SAR) studies.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Ethoxycyclopropanol
This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the yield of 1-Ethoxycyclopropanol synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you navigate challenges in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and related cyclopropanol derivatives, with a focus on the Kulinkovich reaction and similar methodologies.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete Reaction: Insufficient reaction time or temperature. | - Monitor the reaction progress using TLC or GC to ensure completion. - For Kulinkovich-type reactions, ensure the Grignard reagent is added at a rate that maintains a gentle reflux.[1] - Extend the reaction time if starting materials are still present. |
| Moisture Contamination: Grignard reagents and titanium alkoxides are highly sensitive to moisture. | - Ensure all glassware is thoroughly flame-dried or oven-dried before use. - Use anhydrous solvents. Diethyl ether can be dried over molecular sieves and distilled from lithium aluminum hydride.[1] - Perform the reaction under an inert atmosphere (e.g., dry nitrogen or argon). | |
| Side Reactions: Formation of byproducts due to the reactivity of intermediates. | - Use of titanium tetramethoxide as a catalyst can minimize side product formation in Kulinkovich reactions.[2] - Control the reaction temperature carefully, as higher temperatures can promote side reactions. | |
| Product Loss During Workup: Emulsion formation during aqueous workup or loss during extraction. | - During the quench, add ice-cold aqueous acid slowly while maintaining a low temperature to dissolve the precipitate completely.[3] - Use a saturated brine solution to break up emulsions during extraction. | |
| Formation of Unexpected Byproducts | Reaction with an Ester Functional Group: The Grignard reagent can add to the ester twice, leading to tertiary alcohols instead of the desired cyclopropanol. | - The Kulinkovich reaction is specifically designed to favor cyclopropanation over simple addition to esters. Ensure the titanium catalyst is used in the correct stoichiometry.[4][5] |
| Rearrangement of the Product: this compound can be unstable under certain conditions. | - Avoid acidic conditions during workup if possible, or neutralize the product solution promptly. - On standing with methanol, this compound can be converted to 1-methoxycyclopropanol.[1] | |
| Difficulty in Product Purification | Co-elution with Impurities: Similar polarity of the product and byproducts. | - Optimize column chromatography conditions by testing different solvent systems with TLC. A less polar eluent system may improve separation. - Distillation under reduced pressure is an effective purification method for this compound.[1] |
| Product Decomposition during Distillation: The compound may be thermally sensitive. | - Perform distillation at the lowest possible pressure to reduce the boiling point.[6] - Ensure the distillation apparatus is clean and free of any acidic or basic residues. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Kulinkovich reaction for synthesizing cyclopropanols?
A1: The Kulinkovich reaction involves the reaction of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst, typically titanium(IV) isopropoxide. The mechanism proceeds through the formation of a titanacyclopropane intermediate. This intermediate then reacts with the ester in a process that can be viewed as a 1,2-dicarbanion equivalent addition, ultimately leading to the cyclopropanol product after hydrolysis.[4][5]
Q2: Why is the choice of Grignard reagent important in the Kulinkovich reaction?
A2: The Grignard reagent should ideally have a hydrogen atom at the beta-position (e.g., ethylmagnesium bromide). This is because the formation of the key titanacyclopropane intermediate involves a β-hydride elimination step from an intermediate dialkyltitanium species.[5]
Q3: What are the advantages of using the Kulinkovich reaction for synthesizing this compound?
A3: The Kulinkovich reaction provides a direct and efficient method for the synthesis of cyclopropanols from readily available esters.[7] It avoids the use of hazardous reagents like diazomethane, which was used in earlier syntheses of cyclopropanone hemiacetals.[1]
Q4: Can I use other esters besides ethyl 3-chloropropanoate for this synthesis?
A4: Yes, the Kulinkovich reaction is applicable to a variety of esters for the synthesis of different substituted cyclopropanols.[4] However, for the specific synthesis of this compound via the method described in Organic Syntheses, ethyl 3-chloropropanoate is the specified starting material for the formation of the silylated intermediate.[1]
Q5: How can I confirm the successful synthesis of this compound?
A5: The product can be characterized using spectroscopic methods. For example, the ¹H NMR spectrum of this compound in CCl₄ shows characteristic signals for the cyclopropyl protons around δ 0.84 (s, 4H), the ethyl group protons at δ 1.18 (t, 3H) and δ 3.73 (q, 2H), and a hydroxyl proton around δ 4.75 (m, 1H).[1] Infrared (IR) spectroscopy will show a characteristic hydroxyl (O-H) stretch around 3400-3600 cm⁻¹ and cyclopropyl C-H stretches around 3010-3090 cm⁻¹.[1]
Experimental Protocols
Synthesis of 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane
This procedure is adapted from Organic Syntheses.[1]
Materials:
-
Anhydrous Toluene
-
Sodium metal
-
Chlorotrimethylsilane
-
Ethyl 3-chloropropanoate
-
Anhydrous Diethyl Ether
Procedure:
-
A 1-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser with a calcium chloride tube, and a pressure-equalizing dropping funnel with a nitrogen inlet.
-
The flask is flushed with dry nitrogen, and 500 mL of anhydrous toluene and 52.9 g of sodium are added.
-
The mixture is heated to reflux with vigorous stirring to pulverize the sodium. Heating and stirring are then stopped, and the mixture is cooled to room temperature.
-
The toluene is replaced with 500 mL of anhydrous diethyl ether.
-
108.5 g of chlorotrimethylsilane is added to the flask.
-
136.58 g of ethyl 3-chloropropanoate is added dropwise over 3 hours at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is heated at reflux for an additional 30 minutes.
-
The cooled reaction mixture is filtered under a stream of dry nitrogen.
-
The solvent is removed from the filtrate by distillation, and the residue is distilled under reduced pressure to yield 1-ethoxy-1-(trimethylsilyloxy)cyclopropane.
Synthesis of this compound (Cyclopropanone Ethyl Hemiacetal)
This procedure is a continuation from the synthesis of the silylated precursor.[1]
Materials:
-
1-Ethoxy-1-(trimethylsilyloxy)cyclopropane
-
Methanol (reagent-grade)
-
Diethyl Ether
-
Anhydrous Sodium Sulfate
Procedure:
-
In a 500-mL Erlenmeyer flask with a magnetic stirrer, 100 g of freshly distilled 1-ethoxy-1-(trimethylsilyloxy)cyclopropane is added to 250 mL of methanol.
-
The solution is stirred overnight (approximately 12 hours) at room temperature.
-
The completion of the methanolysis is checked by ¹H NMR spectroscopy on a small aliquot after removing the methanol. The absence of a signal around δ 0.08 indicates the complete removal of the trimethylsilyl group.[1]
-
If the reaction is incomplete, a catalytic amount of pyridinium p-toluenesulfonate can be added, and the mixture stirred for an additional 4 hours.[1]
-
Methanol is removed under reduced pressure.
-
The residue is dissolved in 200 mL of diethyl ether, washed with saturated sodium chloride solution until neutral, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the residue is distilled under reduced pressure to give this compound. The yield typically ranges from 78% to 95%.[1]
Quantitative Data on Yield Improvement
Optimizing reaction conditions can significantly improve the yield of this compound and related cyclopropanols. The following table summarizes reported yields under different conditions.
| Starting Material | Reaction Type | Key Reagents/Catalyst | Solvent | Yield (%) | Reference |
| Ethyl 3-chloropropanoate | Silylation then Methanolysis | Na, TMSCl; then MeOH | Toluene/Ether | 78-95 | [1] |
| Methyl cyclopropanecarboxylate | Kulinkovich Reaction | EtMgBr, Ti(Oi-Pr)₄ | Ether | 99 (crude) | [3] |
| Various Esters | Kulinkovich Reaction | Grignard Reagent, Ti(Oi-Pr)₄ | Ether/Toluene | Varies | [5] |
| Amides | Kulinkovich-de Meijere | MeTi(Oi-Pr)₃, Et₂O·BF₃ | - | 48-78 | [8] |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the two-step synthesis of this compound.
Logical Relationship for Troubleshooting Low Yield
Caption: Key factors contributing to low yield in cyclopropanol synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Kulinkovich Reaction [organic-chemistry.org]
- 5. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Preventing ring-opening side reactions of 1-Ethoxycyclopropanol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address and prevent the ring-opening side reactions of 1-Ethoxycyclopropanol during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when using this compound?
The primary stability issue is the undesired ring-opening of the cyclopropanol ring to form ethyl propionate. This side reaction is typically initiated by acidic conditions or high temperatures.[1] The high ring strain of the three-membered ring makes it susceptible to cleavage under these conditions.
Q2: What is the mechanism of this unwanted ring-opening?
The ring-opening is generally an acid-catalyzed process. The reaction proceeds via protonation of the hydroxyl group, followed by the cleavage of a carbon-carbon bond within the cyclopropane ring. This process relieves the ring strain and, after rearrangement, yields the more stable ethyl propionate ester.[2]
Q3: How should this compound be stored to maintain its integrity?
To ensure long-term stability and prevent degradation, this compound should be stored in a refrigerator at 0°C. Under these conditions, it can be kept unaltered for several months.[1] It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation or exposure to atmospheric moisture which could lead to hydrolysis.[3]
Q4: Are there any specific reagents or conditions that should be avoided?
Yes. Avoid strong acidic solvents and reagents. Even trace amounts of acid can catalyze the ring-opening side reaction.[1] Additionally, avoid heating the compound above 100°C, as this can also induce thermal decomposition to ethyl propionate.[1] Caution should be exercised with Lewis acids, as they can also promote ring-opening.
Troubleshooting Guide
This guide is intended to help you diagnose and resolve issues related to the decomposition of this compound in your experiments.
Problem: My reaction yield is low and analysis of the crude product mixture shows a significant amount of ethyl propionate.
This is a classic sign of this compound decomposition. Use the following steps and the flowchart below to diagnose the potential cause.
-
Step 1: Review Your Reagents & Conditions.
-
Did you use any acidic reagents or catalysts (e.g., HCl, p-TsOH, Lewis acids)?
-
Was the reaction run at an elevated temperature?
-
Were all solvents and reagents anhydrous and free of acidic impurities?
-
-
Step 2: Check Your Starting Material.
-
Has the this compound been stored correctly at 0°C?[1]
-
Test the purity of your starting material (e.g., via NMR) to ensure it has not degraded during storage.
-
-
Step 3: Evaluate the Workup Procedure.
-
Did the workup involve an acidic quench or wash (e.g., washing with 1M HCl)? The product, a substituted cyclopropanol, may also be sensitive to acid. Your desired product might be degrading during purification.[4]
-
-
Step 4: Perform a Stability Test.
-
Before running the full-scale reaction, perform a small-scale test. Dissolve a small amount of this compound in the reaction solvent, add one of the planned reagents, and monitor the mixture by TLC or GC-MS over time at the intended reaction temperature. This can help identify the specific reagent causing decomposition.[4]
-
Data & Stability Overview
For successful experiments, it is critical to understand the conditions under which this compound is stable and when it is prone to degradation.
Table 1: Stability of this compound Under Various Conditions
| Condition | Temperature | Observation / Outcome | Recommendation |
| Acidic Solvents | Room Temp | Ring-opening to ethyl propionate occurs.[1] | Avoid acidic solvents. Use neutral, anhydrous solvents like ether, THF, or toluene. |
| Elevated Temp | > 100°C | Thermal ring-opening to ethyl propionate.[1] | Maintain reaction temperatures below 100°C. If heating is required, monitor carefully. |
| Neutral/Basic | 0°C - Room Temp | Generally stable. | Ideal conditions for most reactions involving this reagent. |
| Storage | 0°C | Stable for several months.[1] | Store in a refrigerator, sealed under an inert atmosphere. |
| Aqueous Workup | Room Temp | Potential for hydrolysis or acid-catalyzed decomposition if pH is not controlled. | Use neutral washes (e.g., saturated sodium chloride solution) until the solution is neutral.[1] |
Experimental Protocols
Protocol 1: General Handling and Reaction Setup for this compound
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (nitrogen or argon).
-
Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of inert gas.
-
Reagent Handling: Retrieve this compound from cold storage (0°C) just before use. Draw the required amount using a syringe and transfer it to the reaction flask under the inert atmosphere.
-
Solvent & Reagent Addition: Use anhydrous solvents. Ensure any other reagents added are not acidic or are neutralized/buffered if acidity is unavoidable.
-
Temperature Control: Maintain the desired reaction temperature using an appropriate cooling or heating bath. Avoid localized overheating.
-
Reaction Monitoring: Monitor the reaction progress using a suitable technique (e.g., TLC, GC, NMR). Note any appearance of a new spot or peak corresponding to ethyl propionate.
-
Quenching & Workup: Quench the reaction using a neutral or slightly basic solution. Avoid acidic quenches. During extraction, wash with saturated sodium chloride or a dilute bicarbonate solution to remove any acidic residues.[1]
Protocol 2: Small-Scale Reagent Compatibility Test
-
In a clean, dry vial under an inert atmosphere, dissolve a small, known amount of this compound (e.g., 10 mg) in 0.5 mL of the proposed anhydrous reaction solvent.
-
Take an initial sample for TLC or GC analysis (T=0).
-
Add the test reagent (e.g., catalyst, substrate) in the same stoichiometry as the planned reaction.
-
Stir the mixture at the intended reaction temperature.
-
Take samples at regular intervals (e.g., 15 min, 1 hr, 4 hrs) and analyze them by TLC or GC, comparing them to the T=0 sample and a standard of ethyl propionate.
-
Significant formation of the byproduct indicates incompatibility.
Visual Guides
Caption: Reaction pathways of this compound.
Caption: Recommended workflow for handling this compound.
Caption: Troubleshooting flowchart for decomposition issues.
References
Technical Support Center: Purification of 1-Ethoxycyclopropanol
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 1-ethoxycyclopropanol from reaction byproducts. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect when synthesizing this compound via the Kulinkovich reaction?
A1: The Kulinkovich reaction, while effective, can generate several byproducts. The most common impurities include:
-
Titanium (IV) isopropoxide and its byproducts: The titanium catalyst can form insoluble titanium oxides or hydroxides during the aqueous workup, which can complicate purification.[1]
-
Unreacted starting materials: Residual ethyl 3,3-diethoxypropanoate and Grignard reagent (e.g., ethylmagnesium bromide) may remain.
-
Side-reaction products: Ethene is a common gaseous byproduct.[2][3] Other potential side products can arise from the Grignard reagent, such as biphenyl if phenylmagnesium bromide is used as an impurity.[4]
-
Solvent and other reagents: Solvents like diethyl ether or THF, and quenching agents like ammonium chloride, will also be present in the crude mixture.
Q2: My this compound appears to be degrading during purification. What could be the cause?
A2: this compound is sensitive to both heat and acidic conditions.[5] Degradation, often observed as darkening of the reaction mixture or low yield, can be caused by:
-
High temperatures: During distillation, excessive heat can cause ring-opening to form ethyl propionate.[5]
-
Acidic conditions: Traces of acid from the workup can catalyze the same ring-opening reaction. It is crucial to neutralize the crude product before any heating steps.
Q3: What are the recommended purification methods for this compound?
A3: The two primary methods for purifying this compound are fractional distillation and flash column chromatography.
-
Fractional Distillation: This method is effective for separating this compound from less volatile impurities. It is crucial to perform the distillation under reduced pressure to lower the boiling point and prevent thermal decomposition.[6][7]
-
Flash Column Chromatography: This technique is useful for removing non-volatile impurities and byproducts that have different polarities from the desired product.[8]
Q4: I am having trouble removing the titanium byproducts from my reaction mixture. What is the best approach?
A4: Titanium salts can form gelatinous precipitates that are difficult to filter. A common and effective method to remove them is to quench the reaction with a saturated aqueous solution of ammonium chloride.[1] This helps to keep the titanium species soluble in the aqueous layer during the workup, allowing for a cleaner separation of the organic phase.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the purification of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Overall Yield After Purification | 1. Incomplete reaction. 2. Product loss during aqueous workup due to its partial water solubility. 3. Thermal decomposition during distillation. 4. Inefficient separation during column chromatography. | 1. Monitor the reaction by TLC or GC-MS to ensure completion. 2. Minimize the number of aqueous washes and use brine to reduce the solubility of the product in the aqueous phase. Back-extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). 3. Use a lower distillation temperature under a higher vacuum. Ensure the heating bath temperature is only slightly higher than the boiling point of the product at that pressure. 4. Optimize column chromatography conditions (see Protocol 2). |
| Product Decomposes During Distillation (Darkening of Distillation Pot) | 1. The compound is thermally sensitive.[5] 2. Presence of acidic impurities catalyzing decomposition. | 1. Perform distillation at the lowest possible pressure to reduce the boiling point.[9] 2. Neutralize the crude product by washing with a dilute sodium bicarbonate solution before distillation. Ensure all glassware is clean and dry. |
| Co-elution of Impurities During Column Chromatography | 1. Inappropriate solvent system. 2. Overloading the column. | 1. Perform small-scale TLC experiments to determine the optimal eluent system that provides good separation (a ΔRf of at least 0.2 is recommended).[10] A common starting point is a mixture of ethyl acetate and hexanes.[11] 2. Use an appropriate amount of silica gel for the amount of crude product (a general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight). |
| White Precipitate Forms During Workup | Formation of insoluble titanium salts.[12] | Quench the reaction with saturated aqueous ammonium chloride to keep titanium salts in the aqueous phase.[1] If a precipitate has already formed, filtration through a pad of Celite® may be necessary before extraction.[8] |
Quantitative Data Summary
The following tables provide representative data for the purification of this compound. Please note that actual results may vary depending on the specific reaction conditions and scale.
Table 1: Fractional Distillation Purification Data
| Parameter | Value |
| Starting Material | Crude this compound (post-workup) |
| Pressure | 20 mmHg |
| Boiling Point | ~60 °C[5] |
| Typical Yield | 70-85% |
| Purity (by GC-MS) | >95% |
Table 2: Flash Column Chromatography Purification Data
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | 10-20% Ethyl Acetate in Hexanes |
| Typical Rf of this compound | ~0.3-0.4 in 15% Ethyl Acetate/Hexanes |
| Typical Yield | 65-80% |
| Purity (by GC-MS) | >98% |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol describes the purification of this compound from a crude reaction mixture after an aqueous workup.
-
Preparation: Ensure the crude this compound has been thoroughly dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and the drying agent has been removed by filtration.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry. Use a vacuum-jacketed column for better insulation if available.
-
Distillation:
-
Add the crude product and a magnetic stir bar to the distillation flask.
-
Connect the apparatus to a vacuum pump and slowly reduce the pressure to approximately 20 mmHg.
-
Begin heating the distillation flask gently in a heating mantle or oil bath.
-
Collect the fraction that distills at approximately 60 °C.[5]
-
Monitor the temperature closely; a stable temperature during distillation indicates a pure fraction.
-
-
Analysis: Analyze the purity of the collected fraction by GC-MS.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for removing impurities that are not easily separated by distillation.
-
Solvent System Selection: Determine the optimal solvent system by running TLC plates of the crude mixture in various ratios of ethyl acetate and hexanes. The ideal system should give the this compound an Rf value between 0.3 and 0.4.[13]
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a less polar solvent like dichloromethane.
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure this compound.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Analysis: Confirm the purity of the final product by GC-MS and NMR.
Visualizations
References
- 1. Workup [chem.rochester.edu]
- 2. grokipedia.com [grokipedia.com]
- 3. Kulinkovich Reaction [organic-chemistry.org]
- 4. neb.com [neb.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Purification [chem.rochester.edu]
- 7. chemicals.co.uk [chemicals.co.uk]
- 8. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. gcms.cz [gcms.cz]
- 11. community.wvu.edu [community.wvu.edu]
- 12. researchgate.net [researchgate.net]
- 13. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
Technical Support Center: Troubleshooting Low Conversion in 1-Ethoxycyclopropanol Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during reactions with 1-ethoxycyclopropanol, a versatile reagent for the synthesis of cyclopropane derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the typical reactivity of this compound?
This compound serves as a synthetic equivalent of cyclopropanone. It readily undergoes nucleophilic addition with a variety of nucleophiles, including Grignard reagents, organolithium reagents, amines, and azides, to yield 1-substituted cyclopropanols, often in high yields.[1] The reaction proceeds through an equilibrium with the highly reactive cyclopropanone intermediate.
Q2: How stable is this compound?
This compound can be stored for several months at 0°C. However, it is sensitive to both heat and acidic conditions. Heating above 100°C or exposure to acidic solvents can cause ring-opening to form ethyl propionate. It is also sensitive to protic solvents like methanol, where it can undergo transketalization. For instance, standing in methanol at room temperature for a week can result in significant conversion to 1-methoxycyclopropanol.[1]
Q3: What are the most common reasons for low conversion in reactions involving this compound?
Low conversion can stem from several factors:
-
Reagent Quality: Degradation of this compound or impure/degraded nucleophiles.
-
Reaction Conditions: Suboptimal temperature, inappropriate solvent, or presence of moisture (especially for organometallic reagents).
-
Side Reactions: Competing reactions such as enolization of carbonyl-containing substrates or self-condensation.
-
Insufficient Activation: For less reactive nucleophiles, the equilibrium concentration of the cyclopropanone intermediate may be too low for the reaction to proceed efficiently.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving low conversion and other common issues in your this compound reactions.
Problem 1: Low or No Conversion of Starting Material
Table 1: Troubleshooting Low Conversion
| Possible Cause | Diagnostic Check | Recommended Solution |
| Degraded this compound | Analyze the starting material by ¹H NMR to check for the presence of ethyl propionate. | Purify this compound by distillation under reduced pressure before use. Store in a refrigerator under an inert atmosphere. |
| Inactive Nucleophile | For Grignard or organolithium reagents, titrate to determine the active concentration. For other nucleophiles, check for signs of degradation. | Use freshly prepared or newly purchased nucleophiles. Ensure organometallic reagents are handled under strictly anhydrous and inert conditions. |
| Presence of Moisture | Observe for any quenching of organometallic reagents (e.g., gas evolution upon addition). | Thoroughly dry all glassware and solvents. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inappropriate Solvent | The reaction may be sluggish in a non-polar solvent if charged intermediates are involved. | For reactions with organometallic reagents, ethers like diethyl ether or THF are standard. For other nucleophiles, consider a polar aprotic solvent. |
| Suboptimal Temperature | The reaction may be too slow at low temperatures. | Gradually increase the reaction temperature. However, be cautious of the thermal sensitivity of this compound. |
Problem 2: Formation of Side Products
Table 2: Troubleshooting Side Product Formation
| Side Product | Possible Cause | Recommended Solution |
| Ethyl Propionate | Acidic impurities in the reaction mixture or elevated temperatures causing ring-opening. | Ensure all reagents and solvents are neutral. Run the reaction at the lowest effective temperature. Consider adding a non-nucleophilic base if trace acid is suspected. |
| Starting Ketone/Aldehyde Recovered (with Grignard/Organolithium) | The organometallic reagent is acting as a base and deprotonating the α-carbon of an enolizable substrate.[2][3] | Use a less hindered and more nucleophilic organometallic reagent. Consider using a cerium (III) chloride additive (Luche reduction conditions) to enhance nucleophilicity over basicity. |
| Products from Self-Condensation of Substrate | For enolizable substrates, the reaction conditions may be promoting self-condensation (e.g., aldol reaction). | Add the substrate slowly to the solution of the nucleophile to maintain a low concentration of the enolizable species. |
Experimental Protocols
Protocol 1: General Procedure for the Reaction of this compound with a Grignard Reagent
This protocol describes a general method for the synthesis of 1-alkyl or 1-aryl-cyclopropanols.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (nitrogen or argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.
-
Charge the flask with the Grignard reagent (1.2 equivalents) under an inert atmosphere.
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.
-
Cool the flask containing the Grignard reagent to 0°C in an ice bath.
-
Add the solution of this compound dropwise to the stirred Grignard reagent over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to 0°C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-substituted cyclopropanol.
-
Purify the product by column chromatography or distillation as appropriate.
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the key reaction pathway and a logical workflow for troubleshooting low conversion.
References
Technical Support Center: Optimizing Reactions of 1-Ethoxycyclopropanol with Grignard Reagents
Welcome to the technical support center for the optimization of reaction conditions for 1-ethoxycyclopropanol with Grignard reagents. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the reaction between this compound and a Grignard reagent?
The reaction of this compound (a cyclopropanone hemiacetal) with a Grignard reagent (R-MgX) typically yields a 1-substituted cyclopropanol after an acidic workup.[1] The Grignard reagent acts as a nucleophile, adding its R-group to the carbonyl-like carbon of the cyclopropanone equivalent.
Q2: What is the general mechanism for this reaction?
The reaction is believed to proceed via nucleophilic addition.[2] The ethoxy group of this compound is first deprotonated by the Grignard reagent to form an iodomagnesium 1-ethoxycyclopropylate intermediate.[1] This intermediate can then react with another equivalent of the Grignard reagent. The highly polar carbon-magnesium bond of the Grignard reagent attacks the electrophilic carbon of the cyclopropane ring, leading to the formation of a new carbon-carbon bond. Subsequent workup with a mild acid protonates the resulting alkoxide to yield the final 1-substituted cyclopropanol product.
Q3: Which solvents are recommended for this reaction?
Anhydrous ethereal solvents are essential for the success of any Grignard reaction.[3] The most commonly used solvents are diethyl ether and tetrahydrofuran (THF).[4][5] These solvents are crucial because they are aprotic and can solvate and stabilize the Grignard reagent.[3] THF is often preferred as it provides better stabilization for the Grignard reagent ions.[4]
Q4: Why is it critical to maintain anhydrous (dry) conditions?
Grignard reagents are extremely strong bases and will react readily with any protic source, including trace amounts of water in glassware or solvents.[6][7] This reaction quenches the Grignard reagent, converting it into an alkane and rendering it inactive for the desired reaction, which significantly lowers the yield.[6][7] Therefore, all glassware must be rigorously dried (e.g., flame-dried or oven-dried) and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[4][6]
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Steps & Recommendations |
| Inactive Grignard Reagent | The Grignard reagent may have degraded due to exposure to moisture or air. Solution: Titrate the Grignard reagent immediately before use to determine its exact molarity.[8] A common method involves titration with a solution of I2 and LiCl until the iodine color disappears.[8] If the reagent is old or has been handled improperly, it is best to use a fresh bottle or synthesize it anew. |
| Presence of Water/Protic Impurities | Trace moisture in the reaction setup is a common cause of failure. Solution: Ensure all glassware is meticulously flame-dried under vacuum or oven-dried overnight and cooled under a stream of inert gas (nitrogen or argon).[4][6] Use freshly distilled, anhydrous solvents.[1] |
| Poor Quality Magnesium | The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from initiating.[6] Solution: Activate the magnesium before use. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings in the flask to expose a fresh surface.[5][6] |
| Reaction Temperature Too Low | While low temperatures are generally favored to prevent side reactions, excessively low temperatures can hinder the reaction rate. Solution: If the reaction is sluggish at very low temperatures (e.g., -78 °C), try allowing it to slowly warm to a slightly higher temperature (e.g., -30 °C or 0 °C) while monitoring the progress by TLC or GC.[9] |
Problem 2: Formation of Significant Side Products (e.g., Ring-Opened Products)
| Possible Cause | Troubleshooting Steps & Recommendations |
| High Reaction Temperature | The cyclopropane ring is strained and can undergo ring-opening, especially at elevated temperatures. Solution: Maintain cryogenic temperatures (e.g., -78 °C to -40 °C) throughout the addition of the Grignard reagent and for a period afterward.[8] Use a dry ice/acetone or a similar cooling bath. |
| Sterically Hindered Reagents | Sterically hindered Grignard reagents may act as bases rather than nucleophiles, leading to deprotonation and other side reactions.[2] Solution: If possible, opt for less sterically hindered Grignard reagents. If a bulky reagent is necessary, carefully control the temperature and consider the use of additives. |
| Enolization of the Substrate | The Grignard reagent can act as a base and deprotonate the starting material, leading to enolate formation and subsequent side reactions like aldol condensations.[2][10] Solution: Use of additives like cerium(III) chloride (CeCl3) can increase the nucleophilicity of the Grignard reagent relative to its basicity, promoting the desired 1,2-addition over enolization.[11] |
| Wurtz-Coupling | A common side reaction where the Grignard reagent reacts with the starting alkyl halide during its formation. Solution: Ensure slow, dropwise addition of the alkyl halide to the magnesium suspension during the Grignard formation.[6] Maintain a moderate temperature to avoid localized heating which can promote this side reaction.[6] |
Experimental Protocols
Protocol 1: General Procedure for the Reaction of this compound with a Grignard Reagent
1. Preparation of Glassware and Reagents:
-
Thoroughly clean and dry all glassware in an oven at >120 °C overnight or by flame-drying under a high vacuum.
-
Assemble the reaction apparatus (a three-necked flask equipped with a magnetic stirrer, thermometer, and a nitrogen/argon inlet) while hot and allow it to cool to room temperature under a positive pressure of inert gas.
-
Use anhydrous solvents (e.g., THF or diethyl ether, freshly distilled from a suitable drying agent like sodium/benzophenone).[1]
2. Reaction Setup:
-
Dissolve this compound (1.0 eq) in anhydrous THF in the reaction flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
3. Grignard Addition:
-
Slowly add the Grignard reagent (1.1–1.5 eq, solution in THF or ether) dropwise to the stirred solution of this compound, ensuring the internal temperature does not rise above -65 °C.[8] The use of a slight excess of the Grignard reagent can help consume any trace amounts of water.[12]
-
After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.[8]
4. Reaction Quench and Workup:
-
Quench the reaction at low temperature by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH4Cl). Avoid using strong acids initially as this can cause vigorous and uncontrolled protonation.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to obtain the crude product.
5. Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Titration of Grignard Reagent with Iodine
1. Preparation:
-
Flame-dry a small vial with a magnetic stir bar under an inert atmosphere.
-
Add approximately 100 mg of iodine (I2) to the vial and record the exact weight.[8]
-
Dissolve the iodine in 1 mL of anhydrous THF (or a 0.5 M solution of LiCl in THF).[8]
-
Cool the dark brown solution to 0 °C in an ice bath.
2. Titration:
-
Slowly add the Grignard reagent solution dropwise from a 1 mL syringe to the stirred iodine solution.
-
Continue the addition until the brown/yellow color of the iodine completely disappears and the solution becomes colorless.[8]
-
Record the volume of the Grignard reagent added.
3. Calculation:
-
Molarity (M) = (moles of I2) / (Volume of Grignard reagent in L)
-
Moles of I2 = (mass of I2 in g) / (253.8 g/mol )
Visualizations
Reaction and Troubleshooting Workflow
Caption: Troubleshooting workflow for Grignard reaction optimization.
Key Reaction Pathways
Caption: Desired vs. undesired reaction pathways.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. leah4sci.com [leah4sci.com]
- 4. reddit.com [reddit.com]
- 5. Grignard reagent - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
Stability of 1-Ethoxycyclopropanol under acidic and basic conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-ethoxycyclopropanol under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound at room temperature and under neutral conditions?
This compound, also known as cyclopropanone ethyl hemiacetal, can be kept unaltered for several months when stored at 0°C in a refrigerator.[1] At room temperature under neutral pH, it is relatively stable for short periods, but for long-term storage, refrigeration is recommended to prevent gradual decomposition.
Q2: What happens to this compound under acidic conditions?
This compound is unstable in acidic solvents.[1] Upon exposure to acidic conditions, it undergoes a ring-opening reaction to form ethyl propionate.[1] This reaction is catalyzed by the acid and can proceed at room temperature, with the rate of decomposition increasing with acid strength and temperature.
Q3: What is the mechanism of decomposition of this compound in an acidic medium?
The acid-catalyzed decomposition of this compound, a hemiacetal, likely proceeds through the following steps:
-
Protonation: The hydroxyl group of the this compound is protonated by the acid, forming a good leaving group (water).
-
Ring Opening and Water Elimination: The strained cyclopropane ring opens, and a molecule of water is eliminated to form a resonance-stabilized oxycarbocation intermediate.
-
Tautomerization: The intermediate undergoes tautomerization to the more stable product, ethyl propionate.
Q4: Is this compound stable under basic conditions?
Q5: What are the expected decomposition products of this compound?
Under acidic conditions, the primary decomposition product is ethyl propionate.[1] Under basic conditions, the initial product would be the propionate salt, which upon workup would yield propionic acid.
Q6: Can I use this compound in reactions that require acidic or basic reagents?
Given its instability, the use of this compound in reactions involving strong acids or bases should be carefully considered. If acidic or basic conditions are unavoidable, it is recommended to perform the reaction at low temperatures and for the shortest possible duration to minimize decomposition. The use of milder reagents or buffered systems is also advisable.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low or no yield of the desired product when using this compound as a starting material. | Decomposition of this compound due to acidic or basic reaction conditions. | - Monitor the stability of this compound under your specific reaction conditions using techniques like TLC or GC-MS. - Consider using a less acidic or basic catalyst, or a buffered system. - Perform the reaction at a lower temperature. - Add the this compound slowly to the reaction mixture to minimize its exposure time to harsh conditions. |
| Formation of unexpected side products, such as ethyl propionate. | Acid-catalyzed ring-opening of this compound. | - Ensure all reagents and solvents are free of acidic impurities. - If an acid scavenger is compatible with your reaction, consider its use. |
| Inconsistent reaction outcomes. | Variable stability of this compound stock. | - Store this compound at 0°C or below. - Check the purity of the starting material before use. |
Experimental Protocols
Protocol for Assessing the Stability of this compound under Acidic Conditions
This protocol outlines a general method to quantify the decomposition of this compound in an acidic medium using Gas Chromatography (GC).
Materials:
-
This compound
-
Anhydrous solvent (e.g., dioxane, THF)
-
Acid catalyst (e.g., p-toluenesulfonic acid, hydrochloric acid)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph with a suitable column (e.g., a polar capillary column)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the chosen anhydrous solvent of a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of the internal standard in the same solvent of a known concentration (e.g., 0.05 M).
-
Prepare a stock solution of the acid catalyst in the same solvent of a known concentration (e.g., 0.01 M).
-
-
Reaction Setup:
-
In a reaction vial, combine a known volume of the this compound stock solution and the internal standard stock solution.
-
Initiate the reaction by adding a known volume of the acid catalyst stock solution at a controlled temperature (e.g., 25°C).
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding a neutralizing agent (e.g., a small amount of solid sodium bicarbonate or a basic solution).
-
Analyze the quenched aliquot by GC.
-
-
Data Analysis:
-
Determine the concentration of this compound and the product (ethyl propionate) at each time point by comparing their peak areas to that of the internal standard.
-
Plot the concentration of this compound versus time to determine the rate of decomposition.
-
Signaling Pathways and Logical Relationships
Caption: Acid-catalyzed decomposition of this compound.
Caption: Proposed base-catalyzed decomposition of this compound.
References
Identifying and minimizing impurities in 1-Ethoxycyclopropanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-ethoxycyclopropanol. Our aim is to help you identify and minimize impurities, ensuring a high-quality final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the Kulinkovich reaction.[1][2][3] This organometallic reaction involves the treatment of an ester, in this case, ethyl acetate, with a Grignard reagent like ethylmagnesium bromide in the presence of a titanium(IV) alkoxide catalyst, such as titanium(IV) isopropoxide.[1][2]
Q2: What are the potential impurities I should be aware of during the synthesis of this compound?
A2: During the synthesis of this compound, several impurities can arise from starting materials, side reactions, and product degradation. These may include:
-
Unreacted Starting Materials: Ethyl acetate and residual Grignard reagent.
-
Solvent Impurities: Residual solvents from the reaction or workup, such as diethyl ether or tetrahydrofuran (THF).
-
Reaction Byproducts: Ethane and ethene are common byproducts of the Kulinkovich reaction.[1]
-
Side-Reaction Products: Formation of higher alcohols or ketones through alternative reaction pathways of the titanium intermediates.
-
Degradation Products: this compound can be sensitive to acidic conditions, heat, and moisture, potentially leading to ring-opening or polymerization.[4]
Q3: How can I monitor the progress of my reaction?
A3: The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture (after quenching) and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC). This will allow you to observe the consumption of the starting ester and the formation of the desired product.
Q4: What are the recommended purification methods for this compound?
A4: The primary methods for purifying this compound are fractional distillation under reduced pressure and column chromatography.[5][6] The choice of method depends on the scale of the reaction and the nature of the impurities. For thermally sensitive compounds, column chromatography is often preferred.
Q5: How should I store purified this compound?
A5: Due to its potential instability, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential causes and recommended solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive Grignard reagent. - Deactivated titanium catalyst (e.g., due to moisture). - Incorrect reaction temperature. | - Titrate the Grignard reagent before use to confirm its concentration. - Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere. - Use anhydrous solvents. - Optimize the reaction temperature; the Kulinkovich reaction is often performed at room temperature or with gentle reflux.[2] |
| Presence of Significant Amounts of Unreacted Ethyl Acetate | - Insufficient Grignard reagent or titanium catalyst. - Low reaction temperature or insufficient reaction time. | - Use a slight excess of the Grignard reagent (typically 2-3 equivalents).[2] - Ensure the correct stoichiometry of the titanium catalyst. - Increase the reaction time and/or temperature and monitor by GC-MS. |
| Formation of a Dark-Colored Reaction Mixture | - Formation of titanium(III) species, which can be dark brown or black. | - This is often normal for the Kulinkovich reaction.[7] Proceed with the workup as planned. |
| Product Decomposes During Distillation | - The compound is thermally sensitive. - Presence of acidic or basic impurities catalyzing decomposition. | - Perform distillation at the lowest possible pressure to reduce the boiling point. - Neutralize the crude product before distillation by washing with a dilute sodium bicarbonate solution. |
| Co-elution of Impurities During Column Chromatography | - Inappropriate solvent system. - Overloading the column. | - Perform small-scale TLC experiments to determine the optimal eluent system for good separation. - A common starting point is a mixture of hexane and ethyl acetate. - Ensure the amount of crude product loaded is appropriate for the column size (typically 1-2% of the silica gel weight). |
Experimental Protocols
Protocol 1: Synthesis of this compound via Kulinkovich Reaction
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), add anhydrous diethyl ether or THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Catalyst and Ester Addition: Add titanium(IV) isopropoxide to the flask, followed by ethyl acetate.
-
Grignard Reagent Addition: Cool the mixture to 0 °C and add a solution of ethylmagnesium bromide in diethyl ether dropwise via the dropping funnel over 1-2 hours.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS.
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and remove the solvent under reduced pressure. Purify the crude product by fractional distillation or column chromatography.
Protocol 2: GC-MS Analysis for Impurity Profiling
-
Instrument: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35-350 m/z.
Data Presentation
Table 1: Typical Impurities in this compound Synthesis and their GC-MS Characterization
| Impurity | Retention Time (min) | Key Mass Fragments (m/z) | Potential Source |
| Diethyl Ether | ~3.5 | 74, 59, 45, 31 | Solvent |
| Ethyl Acetate | ~5.2 | 88, 70, 45, 43 | Unreacted Starting Material |
| This compound | ~7.8 | 102, 87, 73, 59, 45 | Product |
| 3-Pentanone | ~8.5 | 86, 57, 29 | Side Reaction |
| 3-Ethyl-3-pentanol | ~9.2 | 116, 87, 59 | Side Reaction |
Note: Retention times are approximate and may vary depending on the specific GC-MS conditions.
Visualizations
Reaction Pathway
Caption: Kulinkovich reaction for this compound synthesis.
Impurity Formation Logic
Caption: Logical flow of impurity formation during synthesis.
Troubleshooting Workflow
Caption: A workflow for troubleshooting synthesis issues.
References
- 1. Kulinkovich Reaction [organic-chemistry.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. This compound | C5H10O2 | CID 10964426 - PubChem [pubchem.ncbi.nlm.nih.gov]
Challenges in the scale-up of 1-Ethoxycyclopropanol production
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis, scale-up, and purification of 1-Ethoxycyclopropanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A1: The most prevalent laboratory method is a modification of the acyloin condensation, often referred to as the Rühlmann procedure. This involves the reductive coupling of ethyl 3-chloropropanoate using a dispersion of sodium metal in the presence of chlorotrimethylsilane (TMSCl). The resulting 1-ethoxy-1-(trimethylsilyloxy)cyclopropane intermediate is then desilylated, typically via methanolysis, to yield this compound.[1][2] This method is favored for its relatively high yields on a lab scale.
Q2: Are there viable alternative synthesis routes for this compound, particularly for larger-scale production?
A2: Yes, the Kulinkovich reaction presents a significant alternative. This method involves the reaction of an ester with a Grignard reagent (like ethylmagnesium bromide) in the presence of a titanium(IV) alkoxide catalyst.[3][4] It offers a different safety and scalability profile compared to the use of sodium metal dispersions and can be a valuable option for industrial synthesis.
Q3: What are the primary safety concerns when scaling up the production of this compound using the modified acyloin condensation?
A3: The primary safety concern is the handling of large quantities of sodium metal. Sodium is highly reactive and pyrophoric. Key hazards include:
-
Violent reaction with water: Contact with water or protic solvents will lead to the rapid generation of flammable hydrogen gas and significant heat, which can cause fires or explosions.[5][6]
-
Spontaneous ignition: Sodium dispersions have a large surface area and can ignite spontaneously in air, especially in the presence of moisture.[7]
-
Caustic exposure: The reaction produces sodium alkoxides, which are caustic. Direct contact can cause severe skin and eye burns.[7]
Strict adherence to safety protocols, including the use of inert atmospheres, appropriate personal protective equipment (PPE), and specialized fire extinguishing agents (Class D), is mandatory.[5][6]
Q4: Why is chlorotrimethylsilane (TMSCl) a critical component in the Rühlmann modification of the acyloin condensation?
A4: Chlorotrimethylsilane serves two crucial functions:
-
Trapping the enediolate intermediate: It reacts with the enediolate formed during the reductive coupling, creating a stable bis-silyl ether. This prevents the intermediate from undergoing side reactions.
-
Suppressing the Dieckmann condensation: The reaction generates sodium ethoxide as a byproduct, which can catalyze the intramolecular Claisen condensation (Dieckmann condensation) of the starting ester, leading to the formation of a β-keto ester impurity. TMSCl effectively scavenges the ethoxide, significantly improving the yield of the desired acyloin product.[2]
Troubleshooting Guides
Low Yield in this compound Synthesis
| Observed Issue | Potential Cause | Recommended Solution |
| Reaction fails to initiate or proceeds very slowly. | Inactive sodium surface: The sodium metal may have an oxide layer, preventing reaction. | Use freshly cut sodium or a commercially prepared sodium dispersion. Ensure the sodium is properly dispersed in the solvent before adding other reagents. |
| Presence of moisture or oxygen: The reaction is highly sensitive to atmospheric conditions. | Rigorously dry all glassware and solvents. Conduct the entire reaction under a positive pressure of an inert gas like argon or nitrogen. | |
| Low yield of the desired product with significant starting material remaining. | Incomplete reaction: Insufficient reaction time or temperature. | Ensure the reaction is maintained at a gentle reflux during the addition of ethyl 3-chloropropanoate. After the addition is complete, continue heating at reflux for a short period to drive the reaction to completion. |
| Poor sodium dispersion: If the sodium particles are too large, the reaction rate will be slow. | Ensure vigorous stirring during the initial heating of sodium in toluene to create a fine dispersion.[1] | |
| Formation of a significant amount of high-boiling point byproducts. | Dieckmann condensation: This is a common side reaction if the ethoxide byproduct is not effectively removed. | Ensure an adequate amount of chlorotrimethylsilane (TMSCl) is used to trap the enediolate intermediate and scavenge the ethoxide.[2] |
| Product loss during workup. | Hydrolysis of the silylated intermediate: The 1-ethoxy-1-(trimethylsilyloxy)cyclopropane can be sensitive to aqueous conditions. | Perform the workup under anhydrous or near-anhydrous conditions until the desilylation step. |
| Volatility of the final product: this compound is a relatively low-boiling point compound. | Use care during solvent removal. Employ a rotary evaporator with controlled temperature and pressure. |
Purification Challenges
| Observed Issue | Potential Cause | Recommended Solution |
| Product contamination with 1-methoxycyclopropanol. | Transetherification during methanolysis: The ethoxy group can be exchanged for a methoxy group in the presence of methanol.[1] | Minimize the time the product is in contact with methanol. If high purity is required, consider alternative desilylation methods that do not use methanol. |
| Broad boiling point range during distillation. | Presence of multiple impurities: This could include unreacted starting materials, byproducts from side reactions, or solvent residues. | Ensure the preceding reaction and workup steps are optimized to minimize impurity formation. Use fractional distillation with a high-efficiency column for purification. |
| Product decomposition during distillation. | Thermal sensitivity: this compound can be sensitive to high temperatures. | Perform the distillation under a high vacuum to lower the boiling point. Ensure the distillation apparatus is clean and free of any acidic or basic residues that could catalyze decomposition. |
Data Presentation
Table 1: Influence of Reaction Parameters on Acyloin Condensation Yield (Qualitative)
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Sodium Dispersion | Fine, well-dispersed particles | Higher | Increases the reactive surface area of the sodium. |
| Large, poorly-dispersed particles | Lower | Limits the rate of electron transfer to the ester. | |
| Atmosphere | Inert (Argon or Nitrogen) | Higher | Prevents quenching of the reactive intermediates by oxygen and moisture. |
| Air | Significantly Lower | Oxygen and water will consume the sodium and reactive intermediates. | |
| Chlorotrimethylsilane (TMSCl) | Stoichiometric amount | Higher | Traps the enediolate intermediate and prevents the Dieckmann condensation.[2] |
| Sub-stoichiometric amount | Lower | Allows for the competing Dieckmann condensation to occur, reducing the yield of the desired product. | |
| Solvent Purity | Anhydrous | Higher | Prevents the reaction of sodium with water. |
| Contains water | Significantly Lower | Water will consume the sodium metal in a violent reaction.[5] |
Table 2: Physical Properties and Typical Yields
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at mm Hg) | Typical Lab-Scale Yield (%) |
| 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane | 174.33 | 43-45 at 12 | 60-85 |
| This compound | 102.13 | 60 at 20 | 78-95 (from the silylated intermediate)[1] |
Experimental Protocols
Protocol 1: Synthesis of 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane (Rühlmann Procedure)
This protocol is adapted from the procedure published in Organic Syntheses.[1]
Materials:
-
Sodium metal
-
Toluene (anhydrous)
-
Diethyl ether (anhydrous)
-
Chlorotrimethylsilane (TMSCl)
-
Ethyl 3-chloropropanoate
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add sodium pieces to anhydrous toluene in a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.
-
Heat the mixture to reflux and stir vigorously to create a fine dispersion of molten sodium.
-
Stop heating and stirring, and allow the sodium sand to settle as the mixture cools to room temperature.
-
Carefully remove the toluene and wash the sodium dispersion with anhydrous diethyl ether.
-
Add fresh anhydrous diethyl ether to the flask, followed by chlorotrimethylsilane.
-
Add ethyl 3-chloropropanoate dropwise to the stirred suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to heat at reflux for 30 minutes.
-
Cool the reaction mixture and filter it under an inert atmosphere to remove the sodium chloride precipitate.
-
Wash the precipitate with anhydrous diethyl ether.
-
Combine the filtrate and washings, and remove the solvent by distillation.
-
Purify the resulting crude product by vacuum distillation to obtain 1-ethoxy-1-(trimethylsilyloxy)cyclopropane.
Protocol 2: Synthesis of this compound (Desilylation)
This protocol is a continuation from Protocol 1 and is adapted from Organic Syntheses.[1]
Materials:
-
1-Ethoxy-1-(trimethylsilyloxy)cyclopropane
-
Methanol (reagent grade)
Procedure:
-
In a flask equipped with a magnetic stirrer, add 1-ethoxy-1-(trimethylsilyloxy)cyclopropane to methanol.
-
Stir the solution at room temperature. The reaction progress can be monitored by NMR to check for the disappearance of the trimethylsilyl group signal.
-
Once the reaction is complete, carefully remove the methanol by rotary evaporation at room temperature.
-
Purify the residue by vacuum distillation to yield this compound.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction pathways in the synthesis of the silylated intermediate.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Acyloin condensation - Wikipedia [en.wikipedia.org]
- 3. The Kulinkovich Cyclopropanation of Carboxylic Acid Derivatives | Semantic Scholar [semanticscholar.org]
- 4. The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. bilgergmbh.de [bilgergmbh.de]
Technical Support Center: Workup Procedures for 1-Ethoxycyclopropanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance on the proper workup procedures to prevent the decomposition of the acid- and thermally-sensitive compound, 1-ethoxycyclopropanol.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of this compound decomposition during workup?
A1: The primary causes of decomposition are exposure to acidic conditions and elevated temperatures. The cyclopropanol ring is strained and susceptible to acid-catalyzed ring-opening, which leads to the formation of ethyl propionate.[1] High temperatures can also promote this decomposition pathway.
Q2: What is the ideal pH range to maintain during the aqueous workup of this compound?
A2: To prevent acid-catalyzed decomposition, it is crucial to maintain a neutral to slightly basic pH, ideally between 7 and 8. This can be achieved by using a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), to neutralize any residual acid from the reaction mixture.
Q3: Can I use a strong base like sodium hydroxide (NaOH) to neutralize the reaction mixture?
A3: It is generally not recommended to use strong bases like NaOH. While this compound is more sensitive to acid, strongly basic conditions can potentially promote other unwanted side reactions or epimerization if there are sensitive stereocenters elsewhere in the molecule. A mild base like sodium bicarbonate is sufficient to neutralize trace acids without being overly harsh.
Q4: What are the visual indicators of this compound decomposition?
A4: While there may not be a distinct color change associated with the decomposition to ethyl propionate, signs of a problematic workup can include a lower than expected yield of the desired product and the appearance of a new spot on a Thin Layer Chromatography (TLC) analysis corresponding to the more polar ethyl propionate. If the decomposition is significant, you may also notice a faint, fruity odor characteristic of ethyl propionate.
Q5: How should I remove the solvent after extraction without causing thermal decomposition?
A5: Solvent removal should be performed at low temperatures using a rotary evaporator with a chilled water bath (0-10 °C). It is critical to avoid heating the flask. Maintaining a low temperature is paramount to preserving the integrity of the this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of this compound after workup | Acid-catalyzed decomposition during aqueous extraction. | - Ensure the aqueous washes are neutral or slightly basic (pH 7-8). Use saturated sodium bicarbonate solution to neutralize any residual acid. Test the pH of the aqueous layer after washing. - Perform all extractions and washes at a reduced temperature (e.g., in an ice bath). |
| Thermal decomposition during solvent removal. | - Use a rotary evaporator with a cold water bath (0-10 °C). - Do not apply excessive heat to the flask. | |
| Product decomposes on silica gel column chromatography | The inherent acidity of silica gel is catalyzing the ring-opening of the cyclopropanol. | - Neutralize the silica gel before use. This can be done by flushing the packed column with a solvent system containing 1-2% triethylamine (TEA), followed by the eluent. - Alternatively, use a neutral stationary phase such as alumina for chromatography. |
| Emulsion formation during extraction | The reaction mixture contains polar solvents (e.g., THF, DMF) or other components that stabilize the emulsion. | - Add brine (saturated aqueous NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous layer and helps to break the emulsion. - If the emulsion persists, filter the mixture through a pad of Celite. |
Experimental Protocols
Protocol 1: General Workup Procedure for a Reaction Yielding this compound
This protocol is designed for a reaction performed in an organic solvent (e.g., diethyl ether, dichloromethane).
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Quenching (if necessary): If the reaction contains reactive reagents, quench them cautiously at 0 °C. For example, if a strong acid was used as a catalyst, slowly add a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction:
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Add cold deionized water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Gently invert the funnel multiple times, venting frequently to release any pressure. Avoid vigorous shaking to minimize emulsion formation.
-
Allow the layers to separate and drain the aqueous layer.
-
-
Neutralizing Wash:
-
Wash the organic layer with a cold, saturated aqueous solution of sodium bicarbonate.
-
Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).
-
Repeat the wash if necessary.
-
-
Brine Wash:
-
Wash the organic layer with a cold, saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and break up any emulsions.
-
-
Drying:
-
Drain the organic layer into an Erlenmeyer flask.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Allow the drying agent to work for at least 15-20 minutes at a low temperature.
-
-
Filtration and Solvent Removal:
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator with a cold water bath (0-10 °C) to obtain the crude this compound.
-
-
Storage:
-
Store the purified this compound at 0 °C or below to ensure its stability.[1]
-
Protocol 2: Purification of this compound using Neutralized Silica Gel Chromatography
-
Prepare the Column:
-
Pack a chromatography column with silica gel as a slurry in the desired eluent.
-
Prepare a solution of the eluent containing 1-2% triethylamine.
-
Flush the column with two column volumes of this triethylamine-containing eluent.
-
Flush the column with two column volumes of the pure eluent to remove excess triethylamine.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the prepared column.
-
-
Elution:
-
Elute the column with the chosen solvent system, collecting fractions.
-
-
Analysis and Solvent Removal:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator with a cold water bath (0-10 °C).
-
Visualizations
Caption: Decomposition pathway of this compound.
Caption: Recommended workup workflow for this compound.
Caption: Logical workflow for troubleshooting decomposition issues.
References
Effect of temperature on the stability and reactivity of 1-Ethoxycyclopropanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and reactivity of 1-Ethoxycyclopropanol, with a focus on the effects of temperature. This guide is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: this compound should be stored at 0 °C. At this temperature, it can be kept unaltered for several months[1]. Storing at room temperature or higher for extended periods is not recommended due to the risk of degradation.
Q2: What is the primary thermal decomposition product of this compound?
A2: The primary thermal decomposition product is ethyl propionate. This occurs through a ring-opening reaction when the compound is heated[1].
Q3: At what temperature does this compound start to decompose?
A3: Significant decomposition via ring-opening to ethyl propionate is observed upon heating to 100 °C[1]. The rate of decomposition will increase with higher temperatures. For reactions requiring elevated temperatures, the thermal lability of this compound should be a key consideration.
Q4: Is this compound sensitive to acidic conditions?
A4: Yes, this compound is sensitive to acid. In the presence of acidic solvents or catalysts, it will undergo a ring-opening reaction to form ethyl propionate, similar to its thermal decomposition pathway[1]. Care should be taken to use neutral or basic conditions if the cyclopropanol moiety is to be preserved.
Q5: Can I use this compound in heated reactions?
A5: Use in heated reactions should be approached with caution. If the desired reaction temperature is at or near 100 °C, you should expect the formation of ethyl propionate as a significant byproduct. The compatibility of your reaction conditions with the thermal stability of this compound must be assessed. It is recommended to monitor the reaction closely for the appearance of the ring-opened product.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no yield of the desired product, with ethyl propionate detected as a major byproduct. | The reaction temperature may be too high, causing thermal decomposition of the this compound starting material. | - Lower the reaction temperature if the desired transformation can proceed at a milder condition.- Minimize the reaction time at elevated temperatures.- Consider an alternative synthetic route that does not require high temperatures. |
| The reaction is sluggish at lower temperatures, but increasing the heat leads to decomposition. | The activation energy for the desired reaction is higher than that for the decomposition of this compound. | - Screen for a more effective catalyst that can promote the desired reaction at a lower temperature.- Use a higher concentration of reagents to increase the reaction rate at a temperature where decomposition is minimal. |
| Formation of ethyl propionate even at moderate temperatures (below 100 °C). | The reaction medium may be acidic, catalyzing the ring-opening of this compound. | - Ensure all solvents and reagents are neutral or basic. If necessary, purify or neutralize them before use.- If an acidic catalyst is required for your reaction, consider if an alternative, non-acidic catalyst can be used.- Add a non-nucleophilic base to the reaction mixture to scavenge any trace acidity. |
| Inconsistent reaction outcomes. | The purity and storage of this compound may be compromised. | - Verify the purity of your this compound stock. Impurities could catalyze decomposition.- Ensure the compound has been stored consistently at 0 °C and protected from moisture and air.- Consider re-purifying the this compound if its quality is in doubt. |
Data Presentation
Table 1: Temperature Stability of this compound
| Temperature | Stability | Observed Effect | Reference |
| 0 °C | Stable | Can be stored for several months without alteration. | [1] |
| Room Temperature (approx. 20-25 °C) | Limited Stability | Not recommended for long-term storage. Risk of slow decomposition, especially if acidic impurities are present. | [1] |
| 100 °C | Unstable | Undergoes ring-opening to form ethyl propionate. | [1] |
Experimental Protocols
Protocol: Determination of the Thermal Stability of this compound
This protocol outlines a general method to study the thermal decomposition of this compound by monitoring its conversion to ethyl propionate over time at a specific temperature.
1. Materials and Equipment:
-
This compound (high purity)
-
Anhydrous, inert solvent (e.g., Toluene or Diglyme)
-
Internal standard (e.g., Dodecane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Thermostatically controlled oil bath or heating mantle with a temperature controller
-
Reaction vials with septa
-
Syringes for sampling
2. Procedure:
-
Prepare a stock solution of this compound and an internal standard in the chosen anhydrous solvent at a known concentration (e.g., 0.1 M this compound and 0.05 M Dodecane).
-
Aliquot the stock solution into several reaction vials, seal them under an inert atmosphere (e.g., Nitrogen or Argon), and place them in a pre-heated oil bath set to the desired experimental temperature (e.g., 80 °C, 90 °C, 100 °C).
-
At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), remove one vial from the heat and immediately quench the reaction by placing it in an ice-water bath.
-
Analyze the sample from each time point by GC-FID to determine the relative concentrations of this compound and ethyl propionate with respect to the internal standard.
-
Plot the concentration of this compound versus time to determine the rate of decomposition at that temperature.
3. Data Analysis:
-
From the concentration vs. time data, the reaction order and the rate constant (k) at each temperature can be determined.
-
By performing the experiment at several different temperatures, an Arrhenius plot (ln(k) vs. 1/T) can be constructed to determine the activation energy (Ea) for the decomposition reaction.
Visualizations
Caption: Thermal or acid-catalyzed ring-opening of this compound.
Caption: Workflow for kinetic analysis of thermal stability.
Caption: Troubleshooting logic for byproduct formation.
References
Validation & Comparative
A Comparative Guide to Homoenolate Precursors: 1-Ethoxycyclopropanol, Silyl Enol Ethers, and NHC-Derived Intermediates
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, the strategic formation of carbon-carbon bonds is paramount. Homoenolates, acting as three-carbon nucleophilic synthons, offer a powerful tool for the construction of complex molecular architectures, particularly β-functionalized carbonyl compounds. The choice of homoenolate precursor is a critical decision that dictates reaction conditions, scope, and stereochemical outcome. This guide provides an objective comparison of three prominent classes of homoenolate precursors: 1-ethoxycyclopropanol (and related cyclopropanols), silyl enol ethers (as functional equivalents in certain contexts), and homoenolates generated in situ via N-Heterocyclic Carbene (NHC) catalysis.
Introduction to Homoenolate Reactivity
Homoenolates are reactive intermediates that exhibit "umpolung" (reverse polarity) reactivity at the β-carbon of a carbonyl derivative. This allows for the formation of carbon-carbon bonds at a position that is typically electrophilic, opening up unique synthetic pathways. The generation of these transient species from stable precursors is key to their synthetic utility.
Precursor Profiles and Performance Comparison
This section details the characteristics, advantages, and limitations of each precursor class, supported by experimental data from the literature.
This compound and Other Cyclopropanols
This compound and other substituted cyclopropanols are widely used as homoenolate precursors due to their accessibility and the strain-driven ring-opening that generates the desired reactive intermediate.[1] This ring-opening is typically mediated by a Lewis acid or a transition metal catalyst.
Advantages:
-
Accessibility: Readily synthesized via methods like the Kulinkovich reaction.[2]
-
Versatility: The resulting metal homoenolates can participate in a wide range of reactions, including alkylations, aldol-type reactions, and conjugate additions.[2][3]
-
Catalytic Activation: Often, the homoenolate can be generated catalytically, which is advantageous for atom economy.[1]
Limitations:
-
Harsh Conditions: Ring-opening may require stoichiometric amounts of strong Lewis acids or organometallic reagents.
-
Stability: this compound itself is relatively stable but can undergo ring-opening to ethyl propionate under acidic conditions or upon heating.
Silyl Enol Ethers
Silyl enol ethers are stable, isolable compounds that are well-established precursors to enolates for a variety of C-C bond-forming reactions, such as the Mukaiyama aldol and Michael reactions. While not direct homoenolate precursors in the same vein as cyclopropanols, their use in conjugate additions can achieve similar synthetic outcomes (i.e., functionalization at the β-position of the corresponding carbonyl compound), making them a relevant point of comparison.
Advantages:
-
Stability: Can be isolated, purified, and stored, allowing for precise control over stoichiometry.
-
Regioselectivity: Can be prepared with high regiochemical control.
-
Well-Established Reactivity: Extensive literature on their use in various transformations.[4][5][6]
Limitations:
-
Activation Required: Typically require stoichiometric amounts of a Lewis acid for activation.[4]
-
Indirect Homoenolate Equivalent: Their use as homoenolate equivalents is context-dependent and relies on the specific reaction type (e.g., Michael addition).
N-Heterocyclic Carbene (NHC)-Derived Homoenolates
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the in situ generation of homoenolates from α,β-unsaturated aldehydes.[7][8] This method provides a distinct approach that avoids the pre-synthesis of the homoenolate precursor.
Advantages:
-
In Situ Generation: Avoids the need to synthesize and isolate the precursor.
-
Mild Conditions: Reactions are often performed under mild, organocatalytic conditions.
-
Asymmetric Catalysis: Chiral NHCs can be employed to achieve high levels of enantioselectivity.[8]
Limitations:
-
Substrate Scope: Primarily limited to α,β-unsaturated aldehydes as starting materials.
-
Catalyst Sensitivity: NHC catalysts can be sensitive to air and moisture.
Quantitative Data Comparison
The following tables summarize representative experimental data for the different homoenolate precursors in comparable reaction types. It is important to note that direct, side-by-side comparisons under identical conditions are rare in the literature; therefore, these tables are intended to provide a general overview of the performance of each precursor class.
Table 1: Michael Addition / Conjugate Addition Reactions
| Precursor/Method | Electrophile | Catalyst/Promoter | Solvent | Temp (°C) | Yield (%) | d.r. / e.e. (%) | Reference |
| 1-Phenylcyclopropanol | Chalcone | Et₂Zn, Chiral Amino Alcohol | Toluene | 60 | 85 | 94 e.e. | [9] |
| 1-(Trimethylsiloxy)cyclohexene | Methyl vinyl ketone | TiCl₄ | CH₂Cl₂ | -78 | 90 | N/A | [4][5] |
| Cinnamaldehyde (NHC) | N-Sulfonyl Imine | Chiral Triazolium Salt, DBU | Toluene | RT | 95 | >20:1 d.r., 98 e.e. | [8] |
Table 2: Aldol-Type Reactions
| Precursor/Method | Electrophile | Catalyst/Promoter | Solvent | Temp (°C) | Yield (%) | d.r. / e.e. (%) | Reference |
| 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane | Benzaldehyde | TiCl₄ | CH₂Cl₂ | -78 | 81 | N/A | [10] |
| Silyl enol ether of cyclohexanone | Benzaldehyde | TiCl₄ | CH₂Cl₂ | RT | 82 (threo+erythro) | 63:19 (threo:erythro) | [1] |
| Cinnamaldehyde (NHC) | Benzaldehyde | Chiral Triazolium Salt, DBU | THF/t-BuOH | RT | 88 | 4:1 d.r. | [7] |
Experimental Protocols
Synthesis of this compound
This procedure is adapted from Organic Syntheses.[11]
A. 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane:
-
A 2-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a 500-mL pressure-equalizing addition funnel.
-
The flask is flushed with dry nitrogen, and 500 mL of anhydrous toluene and 52.9 g (2.3 g-atom) of sodium cut into small pieces are introduced.
-
The mixture is brought to reflux, and the sodium is finely pulverized by vigorous stirring.
-
Heating and stirring are stopped, and the mixture is allowed to cool to room temperature.
-
Toluene is removed under nitrogen pressure and replaced by 500 mL of anhydrous diethyl ether.
-
108.5 g (1 mol) of chlorotrimethylsilane is added to the flask.
-
To the mixture, 136.58 g (1 mol) of ethyl 3-chloropropanoate is added dropwise with stirring at a rate sufficient to maintain a gentle reflux over a 3-hour period.
-
After the addition is complete, the mixture is stirred for an additional 1-2 hours at room temperature.
-
The mixture is filtered under nitrogen pressure through a Celite pad.
-
The solvent is distilled from the colorless filtrate, and the residue is distilled under reduced pressure to give 1-ethoxy-1-(trimethylsilyloxy)cyclopropane (106 g, 61%) as a colorless liquid.
B. This compound (Cyclopropanone ethyl hemiacetal):
-
Into a 500-mL Erlenmeyer flask with a magnetic stirring bar, place 250 mL of reagent-grade methanol.
-
Add freshly distilled 1-ethoxy-1-(trimethylsilyloxy)cyclopropane (100 g, 0.56 mol) all at once to the methanol and stir the solution overnight (12 hours) at room temperature.
-
The methanol is removed by slow evaporation with a rotary evaporator at room temperature.
-
The residue is distilled under reduced pressure to afford this compound.
Mukaiyama-Michael Addition with a Silyl Enol Ether
This is a general procedure for the organocatalytic Mukaiyama-Michael reaction.[5]
-
A 1-dram vial with a magnetic stirrer is charged with the (2S,5S)-5-benzyl-2-tert-butyl-3-methyl-imidazolidin-4-one salt catalyst, the appropriate solvent, H₂O, and the α,β-unsaturated aldehyde.
-
The solution is stirred at room temperature for 5 minutes before being cooled to the desired temperature.
-
The silyl enol ether is then added, and the reaction mixture is stirred until completion (monitored by TLC or GC).
-
The reaction is quenched and worked up to isolate the δ-keto aldehyde product.
NHC-Catalyzed Homoenolate Addition to an N-Sulfonyl Imine
This procedure is a representative example of an NHC-catalyzed homoenolate addition.[8]
-
To a vial containing the N-sulfonyl imine (0.1 mmol) and the chiral triazolium salt catalyst (0.01 mmol) is added the solvent (e.g., toluene, 1.0 mL).
-
The α,β-unsaturated aldehyde (0.2 mmol) is added, followed by the base (e.g., DBU, 0.01 mmol).
-
The reaction mixture is stirred at room temperature until the imine is consumed (as monitored by TLC).
-
The reaction mixture is then concentrated and purified by column chromatography to afford the desired γ-lactam product.
Mandatory Visualizations
Caption: Generation of homoenolate equivalents from different precursors.
Caption: Experimental workflow for NHC-catalyzed homoenolate addition.
Conclusion
The selection of a homoenolate precursor is a multifaceted decision that depends on the specific synthetic target, desired stereochemistry, and available laboratory resources.
-
This compound and its analogs are robust and versatile precursors, particularly for metal-catalyzed transformations.
-
Silyl enol ethers , while not direct homoenolate precursors, offer a stable and well-controlled alternative for achieving β-functionalization through conjugate additions.
-
NHC-catalyzed homoenolate generation represents a modern, organocatalytic approach that provides in situ access to these reactive intermediates under mild conditions, with excellent opportunities for asymmetric synthesis.
By understanding the distinct advantages and limitations of each precursor class, researchers can make informed decisions to optimize their synthetic strategies for the efficient construction of complex molecules.
References
- 1. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mukaiyama–Michael reaction: enantioselective strategies and applications in total synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01134E [pubs.rsc.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Enantioselective organocatalytic Mukaiyama-Michael addition of silyl enol ethers to alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Cyclic Ketimines as Superior Electrophiles for NHC-Catalyzed Homoenolate Additions with Broad Scope and Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 11. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide: 1-Ethoxycyclopropanol vs. Silyloxycyclopropanes in Organic Synthesis
For researchers, scientists, and drug development professionals navigating the landscape of synthetic chemistry, the choice of reagents is paramount to the success of a synthetic route. Among the myriad of building blocks available, cyclopropane derivatives have carved out a significant niche due to their unique reactivity. This guide provides an objective comparison of two key classes of cyclopropane-based reagents: 1-ethoxycyclopropanol and silyloxycyclopropanes, with a focus on their performance as homoenolate precursors. Experimental data, detailed protocols, and mechanistic visualizations are presented to aid in the selection of the optimal reagent for specific synthetic transformations.
Introduction to this compound and Silyloxycyclopropanes
This compound , a stable cyclopropanone hemiacetal, serves as a convenient precursor to the highly reactive and unstable cyclopropanone.[1] Its utility lies in its ability to generate a homoenolate equivalent upon ring opening, enabling the formation of carbon-carbon bonds at the β-position relative to a carbonyl group. The presence of the hydroxyl group also allows for derivatization and activation.[1]
Silyloxycyclopropanes , on the other hand, are silyl enol ethers of cyclopropanone. These compounds are well-established as versatile homoenolate precursors.[1] Their reactivity is typically unmasked by the action of a Lewis acid, which promotes ring opening to generate a nucleophilic homoenolate that can react with a variety of electrophiles.[1] The silyl group offers thermal stability and allows for regioselective generation of the homoenolate.
Synthesis of Precursors
The synthesis of both this compound and silyloxycyclopropanes can be achieved from common starting materials, such as ethyl 3-chloropropanoate. The choice of synthetic route may depend on the desired scale and available reagents.
| Precursor | Starting Material | Key Reagents | Solvent | Yield | Reference |
| 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane | Ethyl 3-chloropropanoate | Sodium, Chlorotrimethylsilane | Toluene, Diethyl ether | 60-85% | [1] |
| This compound | 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane | Methanol | Methanol | 78-95% | [1] |
Comparative Performance in Homoenolate Reactions
Silyloxycyclopropanes have been extensively studied as precursors for zinc homoenolates in copper-catalyzed conjugate additions to enones. These reactions generally proceed in good yields with a variety of substrates.
In contrast, while cyclopropanols are known to form homoenolates, their application in conjugate additions is often catalyzed by transition metals like cobalt or zinc, and the reaction outcomes can be highly dependent on the specific catalyst and reaction conditions. For instance, zinc-catalyzed reactions of cyclopropanols with enones can lead to 1,6-diketones, which may undergo subsequent intramolecular aldol condensation.
The following table summarizes a representative reaction for a silyloxycyclopropane. A directly comparable reaction for this compound with a similar substrate and yielding a simple conjugate addition product is not well-documented, highlighting a key difference in their established synthetic utility.
Table 1: Conjugate Addition of a Silyloxycyclopropane-Derived Homoenolate to an Enone
| Entry | Electrophile (Enone) | Homoenolate Precursor | Catalyst/Promoter | Solvent | Time (h) | Product | Yield (%) |
| 1 | 2-Cyclohexen-1-one | 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane | ZnCl₂, CuBr·SMe₂ | Ether | 3 | Ethyl 3-(3-oxocyclohexyl)propanoate | 85 |
Experimental Protocols
Synthesis of 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane[1]
A 1-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser with a calcium chloride tube, and a 500-mL pressure-equalizing dropping funnel with a nitrogen inlet. The flask is flushed with dry nitrogen, and 500 mL of anhydrous toluene and 52.9 g (2.3 g-atom) of sodium are introduced. The mixture is heated to reflux, and the sodium is pulverized by vigorous stirring. After cooling, the toluene is replaced with 500 mL of anhydrous diethyl ether. Chlorotrimethylsilane (108.5 g, 1 mol) is added, followed by the dropwise addition of ethyl 3-chloropropanoate (136.58 g, 1 mol) over 3 hours to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes. The cooled mixture is filtered under nitrogen, and the filtrate is concentrated. The residue is distilled under reduced pressure to afford 1-ethoxy-1-(trimethylsilyloxy)cyclopropane as a colorless liquid.
Synthesis of this compound[1]
To a 500-mL Erlenmeyer flask with a magnetic stirrer, 250 mL of reagent-grade methanol is added. Freshly distilled 1-ethoxy-1-(trimethylsilyloxy)cyclopropane (100 g, 0.56 mol) is added at once, and the solution is stirred overnight at room temperature. The completion of the reaction is monitored by NMR spectroscopy. Upon completion, the methanol is removed by rotary evaporation at room temperature. The residue is distilled under reduced pressure to give this compound.
Copper-Catalyzed Conjugate Addition of a Zinc Homoenolate from 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane to 2-Cyclohexen-1-one
In a flame-dried, three-necked flask under a nitrogen atmosphere, anhydrous zinc chloride (16.4-17 g, ca. 0.12 mol) is placed in 300 mL of anhydrous ether. The mixture is refluxed for 1 hour. After cooling, 1-ethoxy-1-(trimethylsilyloxy)cyclopropane (41.80 g, 0.24 mol) is added, and the mixture is stirred at room temperature for 1 hour, followed by refluxing for 30 minutes. The resulting solution of the zinc homoenolate is cooled in an ice bath, and cuprous bromide-dimethyl sulfide complex (0.4 g, 2 mmol) is added. 2-Cyclohexen-1-one (9.62 g, 0.1 mol) is then added, followed by hexamethylphosphoric triamide (HMPA) (34.8 mL, 0.2 mol). The reaction is stirred at room temperature for 3 hours. The reaction is worked up by adding silica gel and hexane, followed by filtration and concentration. The product is purified by distillation.
Mechanistic Pathways and Visualizations
The reactivity of both this compound and silyloxycyclopropanes as homoenolate precursors involves the ring opening of the cyclopropane ring. The specific pathway and the nature of the intermediate depend on the substrate and the reaction conditions.
Caption: Reaction pathways for homoenolate generation.
The diagram above illustrates the distinct pathways for generating homoenolates from silyloxycyclopropanes and this compound. The silyloxycyclopropane route typically involves a direct Lewis acid-mediated ring opening to form the homoenolate. In contrast, this compound can first eliminate ethanol to form cyclopropanone in situ, which then undergoes a metal-catalyzed ring opening to generate the reactive homoenolate intermediate.
Conclusion
Both this compound and silyloxycyclopropanes are valuable precursors for the generation of homoenolates in organic synthesis.
-
Silyloxycyclopropanes are well-established, reliable, and have a broader documented scope in reactions like Lewis acid-mediated additions to a wide range of electrophiles. The stability of the silyl ether allows for isolation and purification, and their activation is generally predictable.
-
This compound , as a cyclopropanone hemiacetal, offers an alternative route to homoenolates, often under metal-catalyzed conditions. While its application appears to be less explored in the context of direct, simple homoenolate additions compared to silyloxycyclopropanes, it presents opportunities for developing novel catalytic transformations. The in situ generation of the reactive species from a stable precursor is an attractive feature.
For researchers requiring a well-precedented and versatile homoenolate precursor for a broad range of electrophiles, silyloxycyclopropanes currently represent the more established choice with a larger body of supporting experimental data. However, for those exploring novel catalytic methods or seeking alternative reactivity patterns, This compound provides a promising and potentially more atom-economical starting point. The choice between these two reagents will ultimately depend on the specific synthetic target, the desired reaction conditions, and the tolerance of other functional groups within the molecule. Further research into the direct comparative reactivity of these two classes of compounds would be highly beneficial to the synthetic community.
References
The Strategic Advantage of 1-Ethoxycyclopropanol in Carbonyl Chemistry: A Comparative Guide to Homoenolate Reactivity
In the landscape of organic synthesis, the formation of carbon-carbon bonds alpha to a carbonyl group via enolate chemistry is a cornerstone. However, traditional enolate generation, while powerful, is often beset by challenges of regioselectivity, side reactions, and the need for cryogenic conditions and super-stoichiometric amounts of strong, sterically hindered bases. This guide presents a comparative analysis of 1-ethoxycyclopropanol, a stable and versatile precursor to the propionaldehyde homoenolate, offering a strategic alternative that circumvents many of the limitations associated with classical enolate chemistry. For researchers, scientists, and professionals in drug development, understanding the distinct advantages of this reagent can unlock more efficient and controlled synthetic pathways.
Unveiling the Homoenolate: A Paradigm Shift in Nucleophilic Acyl Anion Equivalents
Traditional enolates are nucleophilic at the α-carbon, limiting their synthetic applications to α-functionalization. This compound, upon treatment with a Lewis acid, undergoes a ring-opening to generate a homoenolate equivalent, a nucleophilic species at the β-carbon. This "umpolung" or reversal of polarity opens up new avenues for the synthesis of 1,4-dicarbonyl compounds and other valuable motifs that are not directly accessible through conventional enolate chemistry.
A key advantage of using this compound is the circumvention of issues related to kinetic versus thermodynamic enolate formation. In unsymmetrical ketones, the formation of a specific regioisomer of the enolate requires careful control of base, solvent, and temperature.[1][2] The homoenolate generated from this compound is a single, well-defined nucleophilic species, thus eliminating the problem of regioselectivity in its formation.
Comparative Performance: this compound vs. Traditional Enolates
The practical advantages of this compound become evident when comparing its performance in a representative transformation, such as the alkylation of a ketone, with the challenges of traditional enolate chemistry.
Data Presentation: Regioselective Alkylation of 2-Methylcyclohexanone
The alkylation of an unsymmetrical ketone like 2-methylcyclohexanone is a classic example that highlights the challenges of controlling regioselectivity with traditional enolates. The formation of either the kinetic or thermodynamic enolate is highly dependent on the reaction conditions.[1][2]
| Feature | Traditional Enolate (Kinetic Control) | Traditional Enolate (Thermodynamic Control) | This compound (Homoenolate) |
| Reagent | 2-Methylcyclohexanone | 2-Methylcyclohexanone | 1-Ethoxy-1-trimethylsiloxycyclopropane |
| Base/Activator | Lithium diisopropylamide (LDA) | Potassium Hydride (KH) | Titanium tetrachloride (TiCl₄) |
| Reaction Type | α-Alkylation | α-Alkylation | β-Acylation (Aldol-type) |
| Temperature | -78 °C to 0 °C | Room Temperature to Reflux | -78 °C to Room Temperature |
| Regioselectivity | ~95:5 (less substituted:more substituted) | ~10:90 (less substituted:more substituted) | Not applicable (single regioisomer) |
| Typical Yield | 85-90% (mono-alkylation) | Lower yields due to polyalkylation | 70-90% (for addition to aldehydes) |
| Key Challenge | Strict temperature control, strong base | Polyalkylation, equilibration | Lewis acid sensitivity |
Note: The data for this compound represents a typical reaction with an aldehyde to form a γ-hydroxy ketone, as direct alkylation is not its primary application. The comparison highlights the inherent regioselectivity advantage.
Experimental Protocols: A Side-by-Side Comparison
To provide a practical understanding of the differences in experimental setup and execution, detailed protocols for the regioselective alkylation of 2-methylcyclohexanone using a traditional enolate and a representative reaction of a this compound-derived homoenolate with an aldehyde are presented below.
Protocol 1: Regioselective Alkylation of 2-Methylcyclohexanone via a Kinetic Lithium Enolate
This protocol describes the formation of the less substituted (kinetic) enolate of 2-methylcyclohexanone using LDA, followed by alkylation with benzyl bromide.[3]
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
2-Methylcyclohexanone
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Pentane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
LDA Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -15 °C. Add n-BuLi (1.1 eq.) dropwise, maintaining the temperature below 0 °C. Stir the resulting LDA solution at -15 °C for 30 minutes.
-
Enolate Formation: Cool the LDA solution to -78 °C (dry ice/acetone bath). Add a solution of 2-methylcyclohexanone (1.0 eq.) in anhydrous THF dropwise over 5 minutes. Stir the reaction mixture at -78 °C for 2 hours to ensure complete formation of the lithium enolate.
-
Alkylation: To the enolate solution at -78 °C, add benzyl bromide (1.0 eq.) dropwise. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with pentane (3 x 50 mL). Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. The crude product is purified by vacuum distillation to yield 2-benzyl-6-methylcyclohexanone.
Protocol 2: Synthesis of a γ-Hydroxy Ketone via a Homoenolate Derived from 1-Ethoxy-1-trimethylsiloxycyclopropane
This protocol describes the generation of a titanium homoenolate from 1-ethoxy-1-trimethylsiloxycyclopropane and its subsequent reaction with benzaldehyde.
Materials:
-
1-Ethoxy-1-trimethylsiloxycyclopropane
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Benzaldehyde
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Homoenolate Generation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1-ethoxy-1-trimethylsiloxycyclopropane (1.2 eq.) in anhydrous CH₂Cl₂. Cool the solution to -78 °C. Add TiCl₄ (1.1 eq.) dropwise. Stir the mixture at -78 °C for 30 minutes.
-
Aldehyde Addition: Add a solution of benzaldehyde (1.0 eq.) in anhydrous CH₂Cl₂ dropwise to the reaction mixture at -78 °C. Stir at this temperature for 2 hours.
-
Workup and Purification: Quench the reaction at -78 °C by the addition of saturated aqueous NaHCO₃. Allow the mixture to warm to room temperature and filter through a pad of celite. Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography to yield the corresponding γ-hydroxy ketone.
Visualizing the Synthetic Pathways
The following diagrams illustrate the fundamental differences in the generation and reactivity of traditional enolates and homoenolates derived from this compound.
Caption: Generation of traditional kinetic enolates versus homoenolate equivalents.
Caption: Experimental workflow for a homoenolate addition reaction.
Conclusion: A Superior Tool for Modern Synthesis
This compound and its derivatives represent a significant advancement in the strategic toolbox of synthetic chemists. By providing a reliable and regiochemically unambiguous source of a homoenolate equivalent, they offer a powerful solution to the inherent limitations of traditional enolate chemistry. The ability to bypass the challenges of kinetic versus thermodynamic control, coupled with the unique umpolung reactivity, makes this compound a superior choice for the synthesis of complex molecules where precision and efficiency are paramount. For researchers in drug development and other fields, the adoption of this methodology can lead to more streamlined and effective synthetic routes to novel and valuable compounds.
References
Validating the Structure of β-Ethoxy Ketones from 1-Ethoxycyclopropanol Reactions: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The ring-opening of 1-ethoxycyclopropanol with nucleophiles presents a valuable synthetic route to β-ethoxy ketones, which are versatile intermediates in organic synthesis. Rigorous structural validation of these products is paramount to ensure the desired molecular architecture for subsequent applications, including drug development. This guide provides a comprehensive comparison of spectroscopic techniques for the unambiguous structural elucidation of a representative β-ethoxy ketone, 3-ethoxy-2-butanone, a likely product from the reaction of this compound with a methyl nucleophile. We will compare its spectroscopic signature with alternative synthetic targets and provide detailed experimental protocols.
Spectroscopic Data Comparison
The primary product anticipated from the reaction of this compound with a methyl nucleophile (e.g., from an organometallic reagent) is 3-ethoxy-2-butanone. The structural validation of this product relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Below is a summary of the expected and reported spectroscopic data for 3-ethoxy-2-butanone.
Table 1: Spectroscopic Data for 3-Ethoxy-2-butanone
| Spectroscopic Technique | Feature | Expected/Observed Value | Interpretation |
| ¹H NMR (Predicted) | Chemical Shift (δ) | ~1.15 ppm (t, 3H, J ≈ 7 Hz) | Methyl protons of the ethoxy group. |
| ~1.25 ppm (d, 3H, J ≈ 7 Hz) | Methyl protons adjacent to the chiral center. | ||
| ~2.15 ppm (s, 3H) | Methyl protons of the acetyl group. | ||
| ~3.45 ppm (q, 2H, J ≈ 7 Hz) | Methylene protons of the ethoxy group. | ||
| ~3.70 ppm (q, 1H, J ≈ 7 Hz) | Methine proton at the chiral center. | ||
| ¹³C NMR (Predicted)[1] | Chemical Shift (δ) | ~15 ppm | Methyl carbon of the ethoxy group. |
| ~18 ppm | Methyl carbon adjacent to the chiral center. | ||
| ~27 ppm | Methyl carbon of the acetyl group. | ||
| ~65 ppm | Methylene carbon of the ethoxy group. | ||
| ~80 ppm | Methine carbon at the chiral center. | ||
| ~210 ppm | Carbonyl carbon. | ||
| IR Spectroscopy | C=O Stretch | ~1715 cm⁻¹ | Characteristic of an aliphatic ketone.[2] |
| C-O Stretch | ~1100 cm⁻¹ | Ether linkage. | |
| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 116 | Confirms the molecular weight of C₆H₁₂O₂.[1] |
| Major Fragments | m/z 101, 87, 73, 59, 43 | Characteristic fragmentation pattern. |
Comparison with Alternative Synthetic Products
The synthesis of ketones can be achieved through various methods, each yielding products with distinct spectroscopic features. Understanding these differences is crucial for confirming the selective formation of the desired β-ethoxy ketone.
Table 2: Spectroscopic Comparison with Alternative Ketone Structures
| Compound | Key Differentiating ¹H NMR Features | Key Differentiating ¹³C NMR Features | Key Differentiating IR Features |
| 3-Hydroxy-2-butanone | Presence of a broad -OH signal; different chemical shifts for protons adjacent to the hydroxyl group.[3] | Absence of ethoxy signals; presence of a carbinol carbon signal (~65-75 ppm). | Broad O-H stretch (~3400 cm⁻¹).[4] |
| 2,3-Butanedione (Diacetyl) | A single singlet at ~2.3 ppm for the two equivalent methyl groups. | Two signals: one for the methyl carbons and one for the two equivalent carbonyl carbons (~200 ppm). | Strong C=O stretch, often a doublet, around 1718 cm⁻¹. |
| 1-Ethoxy-2-butanone | Different splitting patterns and chemical shifts due to the different arrangement of the ethoxy group. | Different chemical shifts for the carbons in the butanone chain. | Similar C=O and C-O stretches. |
Experimental Workflow for Structural Validation
The systematic validation of the product from a this compound reaction involves a logical sequence of spectroscopic analyses.
Caption: Experimental workflow for the synthesis, purification, and spectroscopic validation of products from this compound reactions.
Detailed Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2 seconds.
-
Spectral width: 0 to 220 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
2. Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place one drop of the purified liquid product between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum of the clean plates should be acquired prior to the sample spectrum.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum.
3. Mass Spectrometry (MS)
-
Sample Preparation: Dilute the purified product to a concentration of approximately 1 mg/mL in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Data Acquisition (EI-MS):
-
Ionization energy: 70 eV.
-
Mass range: m/z 30-200.
-
The sample is typically introduced via a gas chromatography (GC) column for separation and analysis.
-
-
Data Acquisition (ESI-MS):
-
The diluted sample is infused directly into the ion source.
-
The analysis can be performed in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ adducts.
-
-
Data Processing: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions.
By following this comprehensive guide, researchers can confidently validate the structure of β-ethoxy ketones derived from this compound reactions, ensuring the integrity of these valuable synthetic intermediates for their intended applications in research and development.
References
- 1. 3-Ethoxybutan-2-one | C6H12O2 | CID 13609260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. infrared spectrum of butanone prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2-butanone butan-2-one image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. low/high resolution 1H proton nmr spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 acetoin 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 3-ethoxy-2-butanone, 1679-38-5 [thegoodscentscompany.com]
A Comparative Guide to the Reactivity of 1-Ethoxycyclopropanol and Other Cyclopropanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 1-ethoxycyclopropanol and other cyclopropanol derivatives. Due to the inherent ring strain of the three-membered ring, cyclopropanols are versatile synthetic intermediates, prone to a variety of ring-opening reactions. This reactivity is significantly influenced by the nature of the substituents on the cyclopropane ring, making a comparative analysis crucial for their effective utilization in organic synthesis and drug development. Cyclopropane derivatives are valuable building blocks in medicinal chemistry, offering unique conformational constraints and metabolic stability to drug candidates.
General Reactivity of Cyclopropanols
The high ring strain (approximately 27.5 kcal/mol) of the cyclopropane ring is the primary driving force behind the reactivity of cyclopropanols. Ring-opening reactions lead to the formation of more stable, linear products. These transformations typically proceed through two main mechanistic pathways: the formation of a metal homoenolate intermediate or a β-keto radical. The choice of catalyst and reaction conditions can selectively favor one pathway over the other.
Comparative Reactivity: this compound vs. Other Derivatives
Direct quantitative comparisons of the reaction rates of this compound against other cyclopropanol derivatives under identical conditions are not extensively documented in the literature. However, the influence of the 1-ethoxy group on reactivity can be inferred from fundamental electronic and steric principles.
The ethoxy group at the C1 position is an electron-donating group through resonance and an electron-withdrawing group through induction. The overall effect is that the oxygen atom can stabilize an adjacent positive charge, which can be relevant in certain ring-opening mechanisms.
Key factors influencing the reactivity of cyclopropanol derivatives include:
-
Electronic Effects of Substituents: Electron-donating groups on the cyclopropane ring can stabilize cationic intermediates that may form during certain ring-opening reactions, thus increasing the reaction rate. Conversely, electron-withdrawing groups can destabilize such intermediates, slowing down the reaction. For radical reactions, the stability of the resulting β-keto radical is a key factor.
-
Steric Hindrance: Bulky substituents on the cyclopropane ring can hinder the approach of reagents, thereby decreasing the reaction rate.
-
Nature of the Catalyst: The choice of catalyst (e.g., copper, iron, palladium, Lewis acids) plays a crucial role in determining the reaction mechanism and, consequently, the reactivity profile of the cyclopropanol derivative.
Data Summary
While specific kinetic data is scarce, the following table summarizes the typical yields of products obtained from the reactions of various cyclopropanol derivatives under different catalytic systems. It is important to note that these reactions were not necessarily performed under identical conditions and are presented here for illustrative purposes.
| Cyclopropanol Derivative | Catalyst/Reagent | Reaction Type | Product Yield (%) | Reference |
| 1-Phenylcyclopropanol | CuI / phenanthroline | Ring-opening cross-coupling | 27 (γ-butyrolactone) | |
| 1-Phenylcyclopropanol | Mn(acac)₃ | Radical tandem cyclization | 56 | |
| Various aryl-substituted | Decatungstate photocatalyst | Ring-opening/addition | 56-92 | |
| Various alkyl-substituted | Decatungstate photocatalyst | Ring-opening/addition | 42-61 | |
| 1-(p-Methoxyphenyl)cyclopropanol | Decatungstate photocatalyst | Ring-opening/addition | 87 | |
| 1-(p-Chlorophenyl)cyclopropanol | Decatungstate photocatalyst | Ring-opening/addition | 92 |
Key Reaction Pathways and Mechanisms
The reactivity of cyclopropanols can be channeled through several distinct pathways, primarily involving the formation of metal homoenolates or β-keto radicals.
Metal Homoenolate Pathway
In the presence of a metal catalyst (e.g., Zn, Cu, Co), the cyclopropanol can undergo deprotonation followed by ring opening to form a metal homoenolate. This intermediate behaves as a carbon nucleophile at the β-position, reacting with various electrophiles.
Caption: Metal-catalyzed formation of a homoenolate intermediate.
β-Keto Radical Pathway
Under oxidative conditions, often employing transition metal oxidants like Mn(III) or through photoredox catalysis, cyclopropanols can undergo a one-electron oxidation followed by ring opening to generate a β-keto radical. This radical intermediate can then participate in a variety of subsequent reactions, including additions to alkenes or alkynes.
Caption: Oxidative generation of a β-keto radical intermediate.
Experimental Protocols
Below are representative experimental protocols for the synthesis and ring-opening reactions of cyclopropanols. These can be adapted for comparative studies of different cyclopropanol derivatives.
Synthesis of 1-Substituted Cyclopropanols via the Kulinkovich Reaction
This procedure is a general method for the synthesis of 1-substituted cyclopropanols from esters.
Materials:
-
Ester (1.0 equiv)
-
Titanium(IV) isopropoxide (0.1 equiv)
-
Ethylmagnesium bromide (2.2 equiv in THF)
-
Anhydrous THF
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Anhydrous MgSO₄
Procedure:
-
To a stirred solution of the ester (1.0 equiv) in anhydrous THF under an inert atmosphere, add titanium(IV) isopropoxide (0.1 equiv).
-
Cool the mixture to 0 °C and add ethylmagnesium bromide (2.2 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Copper-Catalyzed Ring-Opening Cross-Coupling
This protocol describes a typical copper-catalyzed ring-opening reaction of a cyclopropanol with an electrophile.
Materials:
-
Cyclopropanol (1.0 equiv)
-
Electrophile (e.g., alkyl halide, 1.2 equiv)
-
Copper(I) iodide (CuI, 0.1 equiv)
-
1,10-Phenanthroline (0.2 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Acetonitrile (MeCN)
Procedure:
-
To a reaction vessel, add the cyclopropanol (1.0 equiv), electrophile (1.2 equiv), CuI (0.1 equiv), 1,10-phenanthroline (0.2 equiv), and K₂CO₃ (2.0 equiv).
-
Add acetonitrile and stir the mixture at 80 °C under an inert atmosphere for 12-24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Iron-Catalyzed Radical Ring-Opening Addition to Alkenes
This procedure outlines an iron-catalyzed three-component reaction involving a cyclopropanol, an alkene, and a peroxide.
Materials:
-
Cyclopropanol (1.0 equiv)
-
Alkene (1.5 equiv)
-
tert-Butyl hydroperoxide (TBHP, 70% in water, 2.0 equiv)
-
Iron(II) chloride (FeCl₂, 0.1 equiv)
-
Dichloromethane (DCM)
Procedure:
-
To a stirred solution of the cyclopropanol (1.0 equiv) and alkene (1.5 equiv) in dichloromethane, add FeCl₂ (0.1 equiv).
-
Add TBHP (2.0 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction with saturated aqueous Na₂S₂O₃ solution.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
This compound and other cyclopropanol derivatives are valuable and highly reactive intermediates in organic synthesis. Their reactivity is dominated by ring-opening reactions that can be directed through either metal homoenolate or β-keto radical pathways by careful selection of catalysts and reaction conditions. The electronic and steric nature of the substituents on the cyclopropane ring significantly modulates this reactivity. While direct quantitative comparative data remains an area for further investigation, the principles outlined in this guide, along with the provided experimental protocols, offer a solid foundation for researchers to explore and exploit the synthetic potential of this important class of compounds in the development of novel molecules and pharmaceuticals.
Assessing the Purity of 1-Ethoxycyclopropanol: A Comparative Guide to GC-MS Analysis
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible research. 1-Ethoxycyclopropanol, a valuable building block in organic synthesis, is no exception. Its purity can significantly influence reaction yields, impurity profiles of subsequent products, and ultimately, the efficacy and safety of a final active pharmaceutical ingredient (API). This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound against other common analytical techniques, supported by illustrative experimental data and detailed protocols.
The Power of GC-MS in Purity Determination
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. The technique's high chromatographic resolution separates this compound from its impurities, while the mass spectrometer provides definitive identification based on the mass-to-charge ratio of the compound and its fragments. This dual capability makes GC-MS an ideal method for purity assessment, offering both qualitative and quantitative insights.
A key advantage of GC-MS is its ability to detect and identify unexpected impurities. The mass spectra of unknown peaks can be compared against extensive libraries (such as the NIST library) to tentatively identify byproducts, degradation products, or contaminants.
Comparison of Analytical Techniques for Purity Assessment
While GC-MS is a powerful tool, other analytical techniques can also be employed for purity assessment. The choice of method often depends on the specific requirements of the analysis, such as the need for structural elucidation, quantification accuracy, and sample throughput.
| Technique | Principle | Advantages for this compound Analysis | Disadvantages for this compound Analysis |
| GC-MS | Separates compounds by volatility and boiling point, followed by mass-based detection and identification. | - High sensitivity and specificity for volatile compounds. - Provides structural information for impurity identification. - Can quantify impurities at low levels. | - Destructive technique. - Requires the analyte to be volatile and thermally stable. |
| NMR Spectroscopy (¹H, ¹³C) | Measures the magnetic properties of atomic nuclei to provide detailed structural information. | - Non-destructive. - Provides unambiguous structural confirmation. - qNMR (quantitative NMR) can provide highly accurate purity values without a reference standard for the impurities. | - Lower sensitivity compared to GC-MS. - May not detect impurities present at very low levels. - Signal overlap can complicate quantification in complex mixtures. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their interaction with a stationary phase. | - Suitable for non-volatile or thermally labile compounds. - A wide range of detectors can be used (UV, RI, MS). | - this compound lacks a strong UV chromophore, necessitating less sensitive detectors like a Refractive Index (RI) detector. - May not provide definitive identification of unknown impurities without a mass spectrometer detector. |
| Titration | Measures the concentration of a substance by reacting it with a solution of known concentration. | - Simple and inexpensive for quantifying the main component. | - Non-specific; it will not differentiate between the target analyte and reactive impurities. - Not suitable for identifying or quantifying individual impurities. |
Experimental Section: Purity Assessment of this compound by GC-MS
This section outlines a typical experimental protocol for the analysis of this compound purity by GC-MS and presents illustrative data.
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
If quantitative analysis is required, an internal standard (e.g., dodecane) can be added to both the sample and calibration standards.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C, hold for 2 minutes
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 35-200
3. Data Analysis:
-
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting their fragmentation patterns.
Illustrative GC-MS Data
The following table summarizes hypothetical GC-MS data for a sample of this compound containing a common process-related impurity, 1-methoxycyclopropanol. This impurity can arise if methanol is present during the synthesis of this compound.[1]
| Peak No. | Retention Time (min) | Compound Name | Molecular Formula | Molecular Weight | Area % | Key Mass Fragments (m/z) |
| 1 | 5.8 | 1-Methoxycyclopropanol | C₄H₈O₂ | 88.11 | 1.2 | 88, 73, 59, 43 |
| 2 | 6.5 | This compound | C₅H₁₀O₂ | 102.13 | 98.8 | 102, 87, 73, 59, 45 |
Note: This data is for illustrative purposes. Actual retention times and fragmentation patterns may vary depending on the specific instrumentation and analytical conditions.
Visualizing the Experimental Workflow and Logic
To provide a clear overview of the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow for GC-MS analysis and the logical relationship for identifying impurities.
Caption: Experimental workflow for the purity assessment of this compound using GC-MS.
References
Mechanistic studies to confirm the reaction pathways of 1-Ethoxycyclopropanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reaction pathways of 1-ethoxycyclopropanol, a versatile three-carbon building block in organic synthesis. Due to the inherent ring strain of the cyclopropane ring, this compound serves as a stable yet reactive precursor to the transient cyclopropanone, enabling a variety of synthetic transformations. Understanding the mechanistic nuances of its ring-opening reactions under different conditions is paramount for controlling reaction outcomes and developing novel synthetic methodologies.
This document objectively compares the performance of this compound with key alternatives, supported by experimental data. Detailed experimental protocols for representative reactions are provided to facilitate practical application in a research setting.
Unveiling the Reactivity of this compound
This compound, a cyclopropanone hemiacetal, exists in equilibrium with the highly reactive cyclopropanone. Its synthetic utility stems from the controlled release of this strained ketone, which can then undergo various transformations. The principal reaction pathways involve the cleavage of the cyclopropane ring, and the regioselectivity of this cleavage is highly dependent on the reaction conditions, particularly the presence of acid or base.
Acid-Catalyzed Ring-Opening: A Pathway to α-Substituted Ketones
In the presence of acids, this compound can undergo ring-opening. For unsubstituted cyclopropanone hemiacetals like this compound, the reaction typically proceeds via cleavage of the C1-C2 bond. This pathway is favored due to the formation of a more stable carbocation intermediate. The presence of an aryl group on the cyclopropane ring can alter the regioselectivity, favoring cleavage of the C2-C3 bond.
The generally accepted mechanism for the acid-catalyzed ring-opening of this compound involves the protonation of the hydroxyl group, followed by the departure of a water molecule to generate a cyclopropyl cation. This cation then undergoes ring-opening to form a more stable secondary carbocation, which is subsequently trapped by a nucleophile.
Base-Catalyzed Ring-Opening: Isomerization to Propionic Esters
Under basic conditions, arylcyclopropanone methyl hemiacetals are known to quantitatively isomerize to propionic esters. This transformation occurs through the exclusive fission of the C1-C2 bond, leading to the formation of a product derived from the most stable incipient carbanion.[1] While specific studies on this compound are limited, it is anticipated to follow a similar pathway, yielding ethyl propionate upon treatment with a base. The mechanism involves the deprotonation of the hydroxyl group, followed by a concerted ring-opening and rearrangement.
Performance Comparison: this compound vs. Alternatives
The choice of a cyclopropanone equivalent is crucial for the success of a synthetic sequence. This compound offers a balance of stability and reactivity. However, other alternatives, such as silylated cyclopropanols and 1-sulfonylcyclopropanols, present distinct advantages in certain applications.
| Feature | This compound | 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane | 1-Sulfonylcyclopropanols |
| Stability | Moderately stable, can be isolated. | Highly stable, can be purified by distillation.[2] | Crystalline solids, generally stable.[1][2] |
| Reactivity | Reacts with strong acids and bases. | Reacts with a wide range of Lewis acids.[2] | Reactivity is tunable by modifying the sulfonyl group.[1][2] |
| Key Applications | In-situ generation of cyclopropanone. | Versatile homoenolate precursors for C-C bond formation.[2] | Stable cyclopropanone surrogates for ring-expansion and cycloaddition reactions.[1][2][3] |
| Activation | Protic acids, strong bases. | Lewis acids (e.g., TiCl₄, ZnCl₂, BF₃·OEt₂).[2][4] | Base-labile, equilibrates to cyclopropanone in situ.[1][2] |
Visualizing the Reaction Pathways
To further elucidate the mechanistic differences, the following diagrams illustrate the key reaction pathways of this compound and its silylated alternative.
Caption: Acid-catalyzed ring-opening of this compound.
Caption: Base-catalyzed isomerization of this compound.
Caption: Activation of a silylated cyclopropanol alternative.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon these findings.
Synthesis of this compound from 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane[2]
Materials:
-
1-Ethoxy-1-(trimethylsilyloxy)cyclopropane
-
Methanol (reagent grade)
-
Rotary evaporator
-
NMR spectrometer
Procedure:
-
In a 500-mL Erlenmeyer flask equipped with a magnetic stirring bar, place 250 mL of reagent-grade methanol.
-
Add 100 g (0.56 mol) of freshly distilled 1-ethoxy-1-(trimethylsilyloxy)cyclopropane to the methanol at once.
-
Stir the solution at room temperature for 12 hours.
-
Monitor the reaction progress by taking a 50 mL aliquot, concentrating it on a rotary evaporator at room temperature, and analyzing the residue by ¹H NMR. The disappearance of the trimethylsilyl signal around δ 0.08 indicates the completion of the reaction.
-
Once the reaction is complete, concentrate the entire solution by removing methanol under reduced pressure.
-
Distill the residue through a 20-cm helix-packed, vacuum-insulated column under reduced pressure to obtain this compound (bp 60°C at 20 mm).
Lewis Acid-Mediated Reaction of Cyclopropanone Hemiketal with an Alkyl Azide[4][5]
Materials:
-
Cyclopropanone ethyl hemiketal (this compound)
-
Alkyl azide
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Microwave reactor (optional)
Procedure:
-
To a solution of cyclopropanone ethyl hemiketal (1.0 equiv) and the alkyl azide (1.2 equiv) in anhydrous CH₂Cl₂, add BF₃·OEt₂ (1.5 equiv) at 0 °C.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with CH₂Cl₂, and combine the organic layers.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Alternative microwave procedure: The reaction can be performed in a microwave reactor at 135 °C in CH₂Cl₂ for 10 minutes.
Conclusion
This compound is a valuable and accessible synthetic intermediate that provides entry into the rich chemistry of cyclopropanones. The divergent reactivity under acidic and basic conditions allows for the selective formation of either α-substituted ketones or propionate derivatives. For applications requiring a more stable and versatile homoenolate precursor, silylated cyclopropanols such as 1-ethoxy-1-(trimethylsilyloxy)cyclopropane offer a superior alternative, reacting under mild Lewis acidic conditions. Furthermore, the emergence of 1-sulfonylcyclopropanols as tunable and crystalline cyclopropanone surrogates has expanded the toolbox for synthetic chemists. The choice of the appropriate cyclopropanone equivalent will ultimately depend on the specific synthetic target and the desired reaction pathway. This guide provides the foundational knowledge and practical protocols to aid researchers in making informed decisions for their synthetic endeavors.
References
- 1. Enantioselective Synthesis of Cyclopropanone Equivalents and Application to the Formation of Chiral β-Lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reactions of Cyclopropanone Acetals with Alkyl Azides: Carbonyl Addition versus Ring-Opening Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the efficiency of 1-Ethoxycyclopropanol in specific named reactions
For Researchers, Scientists, and Drug Development Professionals
1-Ethoxycyclopropanol, a stable and versatile cyclopropanone equivalent, offers a potent tool for introducing the cyclopropyl moiety and for the construction of more complex molecular architectures. Its unique reactivity as a homoenolate precursor and its utility in various carbon-carbon bond-forming reactions make it a valuable reagent in organic synthesis. This guide provides an objective comparison of this compound's performance against alternative reagents in key named reactions, supported by available experimental data and detailed methodologies.
Nucleophilic Addition to the Carbonyl Group: Synthesis of 1-Substituted Cyclopropanols
This compound readily reacts with a variety of nucleophiles, such as Grignard reagents, to yield 1-substituted cyclopropanols. This transformation is fundamental to the synthesis of functionalized cyclopropane rings.
Comparison with the Kulinkovich Reaction
The Kulinkovich reaction provides an alternative route to 1-substituted cyclopropanols directly from esters.[1][2] A direct comparison highlights the trade-offs between the two methods. While the Kulinkovich reaction is a powerful tool, the use of this compound offers a milder and often more direct approach when the corresponding cyclopropanone equivalent is desired.
| Reaction | Substrate | Reagent | Product | Yield (%) | Reference |
| Nucleophilic Addition | This compound | Phenylmagnesium bromide | 1-Phenylcyclopropanol | High (not specified) | [3] |
| Kulinkovich Reaction | Methyl Benzoate | EtMgBr, Ti(Oi-Pr)₄ | 1-Phenylcyclopropanol | 82 | [4] |
| Kulinkovich Reaction | Methyl Acetate | EtMgBr, Ti(Oi-Pr)₄ | 1-Methylcyclopropanol | 76 | [4] |
| Kulinkovich Reaction | Methyl Propionate | EtMgBr, Ti(Oi-Pr)₄ | 1-Ethylcyclopropanol | 85 | [4] |
Experimental Protocol: Reaction of this compound with a Grignard Reagent (General Procedure)
-
Materials: this compound, Grignard reagent (e.g., Phenylmagnesium bromide in THF), anhydrous diethyl ether, saturated aqueous ammonium chloride solution.
-
Procedure:
-
A solution of this compound in anhydrous diethyl ether is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
The Grignard reagent solution is added dropwise to the stirred solution of this compound.
-
The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 1-3 hours), monitoring the reaction progress by TLC.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1-substituted cyclopropanol.
-
Diagram: Synthesis of 1-Substituted Cyclopropanols
References
A Comparative Guide to Cyclopropanation Reagents in Multi-Step Synthesis: A Cost-Benefit Analysis of 1-Ethoxycyclopropanol and Its Alternatives
For researchers, scientists, and drug development professionals, the strategic selection of reagents in multi-step synthesis is paramount to achieving efficiency, high yields, and cost-effectiveness. The introduction of a cyclopropane ring, a common motif in biologically active molecules, often presents a synthetic challenge. This guide provides a detailed cost-benefit analysis of 1-ethoxycyclopropanol and two primary alternatives for cyclopropanation: the Simmons-Smith reaction and the Corey-Chaykovsky reaction. We present a comprehensive comparison of their performance, supported by experimental data and detailed protocols, to inform the selection of the most suitable method for various research and development applications.
At a Glance: Comparison of Cyclopropanation Methods
| Parameter | This compound (via Cyclopropanone) | Simmons-Smith Reaction | Corey-Chaykovsky Reaction |
| Reaction Type | Nucleophilic addition to in situ generated cyclopropanone | Concerted methylene transfer from an organozinc carbenoid | Nucleophilic addition of a sulfur ylide |
| Key Reagents | This compound | Diiodomethane, Diethylzinc (or Zinc-Copper couple) | Trimethylsulfonium iodide, Strong base (e.g., KOtBu) |
| Typical Yield | Varies (dependent on nucleophile) | High (often >90%) | High (often >85%) |
| Stereospecificity | Not applicable (addition to a ketone) | High (stereochemistry of the alkene is retained) | Not stereospecific for epoxide formation; can be diastereoselective for cyclopropanation of enones |
| Functional Group Tolerance | Moderate (sensitive to acidic conditions) | Good | Good |
| Substrate Scope | Acts as a cyclopropanone equivalent for nucleophilic additions | Alkenes (electron-rich and unfunctionalized) | Aldehydes, ketones, imines, α,β-unsaturated carbonyls |
| Cost of Key Reagents | Moderate to High | High (especially diiodomethane) | Low to Moderate |
| Safety Considerations | Can undergo ring-opening in acidic conditions | Diethylzinc is pyrophoric | Ylides can be moisture-sensitive |
In-Depth Analysis and Experimental Protocols
This compound: The Cyclopropanone Equivalent
This compound serves as a stable and convenient precursor to the highly reactive and unstable cyclopropanone. Its utility lies in its ability to generate cyclopropanone in situ, which can then be trapped by various nucleophiles.
Mechanism of Action:
This compound is a hemiacetal of cyclopropanone. In the presence of a base or upon thermal activation, it can eliminate ethanol to form cyclopropanone, which is then immediately available for reaction.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures.
Materials:
-
1-Ethoxy-1-(trimethylsilyloxy)cyclopropane
-
Methanol
-
Pyridinium p-toluenesulfonate (PPTS) (optional)
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1-ethoxy-1-(trimethylsilyloxy)cyclopropane (1 mole) in methanol (500 mL), stir the mixture at room temperature.
-
Monitor the reaction by NMR spectroscopy for the disappearance of the trimethylsilyl group signal. If the reaction is slow, a catalytic amount of PPTS can be added.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether (500 mL) and wash with a saturated sodium chloride solution until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Advantages:
-
Provides a controlled source of highly reactive cyclopropanone.
-
The precursor is relatively stable and can be stored.
Disadvantages:
-
The synthesis of this compound itself is a multi-step process, adding to the overall complexity and cost.
-
The in situ generation of cyclopropanone may not be suitable for all substrates.
-
The reaction can be sensitive to acidic conditions, leading to ring-opening byproducts.
The Simmons-Smith Reaction: A Stereospecific Workhorse
The Simmons-Smith reaction is a widely used method for the cyclopropanation of alkenes. It involves the use of an organozinc carbenoid, which delivers a methylene group to the double bond in a concerted and stereospecific manner.
Mechanism of Action:
The active reagent, typically iodomethylzinc iodide (ICH₂ZnI), is generated in situ from diiodomethane and a zinc-copper couple or, more commonly in modern protocols, from diethylzinc (the Furukawa modification). This carbenoid then reacts with an alkene through a three-centered transition state to form the cyclopropane ring.
Experimental Protocol: Cyclopropanation of Cyclohexene
Materials:
-
Cyclohexene
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a flame-dried flask under an inert atmosphere, add a solution of cyclohexene (10 mmol) in anhydrous DCM (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (12 mL of a 1.0 M solution in hexanes, 12 mmol) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add diiodomethane (1.0 mL, 12 mmol) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution, followed by saturated aqueous ammonium chloride solution.
-
Extract the mixture with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Advantages:
-
Excellent yields and high stereospecificity.[1]
-
Tolerates a wide variety of functional groups.[2]
-
The Furukawa modification using diethylzinc offers milder reaction conditions.[1]
Disadvantages:
-
The high cost of diiodomethane can be a significant drawback for large-scale synthesis.[1]
-
Diethylzinc is pyrophoric and requires careful handling.
The Corey-Chaykovsky Reaction: Versatility in Three-Membered Ring Formation
The Corey-Chaykovsky reaction is a versatile method for the synthesis of epoxides, aziridines, and cyclopropanes. For cyclopropanation, it typically involves the reaction of an α,β-unsaturated carbonyl compound with a sulfur ylide.
Mechanism of Action:
A sulfur ylide, generated by the deprotonation of a sulfonium salt with a strong base, acts as a nucleophile. In the case of an α,β-unsaturated ketone, the ylide undergoes a 1,4-conjugate addition, followed by an intramolecular nucleophilic attack to form the cyclopropane ring and displace dimethyl sulfoxide.
Experimental Protocol: Cyclopropanation of Chalcone
Materials:
-
Chalcone
-
Trimethylsulfonium iodide
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a flame-dried flask under an inert atmosphere, add trimethylsulfonium iodide (1.2 equivalents) and anhydrous DMSO. Stir until the salt dissolves.
-
In a separate flask, dissolve chalcone (1.0 equivalent) in anhydrous THF.
-
Add potassium tert-butoxide (1.2 equivalents) to the trimethylsulfonium iodide solution and stir for 10 minutes to form the ylide.
-
Cool the ylide solution to 0 °C and slowly add the chalcone solution.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-3 hours.
-
Quench the reaction with a saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Advantages:
-
Reagents are generally less expensive than those for the Simmons-Smith reaction.
-
High yields for a variety of substrates.
-
Can be used to synthesize epoxides and aziridines in addition to cyclopropanes.
Disadvantages:
-
The use of a strong base is required.
-
The reaction is not stereospecific in the same manner as the Simmons-Smith reaction.
Cost-Benefit Analysis
| Reagent/Method | Estimated Cost | Benefits | Drawbacks |
| This compound | Moderate-High (synthesis required) | Controlled generation of cyclopropanone | Multi-step preparation, limited scope |
| Simmons-Smith | High | High yield, excellent stereospecificity, broad functional group tolerance | Expensive reagents (diiodomethane), pyrophoric diethylzinc |
| Corey-Chaykovsky | Low-Moderate | Cost-effective, versatile (epoxides, aziridines), high yields | Requires strong base, not stereospecific for epoxide formation |
Visualizing the Chemistry
Reaction Mechanisms
Caption: Overview of the key transformations in the three compared cyclopropanation methods.
Multi-Step Synthesis Workflow: Total Synthesis of (±)-Grandisol
The total synthesis of natural products often involves intricate multi-step sequences where the choice of each reaction is critical. The synthesis of (±)-grandisol, an insect pheromone, provides an excellent example of a complex synthesis that can incorporate cyclopropanation steps.
Caption: A simplified workflow for a multi-step synthesis of (±)-Grandisol.
Conclusion
The choice between this compound, the Simmons-Smith reaction, and the Corey-Chaykovsky reaction for the introduction of a cyclopropane ring is a nuanced decision that depends on the specific requirements of the synthetic target, budget constraints, and the desired level of stereochemical control.
-
This compound is a valuable tool for accessing the chemistry of cyclopropanone in a controlled manner, particularly for nucleophilic additions where stereospecificity at the newly formed ring is not a factor. Its primary drawback is the need for its own multi-step synthesis.
-
The Simmons-Smith reaction remains the gold standard for the stereospecific cyclopropanation of alkenes, offering high yields and broad functional group tolerance. However, the high cost of its reagents makes it less suitable for large-scale applications where cost is a primary driver.
-
The Corey-Chaykovsky reaction presents a highly cost-effective and versatile alternative. While it lacks the concerted stereospecificity of the Simmons-Smith reaction for simple alkene cyclopropanation, its ability to react with a broader range of carbonyl-containing substrates makes it an invaluable tool in the synthetic chemist's arsenal.
For researchers and drug development professionals, a thorough evaluation of these factors will lead to the most efficient and economical synthetic route, ultimately accelerating the discovery and development of new chemical entities.
References
The Synthetic Utility of 1-Ethoxycyclopropanol: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of chemical building blocks is paramount to the efficient synthesis of complex bioactive molecules. 1-Ethoxycyclopropanol has emerged as a valuable and versatile three-carbon synthon, primarily serving as a stable and convenient precursor to the highly reactive cyclopropanone. This guide provides a comprehensive literature review of the successful applications of this compound in the synthesis of complex molecules, with a particular focus on its role in the construction of prostaglandin analogs. Its performance will be objectively compared with alternative synthetic strategies, supported by experimental data and detailed protocols to inform the selection of the most appropriate synthetic routes in drug discovery and development.
Introduction to this compound as a Cyclopropanone Equivalent
This compound, a cyclopropanone hemiacetal, is a synthetically useful molecule due to its ability to generate the strained and highly reactive cyclopropanone in situ. This circumvents the challenges associated with the isolation and handling of cyclopropanone itself. The primary application of this compound lies in its reaction with nucleophiles, which can proceed via addition to the carbonyl group of the transient cyclopropanone, or through ring-opening pathways, providing access to a variety of functionalized structures.
One of the most notable applications of this building block is in the synthesis of 2,3-disubstituted cyclopentanones, a core structure present in numerous biologically active compounds, including the prostaglandins. Prostaglandins are a class of lipid compounds that are involved in a wide range of physiological processes, and their synthetic analogs are important therapeutic agents.
Application in the Total Synthesis of 11-Deoxyprostaglandin E1
A significant example of the successful application of this compound is in the total synthesis of 11-deoxyprostaglandin E1, a synthetic analog of the naturally occurring prostaglandin E1. In this synthesis, this compound serves as the cornerstone for the construction of the central cyclopentanone ring.
The general synthetic strategy involves the reaction of this compound with a vinylcuprate reagent, which is derived from a protected and functionalized side chain of the target prostaglandin. This reaction proceeds via a conjugate addition to the in situ-generated cyclopropanone, followed by a stereoselective ring-opening of the resulting cyclopropanolate. This sequence efficiently establishes the desired 2,3-disubstituted cyclopentanone core with the correct relative stereochemistry.
Experimental Protocol: Synthesis of 11-Deoxyprostaglandin E1 via this compound
The following protocol is a summary of the key steps for the synthesis of (±)-11-deoxyprostaglandin E₁ methyl ester, adapted from the literature.
Step 1: Preparation of the Divinylcuprate Reagent
-
To a solution of the appropriate vinyl iodide (side chain precursor) in anhydrous diethyl ether at -78 °C, is added two equivalents of tert-butyllithium.
-
The resulting vinyllithium solution is then transferred to a suspension of copper(I) iodide in diethyl ether at -78 °C to form the lithium divinylcuprate reagent.
Step 2: Reaction with this compound
-
A solution of this compound in anhydrous diethyl ether is added dropwise to the freshly prepared divinylcuprate reagent at -78 °C.
-
The reaction mixture is stirred at this temperature for a specified period, allowing for the conjugate addition and subsequent ring opening.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
Step 3: Workup and Isolation of the Cyclopentanone Intermediate
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the 2,3-disubstituted cyclopentanone intermediate.
Step 4: Elaboration of the Second Side Chain and Final Product Formation
-
The cyclopentanone intermediate is then subjected to a series of reactions to introduce the second side chain, typically involving a Wittig or Horner-Wadsworth-Emmons reaction.
-
Subsequent functional group manipulations, such as deprotection and esterification, yield the final 11-deoxyprostaglandin E₁ analog.
Alternative Synthetic Strategy: The Corey Lactone Approach
A well-established and widely used alternative for the synthesis of prostaglandins is the Corey lactone approach, developed by E.J. Corey.[1][2] This strategy relies on a bicyclic lactone intermediate, often referred to as the "Corey lactone," which contains the necessary stereochemical information for the cyclopentane ring of the target prostaglandin.
The Corey lactone is synthesized through a multi-step sequence, often starting from a Diels-Alder reaction to construct a bicyclo[2.2.1]heptene system.[1][2] This is followed by a series of functional group transformations, including a Baeyer-Villiger oxidation to form the lactone ring and an iodolactonization to introduce key functional groups. Once the Corey lactone is obtained, the two side chains of the prostaglandin are introduced sequentially using standard organic reactions.
Experimental Protocol: Generalized Corey Lactone Synthesis
Step 1: Synthesis of the Bicyclic Precursor
-
A Diels-Alder reaction between cyclopentadiene and a suitable dienophile (e.g., α-chloroacrylonitrile) is performed to construct the bicyclo[2.2.1]heptene skeleton.[1][2]
-
The resulting adduct is then subjected to hydrolysis and other functional group modifications to prepare it for the subsequent key steps.
Step 2: Baeyer-Villiger Oxidation and Iodolactonization
-
The bicyclic ketone is treated with a peroxy acid (e.g., m-CPBA) to induce a Baeyer-Villiger oxidation, forming the corresponding lactone.[1][2]
-
The double bond in the lactone is then subjected to an iodolactonization reaction using iodine and potassium iodide to introduce an iodine atom and form a new lactone ring, resulting in the Corey lactone intermediate.[1][2]
Step 3: Introduction of the Prostaglandin Side Chains
-
The Corey lactone is then elaborated to introduce the two side chains. This typically involves reduction of the lactone to a lactol, followed by a Wittig reaction to install the α-chain.
-
The ω-chain is subsequently introduced after manipulation of the functional groups on the cyclopentane ring.
Performance Comparison
To provide a clear comparison between the this compound approach and the Corey lactone strategy for the synthesis of prostaglandins, the following table summarizes key performance indicators based on reported synthetic routes.
| Performance Metric | This compound Route (for 11-Deoxyprostaglandins) | Corey Lactone Route (for Prostaglandins) |
| Overall Yield | Varies depending on the specific target and reagents, but generally considered efficient for the key cyclopentanone formation step. | Overall yields are often moderate due to the multi-step nature of the synthesis. |
| Number of Steps | Can be more convergent, potentially leading to a shorter overall synthesis. | Typically a longer, linear synthesis to construct the Corey lactone intermediate. |
| Stereocontrol | The stereochemistry of the cyclopentanone ring is effectively controlled during the conjugate addition-ring opening sequence. | Stereocontrol is a key feature of this method, established early in the synthesis of the bicyclic precursor. |
| Versatility | Primarily applicable to the synthesis of 2,3-disubstituted cyclopentanones. | The Corey lactone is a versatile intermediate for the synthesis of a wide variety of prostaglandins. |
| Starting Materials | This compound is a readily available starting material. | The starting materials for the Diels-Alder reaction are also generally accessible. |
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the synthetic strategies discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Synthetic workflow for 11-Deoxyprostaglandin E1 using this compound.
Caption: Generalized synthetic workflow for prostaglandins via the Corey Lactone approach.
Conclusion
This compound proves to be a highly effective reagent for the synthesis of complex molecules, particularly in the construction of cyclopentanone rings as demonstrated in the total synthesis of 11-deoxyprostaglandin E1. Its use as a cyclopropanone equivalent offers a convergent and efficient route to these important structural motifs.
In comparison, the Corey lactone approach, while a cornerstone of prostaglandin synthesis, often involves a longer and more linear sequence. The choice between these two strategies will depend on the specific target molecule, the desired stereochemistry, and the overall goals of the synthetic campaign. For the rapid assembly of certain cyclopentanone-containing targets, the this compound-based methodology presents a compelling and powerful alternative to more traditional methods. This guide provides the necessary foundational information for researchers to make informed decisions when designing synthetic routes for novel drug candidates.
References
Safety Operating Guide
Proper Disposal of 1-Ethoxy-2-Propanol: A Guide for Laboratory Professionals
Disclaimer: The following procedures are based on the safety data for 1-Ethoxy-2-propanol, as "1-Ethoxycyclopropanol" is not a readily available chemical and is presumed to be a typographical error. Always consult your institution's specific safety protocols and local regulations before handling and disposing of any chemical waste.
For researchers and scientists in drug development, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 1-Ethoxy-2-propanol, a flammable liquid that requires careful management.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are in a well-ventilated area, preferably within a fume hood, and are wearing the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use protective gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat or other protective clothing.[1]
Handling:
-
Prevent contact with skin, eyes, and clothing.[3]
-
Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][2][3]
-
Use only non-sparking tools and take precautionary measures against static discharge.[4]
-
Ensure eyewash stations and safety showers are readily accessible.[3]
Step-by-Step Disposal Procedure
The disposal of 1-Ethoxy-2-propanol must be managed as hazardous waste due to its flammability.
Step 1: Waste Identification and Classification 1-Ethoxy-2-propanol is classified as a flammable liquid.[1][2][3] Under the Resource Conservation and Recovery Act (RCRA), this waste would likely be classified under the EPA hazardous waste code D001 for ignitability due to its flash point of 42°C (107.6°F).[4][5][6]
Step 2: Waste Collection and Segregation
-
Select a Compatible Container: Use a designated, properly labeled hazardous waste container made of a compatible material (e.g., glass or high-density polyethylene).[7] The original container, if in good condition, can often be repurposed for waste collection.[8]
-
Label the Container: Clearly label the container with "Hazardous Waste," the full chemical name ("1-Ethoxy-2-propanol"), and the associated hazards (e.g., "Flammable Liquid").
-
Segregate the Waste: Do not mix 1-Ethoxy-2-propanol with other waste types, especially incompatible materials like strong oxidizing agents or strong acids.[4] Collect it in a container designated for non-halogenated organic solvents.
Step 3: Waste Storage
-
Keep Containers Closed: Always keep the waste container tightly sealed when not in use to prevent the release of flammable vapors.[3][9]
-
Store in a Designated Area: Store the sealed waste container in a designated, well-ventilated, and cool "flammables" area, away from heat and ignition sources.[1][4] Secondary containment, such as placing the container in a larger, chemically resistant bin, is recommended.
Step 4: Arrange for Disposal
-
Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS office will provide specific instructions and materials for the final disposal of the hazardous waste.
-
Schedule a Pickup: Arrange for a hazardous waste pickup with your institution's approved waste management vendor. Do not attempt to dispose of this chemical down the drain or in regular trash.[4]
Quantitative Data Summary
The following table summarizes key quantitative data for 1-Ethoxy-2-propanol, compiled from various safety data sheets.
| Property | Value |
| Molecular Formula | C5H12O2[1] |
| Molecular Weight | 104.14 g/mol [1] |
| Flash Point | 42 °C / 107.6 °F[4] |
| Boiling Point | Not specified |
| Melting Point | -100 °C / -148 °F[4] |
| Specific Gravity | 0.897[4] |
| Vapor Pressure | 10 mmHg @ 20 °C[4] |
| Lower Explosion Limit | 1.3 Vol %[2] |
| Upper Explosion Limit | 12 Vol %[2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1-Ethoxy-2-propanol.
References
- 1. fishersci.ie [fishersci.ie]
- 2. cpachem.com [cpachem.com]
- 3. leap.epa.ie [leap.epa.ie]
- 4. fishersci.com [fishersci.com]
- 5. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 6. epa.gov [epa.gov]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Hazardous Waste Disposal [cool.culturalheritage.org]
- 9. ethz.ch [ethz.ch]
Personal protective equipment for handling 1-Ethoxycyclopropanol
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-Ethoxycyclopropanol (CAS 13837-45-1). The following procedural guidance outlines operational plans from receipt to disposal to ensure safe laboratory practices.
Hazard Identification and GHS Classification
This compound is classified with the following hazards:
-
Signal Word: Warning[1]
-
GHS Pictogram: GHS07 (Exclamation Mark)[1]
-
Hazard Statements:
-
Potential Hazards: While specific flammability data is not available for this compound, related compounds like 1-Ethoxy-2-propanol are flammable liquids.[2][3][4][5] Therefore, it is prudent to treat this compound as potentially flammable and keep it away from heat and ignition sources.[2][4][5][6][7][8]
Operational Plan: From Receipt to Use
Safe handling requires adherence to the following step-by-step procedures to minimize exposure and risk.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Label the container with the date of receipt and the intended opening date.
-
Store in a cool, dry, and well-ventilated area.[7][9] For long-term stability, this compound can be kept unaltered for several months if stored at 0°C.[1]
-
Store away from incompatible materials such as acids and strong oxidizing agents.[3][7] On heating or in the presence of acidic solvents, it can undergo a ring-opening reaction to form ethyl propionate.[1]
2. Handling and Experimental Use:
-
All handling should be performed in a well-ventilated area, preferably within a laboratory fume hood, to avoid the inhalation of vapors.[2][6]
-
Wear appropriate Personal Protective Equipment (PPE) at all times.
-
Keep away from all sources of ignition, including heat, sparks, and open flames.[2][4][5][6][7][8] Smoking is strictly prohibited in the handling area.[2][4][5][6][7]
-
Use non-sparking tools and equipment designed to be explosion-proof.[7][8][10]
-
Ground and bond containers when transferring material to prevent static discharge.[7][8]
3. First Aid Measures:
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[7][8] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[5][8] If eye irritation persists, seek medical advice or attention.[8]
-
Skin Contact: Remove all contaminated clothing immediately.[2][5] Wash the affected area thoroughly with soap and plenty of water.[6][7] If skin irritation occurs, consult a physician.[6]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[3][5][7] If the person feels unwell, call a POISON CENTER or a doctor.[7][8]
-
Ingestion: Rinse the mouth with water.[7] Never give anything by mouth to an unconscious person.[7][10] Call a POISON CENTER or doctor if you feel unwell.[7][8]
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound, selected based on its known hazards.
| Protection Type | Specific Equipment | Rationale and Citation |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | Conforming to NIOSH (US) or EN 166 (EU) standards is required to protect against serious eye irritation.[6][7][9] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Chloroprene). | Handle with gloves and dispose of them after use according to good laboratory practices.[6][9] |
| Skin and Body | Lab coat or impervious clothing. | Protective clothing should be selected based on the concentration and amount of the substance being handled at the specific workplace.[6][11] |
| Respiratory | Use in a fume hood. Air-purifying respirator if risk assessment deems it necessary. | A fume hood or mechanical exhaust should be used to avoid exposure.[6] If engineering controls are insufficient, a full-face respirator with appropriate cartridges should be used.[6] |
Disposal Plan
Chemical waste must be managed according to institutional and regulatory guidelines. Improper disposal can harm individuals and the environment.
| Waste Type | Container | Disposal Procedure |
| Unused/Surplus Chemical | Original or properly labeled, sealed, and compatible waste container. | Dispose of contents/container to an approved waste disposal plant.[7][8] Do not let the product enter drains.[2][6][10] |
| Contaminated Materials | Lined, hard-sided container for solids (e.g., gels, paper towels). Leak-tight container with a screw cap for liquids.[12] | Collect contaminated items (gloves, wipes) and place them in a suitable, closed container for disposal.[10][12] |
| Empty Containers | N/A | A container is considered empty only after all contents have been removed. Depending on the contents' hazardous classification, the container may need to be triple-rinsed before disposal or disposed of as hazardous waste.[12] |
Workflow for Safe Handling of this compound
The following diagram illustrates the key stages in the safe management of this compound within a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | 13837-45-1 [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.ie [fishersci.ie]
- 4. cpachem.com [cpachem.com]
- 5. leap.epa.ie [leap.epa.ie]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. Chemical Waste | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
